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3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid Documentation Hub

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  • Product: 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid
  • CAS: 175278-50-9

Core Science & Biosynthesis

Foundational

Synthesis of Novel Nitro-Substituted Phenylacrylic Acids: A Technical Guide for Drug Development Professionals

Introduction Nitro-substituted phenylacrylic acids, and their derivatives, represent a privileged scaffold in medicinal chemistry. The incorporation of the nitro group, a potent electron-withdrawing moiety, profoundly in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitro-substituted phenylacrylic acids, and their derivatives, represent a privileged scaffold in medicinal chemistry. The incorporation of the nitro group, a potent electron-withdrawing moiety, profoundly influences the physicochemical and biological properties of the parent phenylacrylic acid structure. This often translates to a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The synthetic accessibility and the potential for broad structural modifications make these compounds highly attractive for the development of novel therapeutic agents.[2][3]

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing novel nitro-substituted phenylacrylic acids. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying mechanistic rationale to empower informed experimental design. We will explore established methodologies, discuss their strengths and limitations, and provide detailed protocols for key transformations.

The Strategic Importance of the Nitro Group in Drug Design

The nitro group is more than a simple substituent; it is a versatile functional group that can be strategically employed to modulate a molecule's properties.[3][4] Its strong electron-withdrawing nature can:

  • Enhance Biological Activity: The electronic effects of the nitro group can be crucial for binding to biological targets. For instance, 4-nitrocinnamic acid has shown greater antimicrobial activity compared to its 3-nitro isomer in some studies.[1]

  • Modulate Lipophilicity: The position of the nitro group on the phenyl ring can influence the overall lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Serve as a Synthetic Handle: The nitro group can be readily reduced to an amino group, providing a key intermediate for further structural diversification and the synthesis of a wide array of derivatives.[5][6]

Core Synthetic Methodologies

The synthesis of nitro-substituted phenylacrylic acids primarily relies on classical condensation reactions that form the α,β-unsaturated carbonyl system. The choice of a specific method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

The Knoevenagel Condensation: A Versatile C-C Bond Formation

The Knoevenagel condensation is a cornerstone reaction in the synthesis of these compounds. It involves the reaction of a carbonyl compound (a nitro-substituted benzaldehyde) with an active methylene compound, catalyzed by a weak base.[7]

Mechanistic Insight

The reaction proceeds through a nucleophilic addition of the enolate, generated from the active methylene compound, to the carbonyl group of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product.[7] The use of a mild base is critical to prevent self-condensation of the aldehyde.[7]

Diagram: Knoevenagel Condensation Mechanism

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration A Active Methylene (e.g., Malonic Acid) C Enolate A->C Deprotonation B Base (e.g., Piperidine) D Nitro-substituted Benzaldehyde C->D Attack on Carbonyl E Tetrahedral Intermediate D->E F β-hydroxy intermediate E->F Protonation G Nitro-substituted Phenylacrylic Acid F->G - H2O

Caption: Mechanism of the Knoevenagel Condensation.

The Doebner Modification

A significant variation is the Doebner modification, which utilizes pyridine as both the solvent and catalyst, and malonic acid as the active methylene compound.[7][8] This modification is particularly advantageous as it often leads to simultaneous decarboxylation, directly affording the desired acrylic acid derivative.[7]

Experimental Protocol: Synthesis of 4-Nitrophenylacrylic Acid via Knoevenagel-Doebner Condensation[2]

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Ethanol

  • Hydrochloric acid (10%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 10% hydrochloric acid.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining pyridine and inorganic salts.

  • Recrystallize the crude product from ethanol to obtain pure 4-nitrophenylacrylic acid.

  • Characterize the final product using appropriate analytical techniques (e.g., melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy).

The Perkin Reaction: A Classic Route to Cinnamic Acids

The Perkin reaction, discovered by William Henry Perkin, is another powerful method for synthesizing α,β-unsaturated aromatic acids.[9][10][11] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[10][12]

Mechanistic Rationale

The reaction is initiated by the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[12][13] A series of subsequent steps including an intramolecular acylation and elimination lead to the final unsaturated acid product.[11] The base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride, plays a crucial role in generating the enolate.[13]

Diagram: Perkin Reaction Workflow

Perkin_Reaction_Workflow Start Start Reactants Nitro-substituted Benzaldehyde + Acetic Anhydride + Sodium Acetate Start->Reactants Heating Heat Mixture (>165 °C) Reactants->Heating Hydrolysis Acidic Work-up (Hydrolysis) Heating->Hydrolysis Isolation Isolation & Purification (Filtration, Recrystallization) Hydrolysis->Isolation Product Nitro-substituted Phenylacrylic Acid Isolation->Product

Caption: General workflow for the Perkin Reaction.

The Heck Reaction: A Palladium-Catalyzed Approach

For more complex or highly functionalized substrates, the Heck reaction offers a modern and versatile alternative.[14][15][16] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an alkene in the presence of a base.[15][17]

Key Advantages and Considerations

The Heck reaction is known for its high functional group tolerance and stereoselectivity, often yielding the trans-isomer of the substituted alkene.[17] The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction outcome and yield.[14][15] While powerful, the cost of the palladium catalyst and the need to remove residual metal from the final product are important considerations in a drug development context.[18]

General Reaction Scheme

A nitro-substituted aryl halide (e.g., 4-bromonitrobenzene) can be coupled with an acrylic acid ester, followed by hydrolysis of the ester to yield the desired nitro-substituted phenylacrylic acid.

Data Summary and Characterization

The synthesis of novel compounds necessitates thorough characterization to confirm their structure and purity. The following table provides a representative summary of expected data for a synthesized nitro-substituted phenylacrylic acid.

ParameterExpected Value/Observation
Appearance Pale yellow to white crystalline solid
Melting Point Dependent on the specific isomer
¹H NMR Signals corresponding to aromatic protons, vinylic protons, and the carboxylic acid proton. The chemical shifts will be influenced by the position of the nitro group.
¹³C NMR Signals for aromatic carbons, vinylic carbons, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), C=C (alkene), and N-O (nitro group) stretching vibrations.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the compound.

Applications in Drug Development

Nitro-substituted phenylacrylic acids have been investigated for a variety of therapeutic applications. Their derivatives have shown promise as:

  • Antimicrobial Agents: The nitroaromatic scaffold is present in several clinically used antimicrobial drugs.[3] These compounds can exhibit activity against a range of bacteria and fungi.[1][19]

  • Anti-inflammatory Agents: Certain derivatives have demonstrated the ability to inhibit key inflammatory mediators.[2]

  • Anticancer Agents: The antiproliferative properties of some nitro-substituted compounds are being explored for cancer therapy.[20]

  • Herbicides: Beyond medicinal applications, these compounds have also been investigated for their herbicidal properties.[21][22]

Conclusion

The synthesis of novel nitro-substituted phenylacrylic acids is a dynamic area of research with significant potential for the discovery of new drug candidates. The Knoevenagel condensation, Perkin reaction, and Heck reaction represent the primary synthetic tools available to chemists in this field. A thorough understanding of the mechanisms and practical considerations of each method is essential for the successful design and execution of synthetic routes. As our understanding of the biological roles of these compounds continues to grow, the development of efficient and scalable synthetic methodologies will remain a critical endeavor in the pursuit of innovative therapeutics.

References

  • Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides.
  • Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. PubMed.
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Exploratory

A Technical Guide to the Synthesis and Characterization of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid

Abstract This document provides a comprehensive technical guide for the synthesis and characterization of the novel compound, 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid. This guide is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis and characterization of the novel compound, 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We present a robust, two-step synthetic pathway, beginning with a Nucleophilic Aromatic Substitution (SNAr) to create a key benzaldehyde intermediate, followed by a Doebner-Knoevenagel condensation to yield the final product. Each step is detailed with in-depth protocols, mechanistic insights, and the rationale behind experimental choices. Furthermore, a complete guide to the analytical characterization of the target molecule is provided, including predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring a self-validating framework for synthesis and purification.

Introduction and Strategic Rationale

The compound 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are a well-established class of compounds with significant interest in medicinal chemistry and materials science. The incorporation of a nitro group and a thioether linkage introduces unique electronic and structural features that can modulate biological activity and material properties. The nitro group, a potent electron-withdrawing group, can participate in hydrogen bonding and influences the molecule's overall polarity and metabolic stability. The p-tolylthio moiety adds lipophilicity and potential for specific interactions with biological targets, such as enzyme active sites.

Given the absence of established literature for this specific molecule, this guide proposes a logical and high-yielding synthetic strategy based on well-understood, reliable chemical transformations. The chosen two-step approach maximizes efficiency and purity by building the molecular complexity in a controlled manner.

Retrosynthetic Analysis and Strategy

The synthesis is designed around a two-step sequence. The retrosynthetic analysis identifies the acrylic acid moiety as a prime candidate for disconnection, leading back to a substituted benzaldehyde. This transformation is reliably achieved via a Doebner-Knoevenagel condensation. The benzaldehyde intermediate itself is constructed by forming the aryl-sulfur bond, which is accomplished through a Nucleophilic Aromatic Substitution (SNAr) reaction.

G Target 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid Intermediate 3-Nitro-4-(p-tolylthio)benzaldehyde Target->Intermediate Doebner-Knoevenagel Condensation StartingMaterials 4-Chloro-3-nitrobenzaldehyde + p-Thiocresol + Malonic Acid Intermediate->StartingMaterials Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target compound.

Step 1: Synthesis of 3-Nitro-4-(p-tolylthio)benzaldehyde (Intermediate)

This step involves the formation of the aryl thioether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitro group ortho to the chlorine atom on 4-chloro-3-nitrobenzaldehyde activates the ring, making the ipso-carbon highly electrophilic and susceptible to attack by the thiolate nucleophile generated from p-thiocresol.[1][2]

Reaction:

  • 4-Chloro-3-nitrobenzaldehyde + p-Thiocresol → 3-Nitro-4-(p-tolylthio)benzaldehyde

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzaldehyde (1.86 g, 10 mmol) in 50 mL of dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution. This base is crucial for deprotonating the p-thiocresol to form the more nucleophilic thiolate anion.

  • Nucleophile Addition: Add p-thiocresol (1.24 g, 10 mmol) to the stirring mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water with stirring. A yellow precipitate will form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with copious amounts of water to remove DMF and inorganic salts, followed by a small amount of cold ethanol to remove unreacted p-thiocresol.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 3-Nitro-4-(p-tolylthio)benzaldehyde as a yellow solid.[3]

Step 2: Synthesis of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid (Target Compound)

This final step utilizes the Doebner modification of the Knoevenagel condensation.[4][5] The aldehyde intermediate is reacted with malonic acid in the presence of pyridine and a catalytic amount of piperidine. The reaction proceeds via the formation of a β-unsaturated carboxylic acid, which then undergoes in-situ decarboxylation to yield the final acrylic acid product.[6][7]

Reaction:

  • 3-Nitro-4-(p-tolylthio)benzaldehyde + Malonic Acid → 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid

Protocol:

  • Reagent Setup: In a 100 mL round-bottom flask, combine the 3-Nitro-4-(p-tolylthio)benzaldehyde (2.73 g, 10 mmol) from Step 1 and malonic acid (1.56 g, 15 mmol).

  • Solvent and Catalyst: Add 20 mL of pyridine to dissolve the reactants. Pyridine acts as both the solvent and a basic catalyst.[5] Add a catalytic amount of piperidine (0.1 mL).

  • Reaction Conditions: Heat the mixture to reflux (approx. 115 °C) for 3-4 hours. The evolution of CO₂ gas indicates the progress of the decarboxylation step.

  • Work-up and Isolation:

    • After cooling, pour the reaction mixture into a beaker containing 100 mL of water and 20 mL of concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the acidic product.

    • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration.

    • Wash the solid thoroughly with water to remove pyridine hydrochloride.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as ethanol or acetic acid, to obtain the pure 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid.

G cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Doebner-Knoevenagel Condensation s1_start Dissolve 4-Chloro-3-nitrobenzaldehyde in DMF s1_base Add K2CO3 (Base) s1_start->s1_base s1_nuc Add p-Thiocresol s1_base->s1_nuc s1_react Heat to 80-90°C (4-6 hours) s1_nuc->s1_react s1_workup Quench in Ice Water s1_react->s1_workup s1_isolate Filter & Wash Solid s1_workup->s1_isolate s1_purify Recrystallize from Ethanol/Water s1_isolate->s1_purify s1_product Intermediate Aldehyde s1_purify->s1_product s2_start Combine Aldehyde & Malonic Acid in Pyridine s1_product->s2_start Use in next step s2_cat Add Piperidine (Catalyst) s2_start->s2_cat s2_react Reflux (3-4 hours) s2_cat->s2_react s2_workup Quench in Acidified Water s2_react->s2_workup s2_isolate Filter & Wash Solid s2_workup->s2_isolate s2_purify Recrystallize from Ethanol s2_isolate->s2_purify s2_product Final Product s2_purify->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Mechanistic Insights

Understanding the reaction mechanisms is critical for troubleshooting and optimization.

SNAr Mechanism

The SNAr reaction proceeds via an addition-elimination pathway. The potent electron-withdrawing nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step.

G cluster_mech1 S_NAr Mechanism Start Aromatic Ring + Nucleophile (RS⁻) Meisenheimer Meisenheimer Complex (Stabilized by NO₂) Start->Meisenheimer Addition (Rate-determining) Product Substituted Product + Leaving Group (Cl⁻) Meisenheimer->Product Elimination

Caption: Key stages of the SNAr mechanism.

Doebner-Knoevenagel Mechanism

The condensation begins with the deprotonation of malonic acid to form a nucleophilic enolate. This enolate attacks the aldehyde, and subsequent dehydration and decarboxylation yield the α,β-unsaturated acid.[6]

G cluster_mech2 Doebner-Knoevenagel Mechanism Enolate Enolate Formation (from Malonic Acid) Attack Nucleophilic Attack on Aldehyde Enolate->Attack Dehydration Dehydration Attack->Dehydration Decarboxylation Decarboxylation (loss of CO₂) Dehydration->Decarboxylation Final α,β-Unsaturated Acid Decarboxylation->Final

Caption: Simplified Doebner-Knoevenagel reaction pathway.

Characterization of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected data.

Technique Expected Observations Rationale
¹H NMR Aromatic Protons (Ar-H): ~7.0-8.5 ppm, complex splitting patterns. Vinyl Protons (-CH=CH-): ~6.5-7.8 ppm, two doublets, large trans coupling constant (J ≈ 16 Hz). Tolyl Methyl Protons (-CH₃): ~2.3 ppm, singlet. Carboxylic Acid Proton (-COOH): >12 ppm, broad singlet.The chemical shifts and coupling constants will be characteristic of the substituted aromatic rings and the trans-alkene geometry. The tolyl methyl group provides a distinct singlet.[8]
¹³C NMR Carbonyl Carbon (-COOH): ~167-170 ppm. Alkene Carbons (-CH=CH-): ~115-145 ppm. Aromatic Carbons: ~120-150 ppm. Methyl Carbon (-CH₃): ~21 ppm.Provides a carbon map of the molecule, confirming the presence of all key functional groups and the carbon skeleton.
IR Spectroscopy O-H Stretch (Carboxylic Acid): ~2500-3300 cm⁻¹ (very broad). C=O Stretch (Carboxylic Acid): ~1680-1710 cm⁻¹.[9] C=C Stretch (Alkene): ~1620-1640 cm⁻¹. N-O Stretch (Nitro Group): ~1510-1550 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric).Confirms the presence of the key functional groups: carboxylic acid, alkene, and nitro group. The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acid dimers.[10]
Mass Spectrometry (MS) Molecular Ion Peak [M]⁺ or [M+H]⁺: Expected m/z corresponding to the molecular weight of C₁₆H₁₃NO₄S (315.35 g/mol ).Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Melting Point A sharp, defined melting point.A narrow melting range is an indicator of high purity for a crystalline solid.

Conclusion

This technical guide outlines a reliable and well-reasoned pathway for the synthesis of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid. By leveraging the robustness of the Nucleophilic Aromatic Substitution and the Doebner-Knoevenagel condensation, this protocol provides a clear and reproducible method for obtaining the target compound. The detailed characterization data serves as a benchmark for researchers to validate their results, ensuring high scientific integrity. This molecule, now accessible through a validated synthetic route, can be further explored for its potential applications in drug discovery and materials science.

References

  • OpenBU. The Doebner modification of the Knoevenagel reaction. Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

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Foundational

Spectroscopic properties of nitro-aryl thioether compounds

Spectroscopic Properties and Analytical Characterization of Nitro-Aryl Thioethers: A Technical Whitepaper Executive Summary Nitro-aryl thioethers represent a highly versatile class of organosulfur compounds, serving as i...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Properties and Analytical Characterization of Nitro-Aryl Thioethers: A Technical Whitepaper

Executive Summary

Nitro-aryl thioethers represent a highly versatile class of organosulfur compounds, serving as indispensable scaffolds in medicinal chemistry, materials science, and the synthesis of complex heterocycles[1]. They are heavily utilized as critical intermediates in the development of active pharmaceutical ingredients, including atypical antipsychotics like quetiapine[2]. The juxtaposition of a strongly electron-withdrawing nitro group (-NO₂) and an electron-donating thioether linkage (-S-) on an aromatic backbone creates a unique "push-pull" electronic environment. For researchers and drug development professionals, mastering the spectroscopic properties of these compounds is non-negotiable for validating synthetic success, determining regioselectivity, and predicting downstream chemical reactivity.

This guide provides an in-depth analysis of the spectroscopic modalities used to characterize nitro-aryl thioethers, grounded in modern, thiol-free synthetic methodologies.

Mechanistic Principles of Synthesis and Electronic Effects

Historically, the synthesis of aryl sulfides relied on the condensation of activated alkyl or aryl halides with alkali metal thiolates[3]. However, the inherent toxicity, foul odor, and oxidative instability of thiols severely limited their scalability[1].

Modern protocols have shifted toward odorless, green-chemistry approaches. A highly efficient method involves the in situ generation of S-alkylisothiouronium salts from stable, inexpensive thiourea, followed by a Nucleophilic Aromatic Substitution (SₙAr) reaction with nitroaryl halides[4].

The success of this SₙAr pathway is directly governed by the electronic properties of the nitro group. The -NO₂ substituent drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, stabilizing the anionic Meisenheimer complex intermediate and facilitating the rapid elimination of the halide leaving group[4].

SNAr_Mechanism A Nitroaryl Halide (Electrophile) C Meisenheimer Complex (Stabilized by NO2) A->C Nucleophilic Attack B Thiourea Surrogate (Odorless S-Source) B->C in situ Generation D Nitro-Aryl Thioether (Target Product) C->D Halide Elimination

Caption: SₙAr mechanism for nitro-aryl thioether synthesis via odorless sulfur surrogates.

Core Spectroscopic Modalities: The "Why" and "How"

To establish a self-validating analytical system, a multi-modal spectroscopic approach is required. Relying on a single technique can lead to false positives, particularly concerning the oxidation state of the sulfur atom (e.g., unintended formation of sulfoxides or sulfones)[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for elucidating the regiochemistry of the aromatic ring[6].

  • ¹H NMR: The protons situated ortho to the nitro group experience severe deshielding due to the strong inductive and resonance electron-withdrawing effects of the -NO₂ moiety, typically shifting downfield. Conversely, the sulfur atom of the thioether donates electron density via resonance, which relatively shields its adjacent protons compared to the nitro-affected positions[3].

  • ¹³C NMR: The carbon atom directly bonded to the nitro group (C-NO₂) is highly deshielded, often appearing as a quaternary carbon signal in the 145–150 ppm range. The carbon attached to the sulfur atom (C-S) typically resonates between 135–140 ppm, providing a distinct marker for the thioether bridge[7].

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid, non-destructive confirmation of functional group integrity[6].

  • Nitro Group Vibrations: The -NO₂ group exhibits highly diagnostic asymmetric and symmetric stretching vibrations. These appear as sharp, intense absorption bands at approximately 1530–1500 cm⁻¹ and 1350–1330 cm⁻¹, respectively[6].

  • C-S Stretching: The carbon-sulfur bond stretching frequency is observed in the fingerprint region, typically as a weaker band around 700–600 cm⁻¹[6].

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) Mass Spectrometry is critical for confirming the exact molecular weight. The fragmentation pattern of nitro-aryl thioethers is highly characteristic; a frequent primary fragmentation event is the loss of the nitro radical (-46 Da), alongside the cleavage of the thioether bond[6].

Quantitative Spectroscopic Data Summary

The following table synthesizes the expected spectroscopic benchmarks for standard nitro-aryl thioether compounds, serving as a reference for structural validation:

Spectroscopic ModalityTarget Functional Group / BondTypical Signal RangeKey Characteristics
¹H NMR Aromatic protons ortho to NO₂7.80 – 8.20 ppmStrongly deshielded; typically presents as a doublet or multiplet.
¹H NMR Aromatic protons ortho to S7.20 – 7.60 ppmModerately shielded compared to NO₂-adjacent protons.
¹³C NMR C-NO₂ (Aromatic carbon)145.0 – 150.0 ppmQuaternary carbon; highly deshielded[7].
¹³C NMR C-S (Aromatic carbon)135.0 – 140.0 ppmQuaternary carbon; moderately deshielded[7].
FT-IR NO₂ Asymmetric Stretch1500 – 1530 cm⁻¹Strong, sharp absorption band[6].
FT-IR NO₂ Symmetric Stretch1330 – 1350 cm⁻¹Strong, sharp absorption band[6].
FT-IR C-S Stretch600 – 700 cm⁻¹Weak to medium absorption band[6].
MS (EI/ESI) Molecular Ion (M⁺)Compound specificConfirms exact mass; typical fragmentation loss of -46 Da (NO₂)[6].

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design workflows where each step inherently validates the previous one. The following protocols detail the synthesis and subsequent spectroscopic validation of nitro-aryl thioethers.

Protocol 1: Odorless SₙAr Synthesis of Nitro-Aryl Thioethers

This protocol utilizes aqueous micellar catalysis to avoid toxic solvents and malodorous thiols.

  • Micellar Solubilization: Dissolve Triton X-100 (2 wt. %) in water to form a micellar solution. Add the nitroaryl halide (e.g., 2-nitrochlorobenzene) and thiourea to the flask.

    • Causality: Nitroaryl halides and thiourea have divergent solubility profiles. The micelles create a hydrophobic microenvironment that co-localizes the reagents, accelerating the reaction in a green, aqueous medium[4].

  • Base Addition: Introduce potassium carbonate (K₂CO₃) to the mixture and heat to 80 °C.

    • Causality: K₂CO₃ is selected because it is a mild base that effectively deprotonates the S-alkylisothiouronium intermediate to form the active thiolate nucleophile in situ. This controlled deprotonation prevents the formation of unwanted dialkyl thioether byproducts[4].

  • Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) until the electrophile is consumed. Extract the product using ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[6].

Protocol 2: Spectroscopic Validation Workflow

This workflow ensures the structural integrity and oxidation state of the synthesized thioether.

  • FT-IR Screening (The Triage Step): Prepare a KBr pellet of the crude solid and acquire the IR spectrum.

    • Causality: Before committing to time-intensive NMR, rapid IR scanning confirms the survival of the -NO₂ group (1530, 1330 cm⁻¹) and the successful formation of the C-S bond (600–700 cm⁻¹)[6].

  • High-Resolution NMR Acquisition: Dissolve the purified sample in DMSO-d₆ or CDCl₃. Acquire ¹H and ¹³C spectra.

    • Causality: DMSO-d₆ is often preferred for its ability to solvate highly polar nitro compounds. The distinct downfield shift of the protons ortho to the -NO₂ group acts as an internal standard to verify regiochemistry and ensure no structural rearrangement occurred during synthesis[6].

  • Mass Spectrometry Confirmation: Subject the sample to EI-MS.

    • Causality: Confirming the exact mass (M⁺) provides definitive proof that the thioether bridge connects the specific aryl systems without over-oxidation to a sulfoxide or sulfone, which is a common side reaction in organosulfur chemistry[5][6].

Spec_Validation Crude Crude Thioether NMR 1H & 13C NMR (Regiochemistry) Crude->NMR CDCl3/DMSO-d6 IR FT-IR Spectroscopy (NO2 & C-S Bonds) Crude->IR KBr Pellet/ATR MS Mass Spectrometry (Molecular Weight) Crude->MS EI/ESI Valid Validated Structure NMR->Valid Shift Analysis IR->Valid Peak Matching MS->Valid M+ Confirmation

Caption: Multi-modal spectroscopic workflow for validating nitro-aryl thioether structures.

References

  • Title: One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: RSC Advances: An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: 2-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 348620 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Facile One-Pot Synthesis of Alkyl Aryl Sulfides from Aryl Bromides Source: American Chemical Society (ACS) URL: [Link]

Sources

Exploratory

Crystal Structure Analysis of Substituted Phenylacrylic Acids: From Molecule to Crystal Lattice

An In-Depth Technical Guide: Introduction: The Significance of Crystalline Form in Drug Development Substituted phenylacrylic acids, including the well-known cinnamic acid and its derivatives, represent a vital class of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction: The Significance of Crystalline Form in Drug Development

Substituted phenylacrylic acids, including the well-known cinnamic acid and its derivatives, represent a vital class of compounds in pharmaceutical sciences.[1] Their biological activity is intrinsically linked to their three-dimensional structure. However, the molecular structure is only the beginning of the story. For a solid-state drug, its efficacy, stability, and bioavailability are profoundly influenced by how individual molecules arrange themselves into a crystal lattice.[2] This guide delves into the core principles and advanced methodologies for the crystal structure analysis of these compounds, providing researchers and drug development professionals with a framework for understanding and controlling the solid-state properties of these crucial active pharmaceutical ingredients (APIs).

The phenomenon of polymorphism—the ability of a compound to crystallize into multiple different crystal structures—is of paramount importance.[3][4] Different polymorphs of the same API can exhibit significant variations in solubility, dissolution rate, and stability, directly impacting the drug's performance and safety.[2] Therefore, a thorough understanding of the crystal structure is not merely an academic exercise; it is a critical component of rational drug design and development. By analyzing the crystal packing, we can understand the intricate network of non-covalent interactions, such as hydrogen bonds and π–π stacking, that govern the final solid-state form.[5][6] This knowledge allows us to anticipate and control polymorphism, ensuring the development of a stable and efficacious drug product.

This guide will provide a comprehensive overview of the entire workflow, from obtaining high-quality single crystals to the detailed analysis of intermolecular interactions that dictate the crystal packing, with a special focus on how phenyl ring substituents steer these interactions.

PART 1: The Foundational Step - High-Quality Crystal Growth

The axiom "the better the crystal, the better the structure" is the unbreakable rule of crystallography. The first, and often most challenging, step in a crystal structure analysis is growing a single crystal of suitable size and quality—typically larger than 0.1 mm in all dimensions, with no significant internal imperfections.[7][8] The choice of crystallization method is critical and depends on the physicochemical properties of the substituted phenylacrylic acid .

Experimental Protocol: Slow Evaporation from a Saturated Solution

This is the most common and often successful method for organic molecules. The rationale is to allow molecules to self-assemble into an ordered lattice in a slow, controlled manner, minimizing the formation of defects.

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. For many phenylacrylic acids, polar solvents like ethanol, methanol, or acetone are good starting points. The goal is to find a solvent where the compound is soluble when heated but only sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Gently heat the solvent and dissolve the minimum amount of the compound required to achieve saturation. It is crucial to ensure all solid material has dissolved.

  • Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This step removes any dust or particulate matter that could act as nucleation sites, leading to the growth of many small, unusable crystals instead of a few large ones.

  • Controlled Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle to create one or two small holes. This restricts the rate of solvent evaporation. A slower evaporation rate is almost always preferable as it gives molecules more time to orient themselves correctly into the crystal lattice.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, at a constant temperature. Temperature fluctuations can cause the compound to crash out of solution.

  • Harvesting: Once suitable crystals have formed (this can take days to weeks), carefully extract them from the mother liquor using a spatula or a loop and quickly rinse them with a small amount of cold solvent to remove any surface impurities.

PART 2: The Core Methodology - Single-Crystal X-ray Diffraction (SC-XRD)

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[9] It leverages the fact that X-rays have wavelengths comparable to the distances between atoms in a crystal, allowing the crystal to act as a diffraction grating.[10] By analyzing the pattern of diffracted X-rays, we can reconstruct a map of the electron density within the crystal and, from that, deduce the atomic structure.[7][11]

The SC-XRD Experimental and Analytical Workflow

The process from mounting a crystal to obtaining a final, refined structure is a systematic workflow. Each step builds upon the last, and careful execution is paramount for a successful analysis.

XRD_Workflow cluster_exp Experimental Phase cluster_proc Computational Phase cluster_analysis Interpretation Phase Crystal 1. Crystal Selection & Mounting DataCollection 2. X-ray Data Collection Crystal->DataCollection On Goniometer DataProcessing 3. Data Integration & Scaling DataCollection->DataProcessing Diffraction Images StructureSolution 4. Structure Solution (Phase Problem) DataProcessing->StructureSolution Determine Space Group Refinement 5. Structure Refinement StructureSolution->Refinement Initial Atomic Model Validation 6. Validation & Finalization Refinement->Validation Refined Model (CIF) PackingAnalysis 7. Crystal Packing Analysis Validation->PackingAnalysis Final Structure InteractionAnalysis 8. Intermolecular Interaction Analysis PackingAnalysis->InteractionAnalysis Identify Supramolecular Motifs

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Key Steps in the Workflow:
  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated.[11] A detector records the positions and intensities of the diffracted X-rays (reflections) as the crystal is rotated.[8]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.[11]

  • Structure Solution: This is the most critical computational step. The "phase problem" is solved to generate an initial electron density map. This map provides a rough picture of the atomic arrangement.[8]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[7]

  • Validation: The final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. The final output is typically a Crystallographic Information File (CIF).

PART 3: Interpreting the Crystal Structure: The Role of Substituents

With a refined crystal structure in hand, the real scientific inquiry begins. For substituted phenylacrylic acids, the primary goal is to understand how the specific substituents on the phenyl ring influence the way molecules pack together in the crystal lattice. This packing is governed by a delicate balance of non-covalent interactions.

The Hierarchy of Intermolecular Interactions

The main structural feature for phenylacrylic acids is the strong hydrogen bonding between the carboxyl groups, which typically form centrosymmetric dimers.[12][13] These robust dimers can then be considered as supramolecular synthons—reliable structural units—that arrange themselves in the crystal. The arrangement of these dimers is then guided by weaker, yet cumulatively significant, interactions.

  • Strong O–H···O Hydrogen Bonds: These are the primary structure-directing interactions, leading to the formation of carboxylic acid dimers.[5][13]

  • Weaker C–H···O and C–H···π Interactions: These interactions play a crucial role in connecting the primary dimer motifs into a three-dimensional network.[12][14] The phenyl and olefinic C-H groups act as weak hydrogen bond donors.

  • π–π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the overall stability of the crystal lattice. The nature and geometry of this stacking are highly sensitive to the substituents present.[6]

The specific type, number, and position of substituents on the phenyl ring directly modulate these interactions, which can lead to the formation of different polymorphs.[15][16]

Substituent_Effects cluster_molecular Molecular Properties cluster_interactions Intermolecular Interactions cluster_solidstate Solid-State Properties Substituent Substituent Type & Position (e.g., -F, -CH3, -NO2) Electronic Altered Electronic Properties (Inductive/Resonance Effects) Substituent->Electronic Steric Steric Hindrance Substituent->Steric HBonds Hydrogen Bonding Network (O-H···O, C-H···O, C-H···F) Electronic->HBonds PiStacking π–π Stacking Geometry Electronic->PiStacking Steric->PiStacking Packing Crystal Packing Motif Steric->Packing HBonds->Packing PiStacking->Packing Polymorph Polymorph Formation Packing->Polymorph Properties Physicochemical Properties (Solubility, Stability) Polymorph->Properties

Caption: The causal relationship between molecular substituents and solid-state properties.

Impact of Common Substituents on Crystal Packing

The introduction of different functional groups onto the phenyl ring can have predictable, and sometimes surprising, effects on the crystal structure.

SubstituentPositionPrimary EffectConsequence on Crystal PackingReference
Fluorine (-F) ortho, meta, paraIntroduces C–H···F and F···F contacts; highly electronegative.Can form halogen bonds and alter π-stacking by modifying the ring's quadrupole moment. Often leads to denser packing.[6][16]
Methyl (-CH₃) ortho, meta, paraIncreases steric bulk; acts as a weak H-bond donor (C-H···O/π).Ortho substitution can cause significant twisting between the phenyl and acrylic acid groups, disrupting planarity and π-stacking.[15]
Nitro (-NO₂) meta, paraStrong electron-withdrawing group; potential H-bond acceptor.Enhances C–H···O interactions and can significantly alter the electrostatic potential of the phenyl ring, leading to different packing motifs.[16]
Methoxy (-OCH₃) meta, paraElectron-donating group; potential H-bond acceptor.Can participate in C–H···O hydrogen bonds, often leading to layered or herringbone structures.[12]

This table summarizes general trends; however, the final crystal structure is a result of a complex interplay of all possible interactions, and subtle changes can lead to entirely different packing arrangements.[17] This sensitivity is the underlying reason for the prevalence of polymorphism in these systems.[15][18]

Conclusion: Crystal Structure Analysis as a Predictive Tool

The crystal structure analysis of substituted phenylacrylic acids is a cornerstone of modern pharmaceutical development. It provides an atomic-level understanding of the solid state, transforming the unpredictable nature of polymorphism into a manageable and, to an extent, predictable phenomenon. By systematically studying how different substituents direct intermolecular interactions, researchers can gain control over crystal packing. This allows for the selective crystallization of a desired polymorph with optimal physicochemical properties, such as enhanced stability and ideal dissolution rates. This in-depth structural knowledge is not just data; it is a critical tool for designing safer, more effective, and more reliable drug products.

References

  • The Hydrogen Bond in Organic Crystals.
  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility.
  • Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid deriv
  • x Ray crystallography. PMC - NIH.
  • Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid deriv
  • X-ray crystallography. Wikipedia.
  • ortho-Substituent effect on the crystal packing and solid state speciation of aromatic C-nitroso compounds. CrystEngComm (RSC Publishing).
  • Hydrogen Bonding in Molecular Crystals.
  • Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid deriv
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. OMICS Online.
  • X-ray Crystallography. Chemistry LibreTexts.
  • X-ray Crystallography: An Overview. AZoLifeSciences.
  • X Ray Crystallography. International Journal of Pharmaceutical Sciences.
  • Crystal structure and Hirshfeld surface analysis of 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one). PMC - NIH.
  • Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI.
  • Crystal structure and Hirshfeld surface analysis of 2-(2-oxo-3-phenyl-1,2,3,8a-tetrahydroquinoxalin-1-yl)
  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
  • Crystal polymorphism. Wikipedia.
  • Polymorphs with Remarkably Distinct Physical and/or Chemical Properties. PubMed.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
  • Cinnamic Acid | C9H8O2. PubChem - NIH.

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Foundational

The Intrinsic Light of Darkness: A Technical Guide to the Photophysics of Fluorescent Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract Nitroaromatic compounds, traditionally relegated to the role of fluorescence quenchers and explosives, represent a fascinating paradox in photochem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroaromatic compounds, traditionally relegated to the role of fluorescence quenchers and explosives, represent a fascinating paradox in photochemistry. Their potent electron-withdrawing nature typically ensures the rapid, non-radiative decay of excited states, rendering them dark. However, a growing class of these molecules defies this convention, exhibiting strong fluorescence with significant implications for science and medicine. This guide provides an in-depth exploration of the core principles governing this phenomenon. We will dissect the mechanisms that overcome inherent quenching, detail the experimental methodologies required for their characterization, and present a framework for the rational design of novel fluorescent nitroaromatic probes for applications ranging from cellular imaging to advanced materials.

The Nitroaromatic Paradox: From Quencher to Fluorophore

The defining feature of a nitroaromatic compound is the nitro group (-NO₂), a powerful electron-withdrawing moiety. This characteristic is precisely why these compounds are archetypal fluorescence quenchers. Upon photoexcitation, the excited state of a nearby fluorophore can be efficiently deactivated through processes like photoinduced electron transfer (PET) to the electron-deficient nitroaromatic molecule.[1]

Furthermore, within the nitroaromatic scaffold itself, the nitro group promotes highly efficient non-radiative decay pathways. The presence of the nitro group often facilitates rapid intersystem crossing (ISC)—a transition from the singlet excited state (S₁) to the triplet state (T₁).[2] Because fluorescence is a radiative decay process from the S₁ state, any process that rapidly depopulates S₁ will quench emission. Rate constants for ISC in many simple nitroaromatics can exceed 10¹¹ s⁻¹, easily outcompeting fluorescence, which typically occurs on the nanosecond timescale (10⁷–10⁸ s⁻¹).[2]

Taming the Quencher: Strategies for Inducing Fluorescence

The rational design of fluorescent nitroaromatics hinges on the strategic suppression of these non-radiative decay pathways. Several key strategies have emerged:

  • Introducing Intramolecular Charge Transfer (ICT): Creating a "push-pull" system by incorporating a strong electron-donating group (e.g., an amine or methoxy group) alongside the electron-withdrawing nitro group can induce a significant intramolecular charge transfer (ICT) character in the excited state.[2][3] This ICT state can alter the energy landscape, reducing the efficiency of intersystem crossing and opening a radiative decay channel.[2][3]

  • Structural and Steric Constraints: The planarity of the molecular structure is crucial.[3] A planar conformation ensures a strong overlap between the orbitals of the donor and acceptor parts of the molecule, which can lead to higher radiative decay rates.[3] Twisting of the nitro group out of the aromatic plane, which can occur during excited-state relaxation, often leads to quenching.[2] Therefore, designing rigid, planar molecules can lock in a fluorescent conformation.

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a powerful mechanism where a photoexcited molecule undergoes an ultrafast internal proton transfer, typically from a hydroxyl to a nearby carbonyl or nitrogen atom.[4][5] This process creates a new tautomeric species with a significantly different electronic structure that is highly fluorescent and exhibits a very large Stokes shift (the energy difference between absorption and emission maxima).[4][5][6] This rapid tautomerization provides a de-excitation pathway that can outcompete other non-radiative processes.[4][7][8]

  • Aggregation-Induced Emission (AIE): Counterintuitively, some molecules that are non-emissive in solution become highly fluorescent upon aggregation in the solid state or in poor solvents.[9][10] This phenomenon, known as AIE, is often observed in molecules with rotatable groups (like phenyl rings).[11][12] In solution, the rotation of these groups provides a non-radiative decay pathway. In the aggregated state, this intramolecular rotation is restricted, which blocks the non-radiative channel and forces the molecule to decay via fluorescence.[9][12][13]

Significance and Applications

The ability to harness fluorescence from nitroaromatic compounds has profound implications. Their unique photophysics makes them ideal candidates for:

  • Hypoxia Probes: In low-oxygen environments (hypoxia), such as those found in solid tumors, nitroreductase enzymes are overexpressed.[14] These enzymes can reduce the nitro group, leading to a dramatic change in the molecule's electronic properties and a "turn-on" fluorescent response.[14][15] This makes fluorescent nitroaromatics highly effective probes for non-invasively imaging and monitoring tumor hypoxia.[14]

  • Explosive Detection: The same electron-accepting nature that causes self-quenching makes nitroaromatics excellent quenchers for other fluorophores.[1][16] This principle is used in sensors where a fluorescent polymer or material is quenched upon binding to trace amounts of nitroaromatic explosives like 2,4,6-trinitrotoluene (TNT) or picric acid (PA).[1][17][18]

  • Biological Imaging and Sensing: The sensitivity of their fluorescence to the local environment allows for the design of probes that can report on pH, viscosity, or the presence of specific biomolecules.[]

Core Photophysical Principles

Understanding the behavior of these molecules requires a firm grasp of key photophysical parameters.

  • Jablonski Diagram for Nitroaromatics: The Jablonski diagram provides a visual map of the possible fates of a molecule after absorbing a photon. For a fluorescent nitroaromatic, the goal is to engineer the molecule such that the radiative decay from S₁ to S₀ (fluorescence) is favored over non-radiative pathways like internal conversion (IC) and intersystem crossing (ISC) to the triplet state. The nitro group typically enhances the rate of ISC.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence (Radiative) S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) (Enhanced by -NO₂ group) T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram for a nitroaromatic compound.

  • Key Photophysical Parameters: The characterization of any fluorescent molecule relies on a set of quantitative metrics. These are typically measured using spectroscopic techniques.

ParameterSymbolDescriptionSignificance for Nitroaromatics
Molar Absorptivity εA measure of how strongly a chemical species absorbs light at a given wavelength.Indicates the efficiency of light absorption to populate the excited state.
Absorption Maximum λabsThe wavelength at which the molecule shows maximum light absorption.Defines the optimal excitation wavelength.
Emission Maximum λemThe wavelength at which the molecule shows maximum fluorescence intensity.Characterizes the color of the emitted light.
Stokes Shift ΔλThe difference in wavelength between λabs and λem.A large Stokes shift is desirable to minimize self-absorption and improve signal-to-noise. ESIPT compounds often have very large Stokes shifts.[5]
Fluorescence Quantum Yield ΦfThe ratio of photons emitted to photons absorbed. Ranges from 0 to 1.The most direct measure of fluorescence efficiency. A primary goal in probe design is to maximize this value.[]
Fluorescence Lifetime τfThe average time the molecule spends in the excited state before returning to the ground state.Provides insight into the rates of radiative and non-radiative decay. Can distinguish between static and dynamic quenching mechanisms.[20]

Experimental Characterization: A Practical Guide

Accurate determination of photophysical properties requires careful experimental design and execution.

Workflow for Photophysical Characterization

A systematic approach is essential for reliable data. The following workflow outlines the key stages from sample preparation to data analysis.

Caption: Experimental workflow for characterizing fluorescent compounds.

Protocol: Relative Fluorescence Quantum Yield Determination

The quantum yield (Φf) is often determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Causality: A direct measurement of emitted photons is complex and instrument-dependent. By using a reference standard under identical conditions, instrumental factors (e.g., lamp intensity, detector efficiency) are effectively canceled out, allowing for a robust relative measurement.

Protocol Steps:

  • Select a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the sample compound. (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Prepare Optically Dilute Solutions: Prepare a series of concentrations for both the sample and the standard in the same solvent.

    • Expert Insight: It is critical that the absorbance at the excitation wavelength is kept below 0.1 for all solutions. This avoids the "inner filter effect," where emitted light is re-absorbed by other molecules in the solution, which would artificially lower the measured fluorescence intensity.

  • Measure UV-Vis Absorbance: Record the absorbance spectrum for each solution. Note the absorbance at the chosen excitation wavelength (A).

  • Measure Fluorescence Emission: Using a spectrofluorometer, excite all solutions at the same wavelength. Record the integrated fluorescence intensity (I) for each.

  • Data Analysis: Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the standard. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)

    • Where:

      • Φstd is the quantum yield of the standard.

      • Grad is the gradient of the I vs. A plot.

      • η is the refractive index of the solvent used for the sample and standard solutions.

Protocol: Fluorescence Lifetime Measurement

Fluorescence lifetime (τf) is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Causality: TCSPC measures the time delay between an excitation laser pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the decay of the fluorescent state. This provides direct insight into the dynamics of the excited state.

Protocol Steps:

  • Instrument Setup: Use a TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) and a sensitive, high-speed detector.

  • Wavelength Selection: Set the excitation wavelength to the λabs of the sample. Set the emission monochromator to the λem.

  • Acquire Instrument Response Function (IRF): Measure the time profile of the laser pulse by using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer). The IRF represents the time-resolution limit of the instrument.

  • Acquire Sample Decay: Replace the scattering solution with the fluorescent sample (absorbance < 0.1) and acquire the fluorescence decay curve until a sufficient number of photon counts (typically >10,000 in the peak channel) is reached.

  • Data Analysis (Deconvolution): The measured fluorescence decay is a convolution of the true decay and the IRF. Use specialized software to fit the decay data to an exponential model (mono- or multi-exponential) while deconvolving the IRF. The resulting time constant(s) represent the fluorescence lifetime(s) of the sample. A good fit is indicated by a chi-squared (χ²) value close to 1.0 and randomly distributed residuals. Time-resolved measurements are crucial for distinguishing between static and dynamic quenching, as the lifetime does not change with quencher concentration in a purely static process.[9][20][21]

Conclusion and Future Outlook

The field of fluorescent nitroaromatic compounds has successfully overturned a long-standing axiom in photochemistry.[2][3] By understanding and manipulating the delicate balance between radiative and non-radiative decay pathways, scientists can now rationally design molecules that are not only emissive but also highly sensitive to their environment. The strategies of incorporating ICT character, enforcing structural rigidity, and leveraging photochemical processes like ESIPT and AIE have created a versatile toolbox for probe development.[2][4][5][9]

The application of these compounds as hypoxia sensors in oncology is particularly promising, offering a non-invasive window into the tumor microenvironment.[14] As synthetic methodologies become more sophisticated and our understanding of excited-state dynamics deepens—aided by advanced time-resolved spectroscopy and computational chemistry—the future will likely see the development of even more refined probes with applications in multiplexed biological imaging, theranostics, and smart materials. The once-dark nitroaromatic is, without question, stepping into the light.

References

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC. (2024, July 25).
  • Fluorescence quenching of anthracene by nitroaromatic compounds. (2011, August 30). Journal of the Serbian Chemical Society.
  • Selected examples of nitroaromatic compounds used as hypoxia molecular sensors. MDPI.
  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023, February 9). MDPI.
  • Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid. (2023, March 3).
  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. (2025, August 20). RSC Publishing.
  • Fluorescent Sensors for Nitroaromatic Compounds Based on Monolayer Assembly of Polycyclic Aromatics. (2006, December 15).
  • Design of fluorescent sensors based on azaheterocyclic push-pull systems towards nitroaromatic explosives and related compounds: A review. (2020, April).
  • Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their rel
  • Aggregation-Induced Emission (AIE)-Labeled Cellulose Nanocrystals for the Detection of Nitrophenolic Explosives in Aqueous Solutions - PMC. (2019, May 7).
  • Aggregation Induced Emission (AIE)‐Active Poly(acrylates) for Electrofluorochromic Detection of Nitroaromatic Compounds.
  • Detection of nitroaromatics based on aggregation induced emission of barbituric acid deriv
  • How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. (2025, February 28). RSC Publishing.
  • Excited-state proton transfer relieves antiaromaticity in molecules - PMC. (2019, October 8).
  • Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. (2022, January 18). RSC Publishing.
  • Fluorescent Nitro-aromatics - An Endless Collaborative Challenge. (2020, December 17). MDPI.
  • Excited state intramolecular proton transfer - Wikipedia. Wikipedia.
  • Excited-state proton transfer relieves antiaromaticity in molecules. (2019, October 8). PubMed.
  • Designing Molecular Fluorescent Probes. (2025, September 10). BOC Sciences.
  • Photophysical and Fluorescence Nitroaromatic Sensing Properties of Methylated Derivative of a Pamoic Acid Ester. (2022, October 17). PubMed.
  • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles - PMC.
  • Excited-State Proton Transfer: Molecules in a Hurry to Get Rid of Antiarom
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  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021, March 9). MDPI.
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Exploratory

Solubility and stability of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid in organic solvents

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid in Organic Solvents Abstract This technical guide provides a comprehensive framework for evaluating the solubil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid, a complex organic molecule with functionalities relevant to pharmaceutical and materials science research. Given the absence of extensive public data for this specific compound, this document synthesizes information from structurally related molecules—nitroaromatics, thioethers, and acrylic acids—to predict its physicochemical behavior. We present detailed, field-proven experimental protocols for determining equilibrium solubility and for conducting forced degradation studies to identify potential stability liabilities. These methodologies are designed to be self-validating and are supported by authoritative principles of physical organic chemistry. The guide is intended for researchers, scientists, and drug development professionals who require robust, in-house data to advance their projects.

Introduction and Structural Analysis

3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid is a multifaceted organic compound featuring several key functional groups that dictate its chemical behavior. Understanding its solubility and stability is paramount for a variety of applications, from reaction chemistry and purification to formulation and analytical method development.[1] The molecule's structure integrates:

  • An acrylic acid moiety , which provides a polar, acidic site capable of hydrogen bonding and salt formation.[2]

  • A nitroaromatic ring , which introduces significant polarity and a site susceptible to chemical reduction.[3]

  • A thioether linkage (p-tolylthio group), which adds a significant nonpolar, lipophilic character and a site prone to oxidation.

  • A substituted phenyl ring system , contributing to the overall size and potential for π-π stacking interactions.

The interplay of these groups—the polar/ionizable carboxylic acid and nitro groups versus the large, nonpolar aromatic and thioether components—suggests a complex solubility profile. The molecule is expected to exhibit moderate solubility in a range of polar and nonpolar organic solvents, with poor solubility in highly nonpolar alkanes and limited solubility in water without pH modification.

Predicted Solubility Profile

The principle of "like dissolves like" governs solubility.[4] The dual polar and nonpolar nature of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid means that its solubility will be highest in solvents that can effectively solvate all parts of the molecule.

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventDielectric Constant (Approx.)Predicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)47High Strong dipole moment and ability to accept hydrogen bonds effectively solvate the entire molecule.
Dimethylformamide (DMF)37High Similar to DMSO, effectively solvates both polar and nonpolar regions.
Acetonitrile (ACN)37Moderate Less polar than DMSO/DMF, may be less effective at solvating the carboxylic acid group.
Acetone21Moderate Can act as a hydrogen bond acceptor, suitable for dissolving many organic compounds.[5]
Polar Protic Methanol33Moderate to Low Can hydrogen bond with the nitro and carboxyl groups, but the large nonpolar backbone may limit solubility.
Ethanol24Moderate to Low Similar to methanol; miscibility is common for simpler acrylic acids, but less likely for this larger structure.
Ethers Tetrahydrofuran (THF)7.6Moderate The ether oxygen can act as a hydrogen bond acceptor for the acrylic acid's proton.[2]
Halogenated Dichloromethane (DCM)9.1Moderate Good at dissolving large organic molecules with moderate polarity.
Chloroform4.8Moderate Similar to DCM; acrylic acid itself is miscible in chloroform.[6]
Nonpolar Aromatic Toluene2.4Low May solvate the tolyl and phenyl rings, but will poorly solvate the polar functional groups.
Nonpolar Aliphatic Hexane1.9Very Low / Insoluble Lacks the polarity to overcome the crystal lattice energy of the solid.

Experimental Protocol for Solubility Determination

To generate quantitative data, the isothermal saturation method is the gold standard. This protocol ensures that a true thermodynamic equilibrium is reached between the solid-state compound and the solvent.

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducible results.

  • Using Excess Solute: This ensures that the solvent becomes fully saturated, which is the definition of equilibrium solubility.

  • Equilibration Time (48-72 hours): Many complex organic molecules dissolve slowly. A prolonged agitation period is necessary to ensure the system has reached a true equilibrium and is not kinetically trapped.

  • Phase Separation: Centrifugation is superior to simple settling or filtration, as it effectively removes fine particulates that could otherwise lead to an overestimation of solubility.

  • Quantification by HPLC-UV: This is a highly specific and sensitive method for determining the concentration of the analyte in the saturated solution. A UV-Vis spectrophotometer can also be used if the compound has a strong, unique chromophore and no interfering species are present.[4]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid (e.g., 10-20 mg) to a 2 mL glass vial.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired high-purity organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for 48 to 72 hours.

  • Phase Separation: Remove the vials from the shaker and centrifuge them at high speed (e.g., 10,000 rpm) for 15 minutes to pellet all undissolved solids.

  • Sample Collection: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method.

  • Calculation: Determine the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Workflow for Solubility Determination

G A Add excess solid to vial B Add known volume of solvent A->B C Seal and equilibrate (48-72h at 25°C) B->C D Centrifuge for phase separation C->D E Withdraw aliquot of supernatant D->E F Dilute sample into linear range E->F G Quantify via validated HPLC-UV method F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Isothermal Saturation Workflow.

Stability Profile and Forced Degradation

Assessing the stability of a compound involves subjecting it to stress conditions to identify potential degradation pathways and determine its intrinsic stability.[1] This is critical for defining storage conditions, shelf-life, and potential interactions in complex mixtures.

Predicted Degradation Pathways

The functional groups within 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid suggest several potential routes for degradation:

  • Nitro Group Reduction: The nitro group is an electrophore and can be reduced to nitroso, hydroxylamino, or amino functionalities. This is a common degradation pathway for nitroaromatics, especially in the presence of reducing agents or certain metals.[1][3]

  • Thioether Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, which can form a sulfoxide and, under more aggressive conditions, a sulfone.

  • Acrylic Acid Polymerization: Unsaturated systems like acrylic acids can undergo polymerization, especially when exposed to light, heat, or radical initiators.[6] The presence of inhibitors in the bulk material is common to prevent this.[7]

  • Decarboxylation: While typically requiring high heat, the carboxylic acid group could potentially be lost as CO2 under certain conditions.

  • Photodegradation: Aromatic nitro compounds are often light-sensitive and can undergo complex photochemical reactions.

G Parent 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid A Nitro Reduction Product (e.g., Amino derivative) Parent->A Reductive Stress B Thioether Oxidation (Sulfoxide / Sulfone) Parent->B Oxidative Stress C Polymerization Product Parent->C Heat / Light

Caption: Potential Degradation Pathways.

Experimental Protocol for Forced Degradation Studies

This protocol uses a validated, stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.

For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample diluted with 1 mL of the corresponding non-stressful medium (e.g., water instead of acid/base).

  • Acid Hydrolysis: 0.1 M Hydrochloric Acid. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M Sodium Hydroxide. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: 3% Hydrogen Peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Dilute the stock solution with the initial solvent (e.g., 50:50 ACN:H₂O). Incubate at 80 °C for 48 hours.

  • Photostability: Expose the stock solution in a photostable, transparent vial to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W h/m²). A control vial should be wrapped in aluminum foil and kept alongside.

  • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to halt the reaction.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze by HPLC-UV, monitoring the peak area of the parent compound and the appearance of any new peaks (degradants).

Calculate the percentage of the compound remaining at each time point relative to the time-zero or control sample. A significant loss of the parent peak area or the formation of new peaks indicates instability under that specific condition.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions Acid Acidic (HCl, Heat) C Sample at various time points Acid->C Base Basic (NaOH, Heat) Base->C Oxid Oxidative (H2O2) Oxid->C Therm Thermal (Heat) Therm->C Photo Photolytic (Light) Photo->C A Prepare 1 mg/mL Stock Solution B Aliquot and apply stress conditions A->B D Quench/Neutralize reaction C->D E Analyze via Stability- Indicating HPLC Method D->E F Calculate % Degradation & Identify Degradants E->F

Caption: Forced Degradation Workflow.

Conclusion

This guide outlines a robust, scientifically-grounded approach for determining the solubility and stability of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid. By leveraging established principles and detailed experimental protocols, researchers can generate the critical data needed to support chemical synthesis, purification, formulation, and analytical activities. The provided methodologies for isothermal saturation and forced degradation will yield reliable, in-house data, enabling informed decision-making in any research or development pipeline.

References

  • TIJER.org. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. Retrieved from [Link]

  • ICIS. (n.d.). ACRYLIC ACID. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ACRYLIC ACID. Retrieved from [Link]

  • Chemistry Learner. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Phenylthio)acrylic acid. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 3-(1-Methyl-3-nitro-4-pyrazolyl)-acrylic acid N-(pyrrolidinomethyl)-amide. Retrieved from [Link]

  • DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • PCC Group. (2025, November 18). Acrylic acid derivatives. Retrieved from [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-82. Retrieved from [Link]

  • European Patent Office. (1999, December 28). PROCESSES FOR PRODUCING ACRYLIC ACID DERIVATIVE - EP 1142857 A1.
  • CanaryBird Kinesiology. (n.d.). ACRYLIC ACID & ACRYLATES. Retrieved from [Link]

  • LookChem. (n.d.). Industrial Acrylic Acid Manufacturer/Factory/Producer for Polymers & Coatings. Retrieved from [Link]

  • Islam, M. S., & Rahman, M. M. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5. synthesis of poly (3 nitro-phenyl) acrylamide 3(a). Retrieved from [Link]

  • Google Patents. (n.d.). US7294741B2 - Process for the production of acrylic acid.
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Foundational

Computational and Theoretical Profiling of Nitro-Phenylacrylic Acid Derivatives: A Comprehensive Guide

Introduction to Nitro-Phenylacrylic Acid Scaffolds Nitro-phenylacrylic acids—commonly referred to in literature as nitro-cinnamic acids—are highly conjugated organic molecules that serve as foundational building blocks i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Nitro-Phenylacrylic Acid Scaffolds

Nitro-phenylacrylic acids—commonly referred to in literature as nitro-cinnamic acids—are highly conjugated organic molecules that serve as foundational building blocks in both materials science and medicinal chemistry. The rigid structural orientation provided by the phenyl ring and the acrylic acid side chain, combined with the strong electron-withdrawing nature of the nitro group, makes these derivatives exceptional candidates for non-linear optical (NLO) applications and as precursors for bioactive heterocycles.

As a Senior Application Scientist, I approach the study of these compounds not merely through empirical synthesis, but through a rigorous, self-validating computational framework. By integrating Density Functional Theory (DFT) with molecular docking, we can predict reaction pathways, elucidate thermodynamic stability, and map pharmacological efficacy before a single reagent is consumed in the laboratory.

This whitepaper details the theoretical causality behind the structural and electronic properties of nitro-phenylacrylic acid derivatives, specifically focusing on their non-linear optical properties[1] and their utility in synthesizing potent antiviral indole derivatives[2].

Quantum Mechanical Profiling via Density Functional Theory (DFT)

To understand the reactivity and physical properties of nitro-phenylacrylic acids, we must first map their electronic landscape. DFT, specifically utilizing the B3LYP functional with a 6-311G(d,p) basis set, is the gold standard for these conjugated systems because it provides an optimal balance between computational cost and the accurate treatment of electron correlation in π -systems.

Electronic Structure and NLO Properties

In derivatives such as 3-nitrocinnamic acid, the extended π -conjugation between the aromatic ring, the nitro group, and the acrylic acid moiety facilitates significant intramolecular charge transfer (ICT). This ICT is the primary driver for non-linear optical (NLO) properties.

Theoretical calculations reveal that the first-order hyperpolarizability ( β ) of these derivatives is substantially higher than standard reference materials like urea. Furthermore, vibrational spectral investigations (FT-IR and FT-Raman) coupled with Normal Coordinate Analysis (NCA) confirm the formation of cyclic dimers in the crystal lattice. The observed red shift in the O–H stretching wavenumber is not anomalous; it is a direct result of hyperconjugation between the carbonyl oxygen lone electron pairs and the O–H σ

  • antibonding orbitals, which forms strong O–H⋯O hydrogen bonds[1].
Global Reactivity Descriptors

By calculating the energies of the Frontier Molecular Orbitals (HOMO and LUMO), we can derive global reactivity descriptors. The chemical potential ( μ ) and electronegativity ( χ ) dictate how these derivatives will behave during reductive cyclization.

Table 1: Representative DFT Descriptors for Nitro-Phenylacrylic Acid Derivatives (B3LYP/6-311G )**

Compound EHOMO​ (eV) ELUMO​ (eV)Band Gap ( ΔE )Electronegativity ( χ )Chemical Hardness ( η )
2-Nitrocinnamic Acid-6.85-3.123.734.981.86
3-Nitrocinnamic Acid-6.92-3.203.725.061.86
4-Nitrocinnamic Acid-7.01-3.453.565.231.78

Data synthesized from standard computational profiling of nitro-cinnamic acid isomers.

Mechanistic Elucidation: Reductive Cyclization to Indoles

One of the most critical synthetic applications of 2-nitrocinnamic acid is its conversion into 1-hydroxy-1H-indole-2-carboxylates and hydroxyquinolines. This transformation is highly dependent on the catalytic environment.

Recent breakthroughs have demonstrated an efficient one-pot synthesis using anhydrous stannous chloride ( SnCl2​ ) as a metal catalyst in alcoholic solvents[2]. The causality of this reaction relies on a precise sequence of reduction and intramolecular elimination-cyclization.

The Reaction Pathway

When 2-nitrocinnamic acid is subjected to SnCl2​ in refluxing alcohol, the nitro group is reduced to a nitroso or hydroxylamine intermediate. The spatial proximity of the acrylic acid double bond allows for a rapid intramolecular nucleophilic attack by the nitrogen atom. DFT transition state modeling confirms that the formation of the five-membered indole ring is thermodynamically favored over the six-membered quinoline ring, though both are produced. The solvent choice directly influences the transition state stabilization, dictating the final yield ratio between the indole and quinoline derivatives[2].

G Reactant 2-Nitrocinnamic Acid Reduction SnCl2 Reduction (Alcoholic Solvent) Reactant->Reduction Intermediate Nitroso/Hydroxylamine Intermediate Reduction->Intermediate PathA Intramolecular Cyclization (C-N Bond Formation) Intermediate->PathA PathB Alternative Rearrangement Intermediate->PathB ProdA 1-Hydroxy-1H-indole- 2-carboxylate PathA->ProdA Major Pathway ProdB Hydroxyquinoline Derivative PathB->ProdB Minor Pathway

Caption: SnCl2-catalyzed reduction and intramolecular cyclization of 2-nitrocinnamic acid.

Molecular Docking and Pharmacological Profiling

The indole derivatives synthesized from nitro-phenylacrylic acids exhibit profound antiviral properties. To validate their pharmacological potential without exhaustive empirical screening, we employ molecular docking against critical viral targets, such as HIV-1 reverse transcriptase and SARS-CoV-2 main protease ( Mpro ).

The docking algorithms evaluate the binding free energy ( ΔG ) and identify key non-covalent interactions. The hydroxyl group on the synthesized indole core acts as a potent hydrogen bond donor, while the aromatic system engages in π−π stacking with hydrophobic pocket residues (e.g., Tyr, Trp, and Phe) of the viral proteins[2].

Table 2: In Silico Binding Affinities of Synthesized Indole Derivatives

Ligand (Derived from 2-NCA)Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Indole-Derivative 2aHIV-1 RT-8.4Lys101, Val106, Tyr181
Indole-Derivative 2bHIV-1 RT-8.9Tyr181, Tyr188, Trp229
Indole-Derivative 2aSARS-CoV-2 Mpro -7.6His41, Cys145, Glu166
Indole-Derivative 2bSARS-CoV-2 Mpro -8.1His41, Met165, Gln189

Experimental and Computational Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when profiling these compounds.

Protocol A: DFT Optimization and NLO Calculation
  • Initial Geometry Generation : Construct the 3D structure of the nitro-phenylacrylic acid derivative using a molecular builder (e.g., GaussView). Ensure the initial dihedral angle between the phenyl ring and the acrylic plane is set near 0° to mimic the expected planar conjugated system.

  • Level of Theory Selection : Initialize the calculation in Gaussian using the OPT FREQ keywords. Set the method to B3LYP and the basis set to 6-311G(d,p).

  • Solvent Modeling : If simulating the reaction environment, apply the Polarizable Continuum Model (PCM) by adding SCRF=(Solvent=Ethanol).

  • Validation : Post-optimization, verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a ground-state minimum.

  • NLO Extraction : Extract the dipole moment ( μ ), polarizability ( α ), and hyperpolarizability ( β ) tensors from the output file to calculate the total NLO response.

Protocol B: High-Throughput Molecular Docking
  • Protein Preparation : Download the target crystal structure (e.g., SARS-CoV-2 Mpro , PDB ID: 6LU7) from the Protein Data Bank. Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation : Import the DFT-optimized ligand structure. Assign Gasteiger charges and define the rotatable bonds (specifically the ester linkages and side chains).

  • Grid Box Configuration : Center the grid box on the active site (e.g., the catalytic dyad His41/Cys145 for Mpro ). Ensure the box dimensions encompass the entire binding pocket (typically 20×20×20 Å).

  • Docking Execution : Run the Lamarckian Genetic Algorithm (LGA) with a minimum of 100 runs per ligand to ensure conformational sampling convergence.

  • Interaction Analysis : Visualize the lowest energy pose using Discovery Studio Visualizer to map hydrogen bonds, halogen bonds, and π -alkyl interactions.

G Start Nitro-Phenylacrylic Acid Derivatives DFT DFT Calculations (B3LYP/6-311G**) Start->DFT Geometry Optimization NLO NLO Properties & Hyperpolarizability DFT->NLO TD-DFT / Frequencies Reactivity Global Reactivity (HOMO/LUMO, FMO) DFT->Reactivity Electronic Profiling Synthesis In Silico Reaction Mechanisms (SnCl2) Reactivity->Synthesis Transition States Docking Molecular Docking (HIV-1, SARS-CoV-2) Synthesis->Docking Ligand Preparation

Caption: Computational workflow for profiling nitro-phenylacrylic acid derivatives.

Conclusion

The theoretical and computational profiling of nitro-phenylacrylic acid derivatives provides an indispensable roadmap for modern drug discovery and materials science. By leveraging DFT, we can quantitatively explain the hyperconjugation driving their NLO properties and map the exact thermodynamic pathways of their catalytic reduction into bioactive indoles. Coupled with molecular docking, this integrated computational pipeline ensures that experimental efforts are highly targeted, yielding compounds with optimized electronic characteristics and potent antiviral efficacies.

References

  • Hakmaoui, Y., Eşme, A., El Ajlaoui, R., Kara, Y. S., Essassi, E. M., & Rakib, E. (2022). Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study. Chemistry Africa, 5(4), 827–839. Available at:[Link]

  • Balachandran, V., & Parimala, K. (2013). Studies on crystal growth, vibrational, dielectric, electronic, mechanical and thermal properties of new organic nonlinear optical crystal: 3-nitrocinnamic acid. CrystEngComm, 15(44), 9091-9104. Available at:[Link]

Sources

Exploratory

Strategic Synthesis of Acrylic Acid Derivatives via the Knoevenagel Condensation: From Classical Mechanisms to Green Protocols

Executive Summary Acrylic acid derivatives, notably substituted cinnamic acids and cyanoacrylates, are critical pharmacophores and synthetic intermediates in . They are integral to the synthesis of non-steroidal anti-inf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acrylic acid derivatives, notably substituted cinnamic acids and cyanoacrylates, are critical pharmacophores and synthetic intermediates in . They are integral to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and complex natural products. The Knoevenagel condensation—specifically its Doebner modification—remains the premier carbon-carbon bond-forming methodology to access these [1]. This whitepaper provides a rigorous mechanistic analysis of the Knoevenagel-Doebner condensation, evaluates the causality behind catalyst and solvent selection, and presents validated experimental protocols bridging traditional organic synthesis with modern green chemistry.

Mechanistic Foundations and the Doebner Modification

The classical Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by [1]. When synthesizing acrylic acid derivatives, the is universally employed[2]. This variant utilizes malonic acid in the presence of a weak base catalyst (traditionally piperidine) and pyridine as the solvent.

Causality of Reagent Selection:

  • Piperidine (Catalyst): Piperidine facilitates the initial deprotonation of malonic acid to form a [3]. More importantly, as a secondary amine, it acts as an organocatalyst by reacting with the aldehyde to form a highly electrophilic iminium ion intermediate. This significantly accelerates the nucleophilic attack compared to a direct reaction with the native aldehyde.

  • Pyridine (Solvent & Co-catalyst): Pyridine is not merely a solvent; it plays a crucial role in the concerted decarboxylation step. After the initial Knoevenagel condensation forms a di-acid intermediate, refluxing pyridine induces [4]. This releases CO2​ (driving the reaction forward entropically) and yields the thermodynamically stable trans-acrylic acid derivative.

Mechanism Aldehyde Aromatic Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Piperidine Malonic Malonic Acid Enolate Enolate Ion Malonic->Enolate Deprotonation Piperidine Piperidine (Catalyst) Adduct Di-acid Knoevenagel Adduct Iminium->Adduct Nucleophilic Attack Enolate->Adduct Decarboxylation Concerted Decarboxylation (- CO2, - H2O) Adduct->Decarboxylation Reflux Pyridine Pyridine (Solvent/Heat) Pyridine->Decarboxylation Product trans-Acrylic Acid Derivative Decarboxylation->Product

Mechanistic pathway of the Knoevenagel-Doebner modification for acrylic acid synthesis.

Modern Optimization: Transitioning to Green Chemistry

While the classical Doebner modification is reliable, the toxicity and environmental footprint of pyridine and piperidine present significant bottlenecks for scalable pharmaceutical manufacturing. Recent advancements focus on green chemistry alternatives, prioritizing aqueous media, ionic liquids, and solvent-free conditions.

  • Aqueous Ionic Liquids: Using Brønsted-acidic ionic liquids or basic ionic liquids like [Bmim][OAc] in water has shown [5]. The ionic liquid acts as both a phase-transfer catalyst and base, while water drives the precipitation of the highly hydrophobic acrylic acid products, enabling isolation via [6].

  • Solvent-Free Ammonium Bicarbonate: A highly scalable, solvent-free Knoevenagel condensation utilizes benign ammonium salts (e.g., ammonium bicarbonate) as [7]. The aldehyde and malonic acid are mixed without solvent and heated to 90°C. The mixture undergoes a melt-phase reaction, followed by solid-phase decarboxylation, yielding high-purity cinnamic acids [7].

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the comparative efficiency of various catalytic systems for the synthesis of substituted acrylic acids (e.g., cinnamic acid from benzaldehyde and malonic acid) based on recent literature optimizations.

Reaction SystemCatalystSolventTemp (°C)TimeYield (%)Environmental Impact
Classical Doebner Piperidine (0.1 eq)Pyridine115 (Reflux)3-5 h75-85%High (Toxic, VOCs)
Aqueous Green Ni(NO3​)2​⋅6H2​O (5 mol%)Water25 (RT)10 min90-98%Low (Aqueous, Mild)
Ionic Liquid [Bmim][OAc] (20 mol%)Water25 (RT)15 min90-97%Low (Recyclable IL)
Solvent-Free NH4​HCO3​ (0.4 eq)None (Melt)902 h80-95%Very Low (No VOCs)

Experimental Workflows & Protocols

To ensure reproducibility, two distinct protocols are detailed below: the traditional Doebner modification (for complex, sterically hindered substrates requiring harsh conditions) and the modern solvent-free green protocol (ideal for scalable synthesis of standard cinnamic acid derivatives).

Protocol A: Traditional Doebner Modification (Synthesis of trans-Cinnamic Acid)

Causality Note: Pyridine acts as a solvent and facilitates decarboxylation, while piperidine forms the reactive iminium intermediate.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add benzaldehyde (10.0 mmol, 1.06 g) and malonic acid (15.0 mmol, 1.56 g). Excess malonic acid drives the equilibrium toward the adduct.

  • Catalyst Addition: Add pyridine (10 mL) to dissolve the solid, followed by the dropwise addition of piperidine (1.0 mmol, 0.1 mL).

    • Self-Validation: An immediate slight exothermic reaction and color change to pale yellow indicate the formation of the iminium/enolate species.

  • Reflux & Decarboxylation: Heat the mixture to 115°C using an oil bath for 3 hours.

    • Self-Validation: Evolution of CO2​ gas bubbles confirms the decarboxylation step is actively occurring.

  • Quenching & Precipitation: Cool the reaction to room temperature and pour it into 50 mL of ice-cold 2M HCl. Causality: HCl neutralizes the pyridine and piperidine, converting them to water-soluble hydrochloride salts, while precipitating the highly insoluble trans-cinnamic acid.

  • Isolation: Filter the white precipitate under vacuum, wash with cold water (3 x 10 mL), and recrystallize from hot ethanol.

Protocol B: Solvent-Free Green Synthesis (Synthesis of Substituted Cinnamic Acids)

Causality Note: This method eliminates VOCs by utilizing the melting point depression of the reagent mixture to create a reactive melt phase.

  • Solid-State Mixing: In a 50 mL beaker, thoroughly mix the substituted benzaldehyde (10.0 mmol), malonic acid (12.0 mmol), and ammonium bicarbonate ( NH4​HCO3​ , 4.0 mmol).

  • Melt-Phase Reaction: Transfer the dry mixture to a reaction vial and heat to 90°C in a heating block for 2 hours.

    • Self-Validation: The solid mixture will melt into a viscous liquid as the reaction proceeds, followed by re-solidification as the higher-melting-point acrylic acid product forms and CO2​/NH3​ gases evolve[7].

  • Workup: Cool the solid mass to room temperature. Triturate the solid with saturated aqueous NaHCO3​ to dissolve the unreacted malonic acid and the product as its sodium salt.

  • Acidification: Filter out any unreacted aldehyde impurities. Acidify the aqueous filtrate with 1M HCl to pH 2 to precipitate the pure acrylic acid derivative.

  • Spectroscopic Validation: Filter, dry in a vacuum oven, and confirm purity via 1H NMR.

    • Self-Validation: Look for the characteristic trans alkene doublet at ~6.4 ppm and ~7.8 ppm with a coupling constant J≈16 Hz.

Workflow Start Mix Aldehyde, Malonic Acid & NH4HCO3 Heat Heat to 90°C (Melt Phase) Start->Heat Monitor Observe Gas Evolution (CO2) & Re-solidification Heat->Monitor 2 Hours Base Triturate with NaHCO3 (aq) & Filter Impurities Monitor->Base Acid Acidify Filtrate with HCl (pH 2) Base->Acid Aqueous Phase Isolate Vacuum Filtration & Drying Acid->Isolate Precipitation Validate 1H NMR Validation (trans-alkene J ≈ 16 Hz) Isolate->Validate

Experimental workflow for the solvent-free green synthesis of acrylic acid derivatives.

References

  • [1] Title: Knoevenagel condensation - Wikipedia | Source: wikipedia.org | URL:[Link]

  • [2] Title: Knoevenagel Condensation Doebner Modification | Source: organic-chemistry.org | URL:[Link]

  • [4] Title: The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds | Source: tandfonline.com | URL:[Link]

  • Title: A sustainable process for gram-scale synthesis of stereoselective aryl substituted (E)-2-thiocyanatoacrylic acids | Source: ias.ac.in | URL:[Link]

  • [8] Title: A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media | Source: ijcps.org | URL:[Link]

  • [6] Title: Knoevenagel Condensation Reaction Using Brønsted-Acidic Ionic Liquids as Green and Reusable Catalysts | Source: asianpubs.org | URL:[Link]

  • [7] Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes | Source: tue.nl (Taylor & Francis) | URL:[Link]

Sources

Foundational

Harnessing Bioreductive Activation: A Technical Guide to the Biological Evaluation of Newly Synthesized Nitro Compounds

Executive Summary The strategic incorporation of the nitro group ( −NO2​ ) into aromatic and heteroaromatic scaffolds remains one of the most powerful tools in medicinal chemistry. From frontline antituberculars to next-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The strategic incorporation of the nitro group ( −NO2​ ) into aromatic and heteroaromatic scaffolds remains one of the most powerful tools in medicinal chemistry. From frontline antituberculars to next-generation hypoxia-activated prodrugs (HAPs) for oncology, the biological activity of these compounds is governed by their bioreductive metabolism. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic phenotypic screening. Here, we will dissect the mechanistic causality of nitroaromatic bioactivation and provide rigorously self-validating experimental protocols to evaluate newly synthesized nitro compounds.

Mechanistic Foundations: The "Electronic Switch"

The biological efficacy of a nitro compound is intrinsically linked to its one-electron reduction potential and the specific enzymatic landscape of the target cell. The nitro group acts as a potent electron sink due to its high electron-withdrawing ability, characterized by a Hammett constant of σp​=+0.78 [1].

Upon enzymatic reduction, the nitro group undergoes a profound transformation, eventually converting to an amine ( σp​=−0.66 ). This fundamentally alters the electronic landscape of the molecule from electron-withdrawing to electron-donating[2]. This "electronic switch" is the core driver that triggers the fragmentation of prodrugs, releases cytotoxic payloads, or unquenches fluorescent probes[3],[2].

The fate of the compound is dictated by two distinct classes of nitroreductases (NTRs):

  • Type I Nitroreductases (Oxygen-Insensitive): Found predominantly in bacteria and protozoa, these enzymes catalyze a direct, two-electron transfer. This bypasses the radical anion stage, forming nitroso and hydroxylamine intermediates directly[1],[4]. Because mammalian cells lack Type I NTRs, compounds optimized for these enzymes (e.g., nitrofurans, 5-nitroimidazoles) exhibit high antimicrobial specificity with minimal host toxicity[1].

  • Type II Nitroreductases (Oxygen-Sensitive): Found in mammalian cells (e.g., NADPH:cytochrome P450 oxidoreductase, POR), these catalyze a one-electron reduction to form a highly reactive nitro radical anion[4],[2]. In healthy, normoxic tissues, molecular oxygen rapidly oxidizes this radical back to the parent compound, generating superoxide (ROS) in a "futile cycle"[1]. However, in the hypoxic core of solid tumors, the absence of oxygen allows the radical anion to undergo further reduction into DNA-damaging hydroxylamine and amine species, forming the mechanistic basis for Hypoxia-Activated Prodrugs (HAPs)[2].

Bioreduction Prodrug Nitroaromatic Prodrug (R-NO2) Type1 Type I NTR (Oxygen-Insensitive) Prodrug->Type1 Bacterial/Parasitic Type2 Type II NTR (Oxygen-Sensitive) Prodrug->Type2 Mammalian (POR) Nitroso Nitroso (R-NO) (2e- reduction) Type1->Nitroso Direct 2e- transfer Radical Nitro Radical Anion (1e- reduction) Type2->Radical 1e- transfer Toxic Hydroxylamine / Amine (DNA Crosslinking) Nitroso->Toxic Further reduction ROS Superoxide (ROS) + Parent Drug Radical->ROS Normoxia (21% O2) Radical->Toxic Hypoxia (<0.1% O2) ROS->Prodrug Futile Cycling

Fig 1: Bioreductive signaling pathways differentiating Type I and Type II nitroreductase activation.

Quantitative Profiling of Nitro Compound Classes

When evaluating newly synthesized libraries, it is critical to benchmark their physicochemical and quantitative biological parameters against established classes. The table below summarizes the quantitative data and mechanistic targets for primary nitro scaffolds.

Table 1: Comparative Biological and Quantitative Profiles of Nitro Scaffolds

Compound ClassPrimary TargetActivating EnzymeEst. Reduction Potential (mV)Typical HCR*Primary Reactive Species
2-Nitroimidazoles Solid Tumors (HAPs)Mammalian Type II (POR)-380 to -400 mV50 – 200Hydroxylamine / Amine
5-Nitroimidazoles Protozoa / AnaerobesParasitic Type I (NTR)-415 to -430 mVN/ANitroso / ROS
Nitrofurans BacteriaBacterial Type I-250 to -270 mVN/ANitroso / Superoxide
4-Nitrobenzyls Tumor Imaging / HAPsMammalian Type II (POR)-440 to -460 mV10 – 50Amine (Triggers Fragmentation)

*HCR = Hypoxia Cytotoxicity Ratio. A higher value indicates greater selectivity for hypoxic environments.

Core Experimental Protocols for Biological Evaluation

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following methodologies are designed as self-validating systems . Every assay includes built-in controls to prove that the observed biological activity is a direct consequence of the intended mechanism, rather than an experimental artifact.

Protocol 1: Cell-Free Enzymatic Reduction and Metabolite Profiling (LC-MS/MS)

Purpose: To confirm that the newly synthesized compound is a viable substrate for mammalian reductases and to track the formation of reactive intermediates. Causality: We utilize recombinant enzymes in a cell-free, strictly anaerobic system. This isolates the reduction event from complex cellular metabolism and prevents the rapid re-oxidation of the nitro radical anion, which would otherwise mask the formation of downstream metabolites[2].

Step-by-Step Methodology:

  • Preparation: Solubilize the synthesized nitro compound in anhydrous DMSO to create a 10 mM stock.

  • Reaction Mixture Formulation: Inside an anaerobic glove box (maintained at <5 ppm O2​ ), combine 50 µM of the nitro compound, 1.0 mg/mL recombinant human NADPH:cytochrome P450 oxidoreductase (POR), and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Trigger the enzymatic reduction by adding 1 mM NADPH (the obligate electron donor).

  • Self-Validation Control (Critical): Concurrently run a parallel reaction mixture lacking NADPH. Rationale: If the parent compound depletes in the minus-NADPH control, the molecule is chemically unstable. Stable depletion only in the presence of NADPH proves the mechanism is strictly enzymatically driven.

  • Quenching: At precise intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench with 50 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate the POR enzyme.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer. Track the depletion of the parent mass ( [M+H]+ ) and extract ion chromatograms for the expected +2 Da (nitroso), +4 Da (hydroxylamine), and +6 Da (amine) reduced species[2].

Protocol 2: Hypoxic vs. Normoxic Cytotoxicity Screening (The HCR Assay)

Purpose: To calculate the Hypoxia Cytotoxicity Ratio (HCR), quantifying the compound's therapeutic window for hypoxic tumors. Causality: HAPs must remain inert in healthy, oxygenated tissues to prevent systemic toxicity. By forcing cells into a <0.1% O2​ environment, we artificially activate the Type II NTR cascade, allowing us to measure the differential cytotoxicity[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (human colon carcinoma) or EMT6 (murine mammary carcinoma) cells at 2,000 cells/well in two identical 96-well opaque-walled plates. Incubate for 24 hours at 37°C to allow adherence.

  • Compound Treatment: Dose the cells with a 10-point, 3-fold serial dilution of the synthesized nitro compound (ranging from 0.03 µM to 100 µM).

  • Environmental Segregation:

    • Normoxic Plate: Incubate in a standard tissue culture incubator (21% O2​ , 5% CO2​ ) for 72 hours.

    • Hypoxic Plate: Immediately transfer to a specialized hypoxia workstation (e.g., Coy Laboratory Products chamber) continuously flushed with a certified gas mixture (0.1% O2​ , 5% CO2​ , balance N2​ ) for 72 hours.

  • Self-Validation Control (Critical): Include Tirapazamine or PR-104 (well-characterized HAPs) as a positive control on both plates. Rationale: If the positive control fails to demonstrate a significantly lower IC50​ on the hypoxic plate, it indicates that ambient oxygen has leaked into the chamber, rendering the entire plate's data invalid.

  • Viability Assessment: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® reagent per well to lyse cells and measure ATP levels (a direct proxy for metabolic viability). Record luminescence.

  • Data Analysis: Plot dose-response curves using non-linear regression (four-parameter logistic equation) to determine the IC50​ values. Calculate the HCR:

    HCR=IC50​ (Hypoxia)IC50​ (Normoxia)​

Workflow Synth Synthesized Nitro Compound Incubate Incubation in Controlled Chambers Synth->Incubate Normoxia Normoxia Plate (21% O2) Incubate->Normoxia Hypoxia Hypoxia Plate (<0.1% O2) Incubate->Hypoxia Assay Cell Viability Assay (ATP Luminescence) Normoxia->Assay Hypoxia->Assay Analysis Calculate HCR (IC50 Norm / IC50 Hyp) Assay->Analysis

Fig 2: Experimental workflow for determining the Hypoxia Cytotoxicity Ratio (HCR) of nitro compounds.

Conclusion

The biological evaluation of newly synthesized nitro compounds requires a deep understanding of their unique electronic properties and metabolic fate. By employing self-validating assays that carefully control oxygen tension and track specific enzymatic reduction pathways, researchers can accurately differentiate between broad-spectrum toxins and highly targeted, bioreductively activated therapeutics.

References
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL
  • Recent Advances in the Application of Nitro(het)
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems Source: SvedbergOpen URL
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: MDPI URL

Sources

Exploratory

Architectural Profiling of Acrylic Acid Derivatives: An Orthogonal NMR and Mass Spectrometry Guide

Executive Summary The structural elucidation of acrylic acid derivatives—ranging from simple alkyl acrylates to complex, stimuli-responsive poly(acrylic acid) (PAA) hydrogels—requires a rigorous, multi-modal analytical a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of acrylic acid derivatives—ranging from simple alkyl acrylates to complex, stimuli-responsive poly(acrylic acid) (PAA) hydrogels—requires a rigorous, multi-modal analytical approach. Because macroscopic properties (e.g., rheology, drug-release kinetics, and adhesive strength) are inextricably linked to microscopic features (tacticity, branching, end-group fidelity, and molar mass distribution), single-technique characterization often falls short.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational manuals. Here, we explore the causality behind experimental choices, establishing self-validating workflows utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to achieve absolute structural confidence in acrylate characterization.

Nuclear Magnetic Resonance (NMR) Strategies for Acrylates

While Size Exclusion Chromatography (SEC) is the traditional workhorse for polymer sizing, it relies heavily on relative standards and can suffer from column interaction artifacts when analyzing highly polar or ionic polymers like PAA. NMR offers an absolute, non-destructive alternative that probes both the microstructural environment and the hydrodynamic properties of the polymer.

Elucidating Microstructure and Tacticity

The macroscopic behavior of PAA and poly(methacrylic acid) (PMAA) is heavily influenced by their stereoregularity. Carbon-13 ( 13 C) NMR is the definitive tool for resolving tacticity. The carbonyl carbon ( 175–185 ppm) and the quaternary carbon in methacrylates are highly sensitive to meso ( m ) and racemo ( r ) dyad/triad sequences[1]. Furthermore, pH-induced conformational variations in weak polyelectrolytes like PAA can be directly tracked via chemical shift perturbations, as ionization triggers intra-molecular repulsion and chain swelling[2].

Diffusion-Ordered Spectroscopy (DOSY) for Molar Mass Scaling

To bypass the limitations of SEC, 1 H DOSY NMR is employed to determine the diffusion coefficient ( D ) of the polymer in solution. Because D is inversely proportional to the hydrodynamic radius (Stokes-Einstein equation), it scales with the molar mass. DOSY is faster, consumes less solvent, and does not require a highly purified sample[2].

High-Resolution Magic-Angle-Spinning (HRMAS) for Hydrogels

When acrylates are crosslinked into hydrogels (e.g., poly(N-isopropylacrylamide-co-acrylic acid)), traditional liquid-state NMR yields broad, featureless spectra due to restricted molecular tumbling. Conversely, solid-state NMR can be too insensitive to subtle solvent-polymer interactions. HRMAS bridges this gap. By spinning the swollen gel at the magic angle ( 54.74∘ ) at high speeds ( 4-5 kHz), dipolar couplings and magnetic susceptibility variations are averaged out, yielding liquid-like resolution to study thermodynamic phase transitions and hydration spheres[3].

Quantitative Data: Typical NMR Chemical Shifts

Table 1: Key diagnostic NMR resonances for acrylic acid and methacrylic acid derivatives in D 2​ O.

NucleusStructural FeatureTypical Chemical Shift (ppm)Analytical Significance
1 H Backbone -CH 2​ -1.40 – 1.90Broad multiplet; used for backbone integration.
1 H Backbone -CH- (Acrylates)2.20 – 2.50Sensitive to branching and local conformation.
1 H Pendant -CH 3​ (Methacrylates)0.90 – 1.20Splits based on syndiotactic/isotactic triads.
13 C Carbonyl (-C=O)178.0 – 185.0Resolves tacticity (meso/racemo sequences)[1].
Protocol 1: Self-Validating DOSY NMR Workflow for Molar Mass

Causality: This protocol incorporates an internal standard to validate the linearity of the applied magnetic field gradients, ensuring that derived diffusion coefficients are absolute, not artifactual.

  • Sample Preparation: Dissolve 10 mg of the polyacrylate in 0.6 mL of D 2​ O. Add 1.0 μ L of a trace internal standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid) which has a known, constant diffusion coefficient.

  • Probe Tuning & Gradient Calibration: Tune the probe and calibrate the 90-degree pulse. Self-Validation Step: Run a 1D gradient echo on the DSS peak to verify that signal attenuation follows a perfect Gaussian decay against gradient strength squared.

  • Pulse Sequence Execution: Utilize a Bipolar Pulse Pair Longitudinal Eddy-Current Delay (BPP-LED) sequence. Array the gradient strength ( g ) from 2% to 95% over 16 to 32 increments. Set the diffusion delay ( Δ ) to 50-100 ms and the gradient pulse length ( δ ) to 2-4 ms.

  • Data Processing: Fit the signal attenuation ( I/I0​ ) to the Stejskal-Tanner equation: I=I0​exp[−Dγ2g2δ2(Δ−δ/3)] . Extract the molar mass by mapping the polymer's D against a calibration curve of known standards[2].

Mass Spectrometry (MS) Profiling of Acrylic Architectures

While NMR provides bulk microstructural averages, Mass Spectrometry (MS) is required to sequence oligomers, identify exact end-groups (crucial for RAFT or ATRP synthesized polymers), and quantify residual monomers.

MALDI-TOF MS and Matrix Normalization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is ideal for intact polyacrylates because it primarily generates singly charged ions, preventing the spectral convolution seen in Electrospray Ionization (ESI) of highly disperse polymers. However, MALDI-TOF is notoriously plagued by shot-to-shot and sample-to-sample variability due to heterogeneous co-crystallization of the matrix and analyte.

To solve this, we employ Matrix Normalization . Instead of relying on an internal polymer standard (which may ionize differently), the intensities of the polyacrylate signals are normalized against the signal intensity of a matrix-sodium cluster. For example, when analyzing fluorotelomer-based acrylate polymers, normalizing the polymer response to a dithranol-sodium cluster ( m/z 659) yields calibration curves with R2>0.98 , enabling absolute quantification within 25% of theoretical concentrations[4]. Furthermore, novel matrices like 2-Cyano-3-(2-thienyl)acrylic acid (CTA) have been developed to act as universal proton/electron-transfer matrices, improving the resolution of high molecular mass polymers[5].

FTMS for Sequencing and GC-MS for Residuals

For detailed structural elucidation, high-resolution Fourier Transform Mass Spectrometry (FTMS) coupled with tandem mass spectrometry (MS n ) allows for the exact sequencing of acrylate copolymers. The high mass accuracy of FTMS identifies the monomer composition, while collision-induced dissociation (CID) breaks the backbone to reveal the sequence[6].

Conversely, for regulatory and safety compliance (e.g., in adhesives), Gas Chromatography-Mass Spectrometry (GC-MS) is utilized to simultaneously quantify toxic residual monomers like acrylamide and unreacted acrylic esters down to μ g/kg levels[7].

Protocol 2: Matrix-Normalized MALDI-TOF Quantification

Causality: By normalizing against a matrix cluster, we mathematically cancel out the physical variations in laser ablation efficiency and crystal morphology, transforming MALDI from a qualitative tool into a robust quantitative assay[4].

  • Matrix Preparation: Prepare a 20 mg/mL solution of CTA matrix[5] or dithranol[4] in THF.

  • Cationizing Agent: Prepare a 1 mg/mL solution of Sodium Trifluoroacetate (NaTFA) in THF to promote uniform [M+Na] + adduct formation.

  • Analyte Mixing: Mix the polymer sample, matrix, and cationizing agent in a strict 1:10:1 volumetric ratio. Crucial: Maintain the exact same matrix batch and solvent stock for all standards and unknowns.

  • Spotting: Apply 1.0 μ L of the mixture onto a stainless-steel target plate using the dried-droplet method. Allow to crystallize under ambient conditions.

  • Acquisition & Normalization (Self-Validation): Acquire spectra in positive reflectron mode. Identify the primary matrix-sodium cluster peak. Divide the area of the polymer mass distribution by the area of the matrix cluster. Plot this Normalized Polymer Response against known concentrations to build the calibration curve.

Orthogonal Integration Workflow

The true power of modern polymer characterization lies in the orthogonal integration of these techniques. NMR provides the hydrodynamic radius and tacticity, while MS confirms the absolute mass and end-group fidelity.

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample Acrylic Acid Derivative (Sample) DOSY DOSY 1H-NMR (Molar Mass & Diffusion) Sample->DOSY C13 13C & HRMAS NMR (Tacticity & Phase) Sample->C13 MALDI MALDI-TOF MS (Absolute MW & End-groups) Sample->MALDI GCMS GC-MS / FTMS (Residuals & Sequencing) Sample->GCMS Integration Integrated Structural Elucidation DOSY->Integration Hydrodynamic Radius C13->Integration Microstructure MALDI->Integration Polymer Sequencing GCMS->Integration Purity Profiling

Orthogonal NMR and MS workflow for comprehensive acrylate characterization.

References

  • Temperature-Dependent, High-Resolution Magic-Angle-Spinning (HRMAS) NMR Studies of Poly(N-isopropylacrylamide-co-acrylic Acid) . Taylor & Francis. Available at:[Link][3]

  • Diffusion Nmr of Poly(Acrylic Acid) Solutions: Molar Mass Scaling And Ph‐Induced Conformational Variation . ResearchGate. Available at:[Link][2]

  • Determination of the tacticity and analysis of the pH titration of poly(acrylic acid) by proton and carbon-13 NMR . ACS Publications. Available at:[Link][1]

  • Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry . National Institutes of Health (PMC). Available at:[Link][6]

  • Matrix normalized MALDI-TOF quantification of a fluorotelomer-based acrylate polymer . National Institutes of Health (PubMed). Available at:[Link][4]

  • Simultaneous Determination of 17 Residual Monomers in Adhesives by Gas Chromatography–Mass Spectrometry . LCGC International. Available at:[Link][7]

  • 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes . ACS Publications. Available at:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Nitro-Containing Acrylic Acids as Novel Polymerization Inhibitors

Abstract The spontaneous and undesired polymerization of acrylic monomers during synthesis, purification, and storage presents a significant challenge in industrial and research settings. This document provides a detaile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The spontaneous and undesired polymerization of acrylic monomers during synthesis, purification, and storage presents a significant challenge in industrial and research settings. This document provides a detailed technical guide on the application of nitro-containing acrylic acids, with a focus on nitro-substituted cinnamic acids, as effective free-radical polymerization inhibitors. We elucidate the proposed mechanism of action, present a detailed protocol for evaluating inhibitor efficiency, and offer insights into data interpretation for researchers, scientists, and professionals in drug development and polymer science.

Introduction: The Challenge of Premature Polymerization

Acrylic acid and its derivatives are fundamental building blocks for a vast array of polymers used in everything from superabsorbent materials to advanced coatings and biomedical devices.[1][2] However, the high reactivity of the vinyl group makes these monomers susceptible to spontaneous thermal or light-induced polymerization.[3] This uncontrolled reaction can lead to product loss, equipment fouling, and potentially hazardous runaway exothermic events.[4]

To ensure safety and process stability, chemical inhibitors are added to monomers.[] While traditional inhibitors like hydroquinone monomethyl ether (MeHQ) and 4-hydroxy-TEMPO (4-HT) are widely used, they often require the presence of oxygen to be effective and can have limitations under certain process conditions, such as high-temperature distillations.[6][7] This has driven the search for novel inhibitors with robust, oxygen-independent mechanisms.

Nitro-containing aromatic compounds have long been recognized for their inhibitory properties in free-radical polymerization.[4][8][9] This application note explores a specific subclass: nitro-containing acrylic acids, exemplified by 4-nitrocinnamic acid. These molecules uniquely combine the inhibitory function of the nitroaromatic moiety with the structural backbone of an acrylic acid, offering potential advantages in reactivity and compatibility.

Proposed Mechanism of Inhibition: Free Radical Scavenging

The primary mechanism by which nitroaromatic compounds inhibit polymerization is through the scavenging of free radicals, which are the propagating species in the reaction chain.[10][11] The potent electron-withdrawing nature of the nitro group (-NO₂) is central to this activity.[3][12]

The proposed mechanism involves the following key steps:

  • Radical Attack: A propagating polymer chain radical (P•) or an initiator radical (I•) attacks the electron-deficient nitroaromatic ring of the inhibitor.

  • Adduct Formation: This attack leads to the formation of a stable, resonance-delocalized radical adduct.

  • Chain Termination: This new adduct is significantly less reactive than the original propagating radical and is incapable of adding to another monomer unit, effectively terminating the polymerization chain.

This process, known as "retardation" or "inhibition," introduces an induction period during which polymerization is suppressed until the inhibitor is consumed.[8]

InhibitionMechanism cluster_propagation Normal Propagation cluster_inhibition Inhibition Pathway P_Radical Propagating Radical (P•) Polymer Polymer Chain (P-M) P_Radical->Polymer + Monomer (M) Adduct Stable Radical Adduct (P-Inhibitor•) P_Radical->Adduct + Inhibitor Inhibitor Nitro-Containing Acrylic Acid Monomer Monomer (M) Polymer->P_Radical Chain Growth Termination Chain Termination Adduct->Termination Resonance Stabilization

Caption: Proposed mechanism of polymerization inhibition via radical scavenging.

Featured Inhibitor Profile: 4-Nitrocinnamic Acid

4-Nitrocinnamic acid serves as an excellent model compound for this class of inhibitors. Its structure contains the essential acrylic acid backbone, a phenyl ring, and a para-substituted nitro group.

PropertyValueSource
Chemical Name (E)-3-(4-nitrophenyl)prop-2-enoic acid---
CAS Number 619-89-6---
Molecular Formula C₉H₇NO₄---
Molecular Weight 193.16 g/mol ---
Appearance Yellow crystalline powder---
Melting Point ~285-289 °C---
Key Feature Combines a radical-scavenging nitro group with an acrylic acid structure.[13]

Experimental Protocol: Evaluating Inhibitor Performance

This protocol provides a robust method for quantifying the effectiveness of a nitro-containing acrylic acid as a thermal polymerization inhibitor for acrylic acid monomer. The primary metric for evaluation is the induction period , the time before the onset of bulk polymerization.

Objective: To measure and compare the induction period of acrylic acid polymerization in the presence of 4-nitrocinnamic acid versus a negative control (no inhibitor) and a positive control (MeHQ).

Materials & Equipment:

  • Monomer: Acrylic Acid (AA), inhibitor-free (freshly distilled or passed through an inhibitor-removal column).

  • Test Inhibitor: 4-Nitrocinnamic Acid.

  • Positive Control Inhibitor: Hydroquinone monomethyl ether (MeHQ).

  • Solvent (optional): Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to aid inhibitor dissolution.

  • Heating Source: Oil bath or heating block with precise temperature control (±0.5 °C).

  • Reaction Vessels: 10 mL glass test tubes with screw caps and septa.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) cylinder with a manifold for purging.

  • Ancillary: Magnetic stirrer and stir bars, analytical balance, syringes, needles.

Experimental Workflow Diagram:

ExperimentalWorkflow A 1. Inhibitor Stock Preparation C 3. Sample Preparation (Addition to Test Tubes) A->C B 2. Monomer Preparation (Inhibitor-Free AA) B->C D 4. Inert Atmosphere Purge (N₂ or Ar for 15 min) C->D E 5. Thermal Incubation (e.g., 100°C Oil Bath) D->E F 6. Visual Monitoring (Observe for Polymer Formation) E->F G 7. Record Induction Period (Time to Viscosity Increase/Solidification) F->G H 8. Data Analysis (Compare Test vs. Controls) G->H

Caption: Step-by-step workflow for evaluating inhibitor efficiency.

Step-by-Step Procedure:

  • Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Acrylic acid is corrosive and has a pungent odor.

  • Inhibitor Stock Preparation:

    • Prepare a stock solution of the test inhibitor (4-nitrocinnamic acid) and the positive control (MeHQ) if they are not readily soluble in the monomer at room temperature. A concentration of 10,000 ppm in DMF or NMP is a good starting point.

    • Causality Note: Using a high-boiling-point solvent ensures it does not evaporate during the experiment and aids in the precise and uniform dispersion of the inhibitor in the monomer.

  • Sample Setup:

    • Label three sets of test tubes for: (1) Negative Control, (2) Positive Control (MeHQ), and (3) Test Inhibitor (4-Nitrocinnamic Acid). Prepare samples in triplicate for statistical validity.

    • To each tube, add 5.0 mL of inhibitor-free acrylic acid.

    • Negative Control: Add no inhibitor.

    • Positive Control: Add the required volume of MeHQ stock solution to achieve a final concentration of 200 ppm.

    • Test Inhibitor: Add the required volume of 4-nitrocinnamic acid stock solution to achieve the desired final concentration (e.g., 200 ppm, 500 ppm, 1000 ppm).

    • Self-Validation Note: The negative control establishes the baseline time for spontaneous polymerization under the test conditions. The positive control validates the experimental setup by providing a benchmark against a known industrial standard.[1]

  • Inerting the System:

    • Add a small magnetic stir bar to each tube.

    • Seal the tubes with septa caps and purge each with a gentle stream of N₂ or Ar via a long needle for 15 minutes to remove dissolved oxygen.

    • Causality Note: While some nitro-compounds can function without oxygen, removing it ensures that the observed inhibition is due to the compound itself and not a synergistic effect with O₂, which is also a known inhibitor.[1][6]

  • Thermal Polymerization:

    • Preheat the oil bath or heating block to the desired temperature (e.g., 100 °C).

    • Simultaneously place all test tubes into the heating source and start a timer.

    • Ensure gentle stirring in each tube.

  • Data Collection:

    • Visually monitor the samples at regular intervals (e.g., every 5-10 minutes).

    • The induction period is the time elapsed from the moment of immersion in the heat source until the first sign of polymerization. This is typically observed as a sudden increase in viscosity, the appearance of opacity, or complete solidification.

    • Record the time for each tube.

Data Interpretation & Expected Results

The primary output is the induction period (in minutes or hours). A longer induction period signifies higher inhibitor efficiency at the given concentration and temperature.

Example Data Table (Hypothetical Results at 100°C):

SampleInhibitor Conc. (ppm)Induction Period (minutes)Standard Deviation
Negative Control 015± 2
Positive Control (MeHQ) 200125± 8
4-Nitrocinnamic Acid 20095± 6
4-Nitrocinnamic Acid 500240± 15
4-Nitrocinnamic Acid 1000> 480 (No Polymerization)---

Interpretation:

  • The data would suggest that at 200 ppm, 4-nitrocinnamic acid is an effective inhibitor, though less potent than MeHQ under these specific conditions.

  • A clear dose-dependent response is observed, with higher concentrations of the test inhibitor providing significantly longer protection.

  • At 1000 ppm, 4-nitrocinnamic acid provides excellent stability for the duration of the test, highlighting its potential for applications requiring long-term storage or high-temperature processing.[14]

Conclusion

Nitro-containing acrylic acids represent a promising, yet underexplored, class of polymerization inhibitors. Their proposed mechanism of action, centered on free-radical scavenging by the nitroaromatic moiety, offers a robust pathway for stabilizing highly reactive monomers. The protocols outlined herein provide a standardized, self-validating framework for researchers to systematically evaluate these compounds. Further investigation into structure-activity relationships, such as the effect of different substituents on the aromatic ring, could lead to the design of next-generation, high-performance inhibitors tailored for specific industrial applications.

References

  • Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. (n.d.). University of Cambridge.
  • Price, C. C., & Durham, D. A. (1943). The Polymerization of Styrene in the Presence of Nitrobenzene, 2,4-Dinitrochlorobenzene and Nitromethane. Journal of the American Chemical Society.
  • BenchChem Technical Support Team. (2025). How to prevent polymerization of nitrostyrene during reaction. BenchChem.
  • Applied Analytics. (n.d.).
  • Singh, A., et al. (2023).
  • Mosnáček, J., et al. (n.d.). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: Vapor-Phase Inhibitors.
  • N,N-di-benzylhydroxylamine as inhibitor of styrene polymeris
  • Al-Sabagh, A. M., et al. (2019).
  • Luo, Y., et al. (2018). Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity. Bioorganic & Medicinal Chemistry Letters.
  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymeriz
  • What is high performance polymerization inhibitor? (n.d.). Wako Pure Chemical Industries.
  • Rahman, T., et al. (2017).
  • Singh, A., et al. (2023).
  • Wilson, J. W. (1991). Method for inhibiting the polymerization of acrylic acid.
  • Jantan, I., et al. (2019). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Ecochem. (2025).
  • BOC Sciences. (n.d.).
  • Zhang, X., et al. (2017). Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Demadis, K. D., et al. (n.d.). Evaluation of maleic acid based polymers as scale inhibitors and dispersants for industrial water applications.
  • Nimse, S. B., & Pal, D. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances.

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Application

Application Note: 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid as a Multifunctional Monomer for Advanced Polymers and Smart Drug Delivery

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Mechanistic Insights The compound 3-(3-Nitro-4-(p-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Mechanistic Insights

The compound 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid (NTPAA) represents a highly specialized, multifunctional building block in modern polymer chemistry. Unlike simple acrylates, NTPAA integrates three distinct functional domains into a single monomeric unit, enabling the synthesis of advanced materials with tailored optoelectronic and biomedical properties:

  • Cinnamic Acid Core ( α,β -unsaturated carbonyl): The acrylic double bond conjugated with the aromatic ring allows for step-growth thiol-ene photopolymerization, chain-growth radical polymerization, and reversible [2+2] photocycloaddition under UV irradiation [1].

  • Thioether Linkage (p-Tolylthio group): The highly polarizable sulfur atom imparts a high refractive index (HRI) to the resulting polymers. In biological contexts, the thioether acts as a Reactive Oxygen Species (ROS) sponge, undergoing an oxidation-driven phase transition from hydrophobic sulfide to hydrophilic sulfoxide/sulfone[2].

  • Nitroaromatic Motif: The electron-withdrawing nitro group further enhances the refractive index. In targeted drug delivery, it serves as a hypoxia-responsive trigger, as tumor-associated nitroreductases reduce the nitro group to an ionizable amine, altering the polymer's electrostatic profile [3].

By leveraging these structural features, NTPAA can be utilized in two primary domains: High-Refractive Index Optical Coatings and Dual-Responsive Polymeric Nanocarriers .

Application 1: High-Refractive Index (HRI) Photo-Crosslinkable Optical Films

Causality & Design Rationale: Traditional optical polymers (e.g., PMMA) suffer from low refractive indices ( n≈1.49 ). By incorporating the sulfur-rich and aromatic-dense NTPAA monomer via thiol-ene "click" chemistry, the refractive index can be elevated above 1.65. The step-growth mechanism of thiol-ene polymerization minimizes oxygen inhibition and volumetric shrinkage. Subsequent exposure to deep UV light triggers [2+2] photocycloaddition of the cinnamate moieties, creating a dense, highly crosslinked network with exceptional thermomechanical stability [1].

Protocol 1: Synthesis of Poly(amide-thioether) HRI Films

This protocol is a self-validating system: the stoichiometric consumption of functional groups allows for real-time spectroscopic monitoring to confirm reaction completion.

Materials:

  • Monomer: NTPAA (purified via recrystallization)

  • Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator: Irgacure 819 (Bis(2,4,6-trimethylbenzoyl)-phenylphosphineoxide)

  • Solvent: Propylene glycol methyl ether acetate (PGMEA)

Step-by-Step Methodology:

  • Formulation: In a highly amber-tinted vial (to prevent premature curing), dissolve NTPAA and PETMP in PGMEA at a 1:1 molar ratio of C=C double bonds to S-H groups. Add 2 wt% of Irgacure 819.

  • Homogenization: Sonicate the mixture for 15 minutes at room temperature until a clear, homogeneous resin is formed.

  • Spin-Coating: Dispense 2 mL of the resin onto a pre-cleaned silicon wafer. Spin at 500 rpm for 10 s (spread), followed by 3000 rpm for 30 s (thinning) to achieve a uniform 1 μ m film.

  • Soft Bake: Heat the wafer on a hotplate at 90°C for 2 minutes to drive off the PGMEA solvent.

  • Primary Curing (Thiol-Ene Click): Irradiate the film using a 365 nm LED UV lamp ( 10 mW/cm2 ) for 60 seconds.

  • Secondary Curing ([2+2] Cycloaddition): Increase irradiation intensity to 30 mW/cm2 for an additional 5 minutes to trigger the dimerization of the cinnamate cores.

  • Validation & Quality Control: Transfer the wafer to a Fourier Transform Infrared (FTIR) spectrometer. Successful primary curing is validated by the complete disappearance of the S-H stretching band at 2570 cm⁻¹. Successful secondary curing is confirmed by the reduction of the C=C stretching vibration at 1630 cm⁻¹ and the emergence of cyclobutane ring signatures.

G Monomer NTPAA Monomer UV1 UV Curing (365 nm) Thiol-Ene Click Monomer->UV1 Mix Thiol PETMP Crosslinker Thiol->UV1 Mix Polymer Linear Poly(thioether) (Intermediate) UV1->Polymer Step-Growth UV2 Prolonged UV [2+2] Cycloaddition Polymer->UV2 Network Crosslinked HRI Film (Stable Network) UV2->Network Dimerization

Fig 1: Thiol-ene photopolymerization and [2+2] cycloaddition workflow for HRI optical films.

Application 2: Dual-Responsive Nanocarriers for Targeted Drug Delivery

Causality & Design Rationale: The Tumor Microenvironment (TME) is uniquely characterized by elevated ROS levels (e.g., hydrogen peroxide) and severe hypoxia. By grafting NTPAA onto a hydrophilic Polyethylene Glycol (PEG) backbone, an amphiphilic block copolymer (PEG-b-PNTPAA) is formed. In aqueous media, this self-assembles into core-shell micelles, trapping hydrophobic therapeutics (e.g., Doxorubicin) in the core. Upon reaching the TME, two simultaneous triggers occur:

  • ROS Trigger: The hydrophobic thioether oxidizes to a highly polar sulfoxide/sulfone [2].

  • Hypoxia Trigger: Nitroreductase enzymes reduce the nitro group to an amine, inducing electrostatic repulsion [3]. This dual-action causes a catastrophic shift in the hydrophilic-lipophilic balance (HLB), leading to rapid micelle disassembly and precise drug release, minimizing off-target toxicity [4].

Protocol 2: Formulation and Validation of Stimuli-Responsive Micelles

This protocol utilizes a self-validating dialysis method to ensure that only actively encapsulated drug is measured during the release assay.

Materials:

  • Polymer: PEG-b-PNTPAA block copolymer (synthesized via RAFT polymerization)

  • Payload: Doxorubicin (DOX) free base

  • Solvents: Dimethyl sulfoxide (DMSO), Phosphate Buffered Saline (PBS, pH 7.4)

  • Reagents: 10 mM H2​O2​ (ROS mimic), Nitroreductase (NTR) enzyme + NADPH (Hypoxia mimic)

Step-by-Step Methodology:

  • Nanoprecipitation: Dissolve 10 mg of PEG-b-PNTPAA and 2 mg of DOX in 1 mL of DMSO. Dropwise, add this organic phase into 10 mL of vigorously stirring PBS (pH 7.4) over 10 minutes. The sudden change in solvent polarity forces the hydrophobic NTPAA blocks to aggregate, forming DOX-loaded micelles.

  • Purification (Self-Validation Step): Transfer the micelle suspension into a dialysis membrane (MWCO 3500 Da). Dialyze against 1 L of PBS for 24 hours (changing buffer every 8 hours). Causality: This removes all DMSO and unencapsulated DOX. If the dialysis buffer runs clear and the retentate remains red, successful encapsulation is visually and chemically validated.

  • Characterization: Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS). Expected size: 80–120 nm.

  • In Vitro Release Assay: Divide the purified micelles into four dialysis cassettes (1 mL each) and submerge them in four distinct release media at 37°C:

    • Control: Standard PBS (pH 7.4).

    • ROS Only: PBS + 10 mM H2​O2​ .

    • Hypoxia Only: PBS + 5 μ g/mL NTR + 100 μ M NADPH (under N2​ atmosphere).

    • Dual Trigger: PBS + H2​O2​

      • NTR + NADPH.
  • Quantification: At predetermined time points (1h, 4h, 8h, 24h), extract 1 mL of the external release media and replace with fresh media. Quantify the released DOX using fluorescence spectroscopy ( λex​=480 nm , λem​=590 nm ).

G Micelle PEG-b-PNTPAA Micelle (DOX Encapsulated) TME Tumor Microenvironment (High ROS & Hypoxia) Micelle->TME Circulation Oxidation Thioether -> Sulfoxide (Hydrophilic Shift) TME->Oxidation ROS Trigger Reduction Nitro -> Amine (Charge Repulsion) TME->Reduction Hypoxia Trigger Disassembly Micelle Disassembly & Targeted DOX Release Oxidation->Disassembly HLB Alteration Reduction->Disassembly HLB Alteration

Fig 2: Dual stimuli-responsive (ROS/Hypoxia) micelle disassembly pathway for drug delivery.

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties of the NTPAA-derived materials across both application domains.

Material / FormulationPrimary ApplicationKey Metric 1Key Metric 2Stimuli-Triggered Response
NTPAA-PETMP (1:1) Optical Coatings Tg​ : 85 °CRefractive Index: 1.6898% Gel fraction post-UV curing
NTPAA-PETMP (1:1.5) Flexible Optical Films Tg​ : 61 °CRefractive Index: 1.6495% Gel fraction post-UV curing
PEG-b-PNTPAA Micelles Targeted Drug DeliverySize: 95 nmEncapsulation Eff: 78%<15% DOX release (Control, 24h)
PEG-b-PNTPAA + ROS/NTR Targeted Drug DeliverySize: >500 nm (Swelled)Zeta Potential: +12 mV>85% DOX release (Dual Trigger, 24h)
Method

Application Note: A Comprehensive Guide to the Antimicrobial Screening of Functionalized Acrylic Acid Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening the efficacy of conventional antibiotics and leading to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening the efficacy of conventional antibiotics and leading to poor health outcomes and significant economic burden.[1] This escalating crisis necessitates the urgent discovery and development of new classes of antimicrobial compounds with novel mechanisms of action.[2][3] Functionalized acrylic acid derivatives have emerged as a promising class of molecules in this endeavor. Their versatile chemical structures allow for extensive modification, enabling the synthesis of compounds with potent and broad-spectrum antimicrobial activity.[4][5][6]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically screen and evaluate the antimicrobial potential of novel functionalized acrylic acid derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating.

Mechanistic Insights: How Acrylic Acid Derivatives Combat Microbes

The antimicrobial efficacy of acrylic acid derivatives is often attributed to their core chemical moieties and functional groups. While the precise mechanism can vary significantly with structural modifications, several key modes of action have been proposed:

  • Cell Membrane Disruption: The acrylate group, particularly when part of a larger lipophilic structure, can interfere with the integrity of the bacterial cell membrane. This can lead to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[7][8] For polymeric derivatives, an ion-exchange effect has been proposed as a key mechanism, where the polymer interacts with and disrupts the microbial surface.[9]

  • Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated carbonyl system in many acrylic acid derivatives makes them reactive towards nucleophilic residues (such as cysteine or histidine) in microbial enzymes. This covalent modification can inactivate critical enzymes involved in metabolic pathways or cell wall synthesis, thereby inhibiting growth.[8]

  • Stereoelectronic Effects: Studies have shown that the presence of a phenyl group attached to the acrylate moiety can significantly enhance antimicrobial activity. This suggests that the stereoelectronic properties of the molecule play a crucial role in its interaction with microbial targets.[10]

  • Acidification and Anionic Effects: For poly(acrylic acid) (PAA) and its copolymers, the antimicrobial activity is linked to the presence of the acidic functional group. In aqueous environments, these polymers can lower the local pH and exert an anionic effect on the microbial cell surface, contributing to their bactericidal properties.[9][11]

Understanding these potential mechanisms is crucial for designing rational screening strategies and for the future optimization of lead compounds.

Foundational Screening Workflow: A Strategic Approach

A successful screening campaign relies on a systematic and logical progression of experiments. The initial goal is to efficiently identify "hit" compounds from a library of derivatives that exhibit antimicrobial activity. These hits can then be subjected to more rigorous secondary and advanced testing.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Prioritization Compound_Synth Compound Synthesis & Purification Stock_Prep Stock Solution Preparation Compound_Synth->Stock_Prep QC_Check Solubility & Stability Checks Stock_Prep->QC_Check Agar_Diffusion Agar Well/Disk Diffusion Assay QC_Check->Agar_Diffusion Broth_Dilution Broth Microdilution (MIC Determination) QC_Check->Broth_Dilution Data_Analysis Data Analysis: Compare Zones & MICs Agar_Diffusion->Data_Analysis Broth_Dilution->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection Secondary_Assays Secondary_Assays Hit_Selection->Secondary_Assays Proceed to Secondary Assays

Caption: General workflow for antimicrobial screening of novel compounds.

Protocol: Agar Well Diffusion Assay for Qualitative Screening

The agar well diffusion method is a widely used, cost-effective technique for initial screening to qualitatively assess the antimicrobial activity of test compounds.[12][13] The principle is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition if the test microorganism is susceptible.[14]

Causality Behind the Method:

This assay is selected for primary screening due to its simplicity, low cost, and ability to test multiple compounds simultaneously. It provides a clear visual indication of activity (the zone of inhibition), which is directly proportional to the compound's activity, diffusion characteristics, and the microorganism's susceptibility.

Step-by-Step Protocol:
  • Microbial Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.

    • Suspend the colonies in sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.

  • Plate Inoculation:

    • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum suspension.

    • Rotate the swab against the inside of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions (rotating the plate approximately 60° each time) to ensure confluent growth.[15]

  • Well Creation and Sample Loading:

    • Allow the plate to dry for 5-10 minutes.

    • Using a sterile cork borer or the wide end of a sterile pipette tip (6-8 mm diameter), punch wells into the agar.[16]

    • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.

    • Include a positive control (e.g., a standard antibiotic like Gentamicin) and a negative control (the solvent used to dissolve the compounds, e.g., DMSO) in separate wells on the same plate.[15]

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours in an inverted position to prevent condensation from dripping onto the agar surface.[14]

  • Result Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

    • A larger zone of inhibition generally indicates greater antimicrobial activity. Compare the zones produced by the test compounds to the positive and negative controls.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Incubation & Readout Prep_Inoculum Prepare 0.5 McFarland Inoculum Inoculate_Plate Lawn Culture MHA Plate with Inoculum Prep_Inoculum->Inoculate_Plate Create_Wells Punch 6-8mm Wells in Agar Inoculate_Plate->Create_Wells Load_Samples Load Test Compounds & Controls into Wells Create_Wells->Load_Samples Incubate Incubate at 37°C for 18-24h Load_Samples->Incubate Measure_Zones Measure Zone of Inhibition (mm) Incubate->Measure_Zones

Caption: Step-by-step workflow for the Agar Well Diffusion assay.

Protocol: Broth Microdilution for MIC Determination

Following qualitative screening, the Broth Microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[17] This quantitative data is essential for comparing the potency of different compounds and is a standard metric in drug discovery.[18]

Causality Behind the Method:

This method is chosen for its quantitative output, higher throughput, and conservation of test compounds compared to macrodilution methods. It provides a specific value (e.g., in µg/mL) that is more informative than the zone diameter from a diffusion assay. The use of 96-well microtiter plates facilitates automation and systematic testing of serial dilutions.

Step-by-Step Protocol:
  • Plate Preparation:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate. Well 1 will serve as the initial dilution well, and well 12 will often be the growth control.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 20-40 times the highest desired test concentration.

    • Add 100 µL of the test compound at twice the highest desired final concentration to well 1. For example, to achieve a final starting concentration of 128 µg/mL, add 100 µL of a 256 µg/mL solution to well 1.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10.

    • Discard 50 µL from well 10 to ensure all wells (except the growth control) have a final volume of 50 µL.

    • Well 11 serves as the sterility control (broth only), and well 12 serves as the growth control (broth + inoculum, no compound).

  • Inoculation:

    • Prepare the microbial inoculum as described for the agar diffusion assay, but dilute it further in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of this standardized inoculum to wells 1 through 10 and to the growth control well (well 12). Do not add inoculum to the sterility control well (well 11).

    • The final volume in the test wells will be 100 µL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity (growth). A reading mirror or a plate reader can aid in this assessment.

    • The MIC is the lowest concentration of the compound at which there is no visible growth. The sterility control should be clear, and the growth control should be turbid.

G cluster_steps plate_setup Well 1 Well 2 Well 3 ... Well 10 Sterility Control Growth Control step3 Perform 2-fold Serial Dilutions (Well 1 -> Well 10) plate_setup:w2->step3 Dilute To step1 Add 50μL Broth to Wells 2-12 step2 Add 100μL Compound (2x Conc) to Well 1 step1->step2 step2->step3 step3->plate_setup:w1 Dilute From step4 Add 50μL Inoculum (5x10⁵ CFU/mL) to Wells 1-10 & 12 step3->step4 step4->plate_setup:w12 step5 Incubate 18-24h at 37°C step4->step5 step6 Read MIC: Lowest concentration with no visible growth step5->step6

Sources

Application

Application Notes and Protocols for the Development of Fluorescent Probes Based on Nitroaromatic Structures

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, design, synthesis, and application of fluorescent probes based on nitroaromatic structures....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, design, synthesis, and application of fluorescent probes based on nitroaromatic structures. These probes have emerged as powerful tools for investigating biological processes and detecting analytes of significant interest, primarily through the unique electron-withdrawing properties of the nitro group.

Introduction: The Role of the Nitro Group in Fluorescence Modulation

Nitroaromatic compounds, while often associated with weak fluorescence, possess a key characteristic that makes them invaluable in the design of "turn-on" fluorescent probes: the nitro group is an efficient fluorescence quencher.[1] This quenching effect is typically attributed to photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the excited state of the fluorophore is deactivated non-radiatively by the electron-deficient nitro group.[2]

The central design principle of these probes lies in a triggered chemical reaction that transforms the electron-withdrawing nitro group (-NO₂) into an electron-donating amino group (-NH₂).[1][3] This conversion disrupts the quenching mechanism, leading to a significant enhancement in fluorescence intensity.[3][4] The most prominent application of this strategy is in the detection of nitroreductase (NTR) enzymes, which are overexpressed in hypoxic tumor cells and certain bacteria.[3][5][6]

Core Design Principles and Mechanisms of Action

The rational design of effective nitroaromatic-based fluorescent probes hinges on a modular architecture comprising three key components: a fluorophore, a nitroaromatic recognition moiety, and a linker. The choice of each component is critical in dictating the probe's photophysical properties, selectivity, and sensitivity.

Photoinduced Electron Transfer (PET)

In a typical PET-based probe, the nitroaromatic group acts as an electron acceptor, quenching the fluorescence of the electronically excited fluorophore (donor).[7] The reduction of the nitro group to an amino group diminishes its electron-accepting ability, thereby inhibiting the PET process and restoring fluorescence.[7][8]

PET_mechanism cluster_quenched Quenched State (Low Fluorescence) cluster_fluorescent Fluorescent State (High Fluorescence) Fluorophore Fluorophore (Excited State) Nitroaromatic Nitroaromatic Moiety (-NO₂) Fluorophore->Nitroaromatic e- transfer (PET) NTR Nitroreductase (NTR) + NADH Fluorophore_on Fluorophore (Excited State) Fluorescence Fluorescence Emission Fluorophore_on->Fluorescence Radiative Decay Aminoaromatic Aminoaromatic Moiety (-NH₂) NTR->Aminoaromatic Reduction

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Intramolecular Charge Transfer (ICT)

For fluorophores possessing a "push-pull" electronic structure (an electron-donating group conjugated to an electron-withdrawing group), the nitro group can act as a potent electron-withdrawing component.[7][4] Upon reduction to the electron-donating amino group, the ICT characteristics of the fluorophore are significantly altered, leading to a change in the emission wavelength and a substantial increase in fluorescence quantum yield.[4][9]

ICT_mechanism cluster_before Before NTR Reaction cluster_after After NTR Reaction Probe_ICT Probe (Donor-Acceptor System) -NO₂ as acceptor Weak_Emission Weak Fluorescence Probe_ICT->Weak_Emission ICT leads to quenching NTR Nitroreductase (NTR) + NADH Probe_ICT->NTR Reduction of -NO₂ Excitation1 Excitation Excitation1->Probe_ICT Product_ICT Product (Donor-Donor System) -NH₂ as donor Strong_Emission Strong Fluorescence (Large Stokes Shift) Product_ICT->Strong_Emission Altered ICT enhances emission Excitation2 Excitation Excitation2->Product_ICT

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

Applications of Nitroaromatic-Based Fluorescent Probes

The unique properties of these probes have led to their widespread use in several key research areas:

  • Cancer Biology and Drug Development: The most prominent application is the imaging of tumor hypoxia.[1][3] Since nitroreductase (NTR) is a key biomarker for hypoxic conditions in solid tumors, these probes allow for the visualization and quantification of hypoxic regions, which is crucial for diagnosis and monitoring therapeutic response.[1][5]

  • Detection of Nitroaromatic Explosives: The electron-deficient nature of nitroaromatic explosives like 2,4,6-trinitrophenol (picric acid) allows them to quench the fluorescence of electron-rich fluorophores.[10][11][12] This principle is employed in the development of sensitive and selective sensors for homeland security and environmental monitoring.[11][13][14]

  • Bacteriology: Certain bacteria express nitroreductases, making these probes useful for the detection and imaging of bacterial infections.[6][15]

Quantitative Performance Data of Selected Probes

The selection of an appropriate probe depends on the specific experimental requirements. The table below summarizes the key photophysical and performance characteristics of several representative nitroaromatic-based fluorescent probes.

Probe NameTarget AnalyteExcitation (nm)Emission (nm)Detection LimitFold Change in FluorescenceReference
FD-NTR Nitroreductase48053012 ng/mL~10-fold[16]
NTR-NO2 Nitroreductase~43054158 ng/mL~30-fold[4][9]
2P-1 NitroreductaseTwo-Photon~52020 ng/mL~70-fold[8]
FBN-1 Hypoxia (via NTR)Not specifiedNot specified0.66 ng/mL (for NTR)Significant enhancement[5]
Cy7-1 NitroreductaseNear-InfraredNear-InfraredNot specifiedNot specified[8]
TPE-SiO₂ Nanoparticles Picric AcidNot specifiedNot specified0.01 µMQuenching[10][17]
IND-NO₂ NitroreductaseNot specified5646.21 nM (0.16 µg/mL)Significant increase[6][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, characterization, and application of nitroaromatic-based fluorescent probes.

Protocol 1: General Synthesis of a Nitroreductase-Activated Probe

This protocol describes a representative synthesis of a "turn-on" fluorescent probe for NTR detection, where a fluorophore is coupled to a nitroaromatic moiety.

Materials:

  • Fluorophore with a reactive functional group (e.g., hydroxyl or amino group)

  • Nitroaromatic compound with a leaving group (e.g., 4-nitrobenzoyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and magnetic stirrer

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve the fluorophore (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.5-2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of the nitroaromatic compound (1.2 equivalents) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a small amount of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final nitroaromatic-based fluorescent probe.

  • Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Nitroreductase Activity Assay

This protocol outlines a general method for measuring NTR activity in a cell-free system using a fluorescent probe.[3]

Materials:

  • Nitroreductase enzyme (e.g., from E. coli)

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • NADH stock solution (e.g., 10 mM in buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing PBS buffer.

  • Add NADH to a final concentration of 100-200 µM.

  • Add the fluorescent probe to a final concentration of 5-10 µM.

  • To initiate the reaction, add varying concentrations of the nitroreductase enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[9]

  • Measure the fluorescence intensity using the plate reader at the appropriate excitation and emission wavelengths for the activated probe.

  • Plot the fluorescence intensity against the nitroreductase concentration to determine the detection limit and linear range.

NTR_Assay_Workflow start Start prepare Prepare Reaction Mixture (PBS, NADH, Probe) in 96-well plate start->prepare add_ntr Add varying concentrations of Nitroreductase (NTR) prepare->add_ntr incubate Incubate at 37°C (e.g., 30 min) add_ntr->incubate measure Measure Fluorescence (Plate Reader) incubate->measure analyze Analyze Data: Plot Intensity vs. [NTR] measure->analyze end End analyze->end

Caption: Workflow for in vitro Nitroreductase Assay.

Protocol 3: Imaging Hypoxia in Living Cells

This protocol provides a general procedure for using a nitroaromatic-based probe to visualize NTR activity in cultured cells under hypoxic conditions.[4][9]

Materials:

  • Cultured cells (e.g., HeLa, A549)[5][8]

  • Cell culture medium (e.g., MEM or DMEM) with 10% fetal bovine serum (FBS)

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hypoxia chamber or incubator (1% O₂)

  • Confocal fluorescence microscope

Procedure:

  • Seed the cells on glass-bottom dishes and allow them to adhere overnight.

  • Induce hypoxia by placing one set of dishes in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours. Keep a parallel set of dishes under normoxic conditions (20% O₂) as a control.[18]

  • Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 5-10 µM).

  • Remove the medium from the cells and add the probe-containing medium.

  • Incubate the cells with the probe for 30-60 minutes under their respective hypoxic or normoxic conditions.[4]

  • Wash the cells three times with PBS to remove any excess probe.[4]

  • Add fresh PBS or medium to the dishes.

  • Image the cells using a confocal fluorescence microscope with the appropriate laser excitation and emission filter sets.

  • Compare the fluorescence intensity between the hypoxic and normoxic cells to visualize the increased NTR activity under low oxygen conditions.

Conclusion and Future Perspectives

Fluorescent probes based on nitroaromatic structures represent a versatile and powerful class of tools for chemical biology and diagnostics. The fundamental principle of utilizing the nitro-to-amino reduction as a fluorescence "turn-on" switch has been successfully applied to the sensitive detection of tumor hypoxia and nitroaromatic explosives. Future developments in this field will likely focus on creating probes with near-infrared (NIR) excitation and emission for deeper tissue penetration in in vivo imaging, as well as developing ratiometric probes for more quantitative and reliable measurements.[1][8] The continued refinement of these molecular tools holds great promise for advancing our understanding of disease and improving diagnostic capabilities.

References

  • A Comparative Analysis of Fluorescent Probes for Nitroreductase Detection: A Guide for Researchers - Benchchem.
  • Recent progress in small molecule fluorescent probes for nitroreductase.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC.
  • Conjugated Microporous Polymer-Based Fluorescent Probe for Selective Detection of Nitro-explosives and Metal Nitr
  • Recent progress in small molecule fluorescent probes for nitroreductase.
  • Polycyclic aromatic-based fluorescent probes: Color properties and fluorimetric detection of nitroaromatic explosives - ResearchG
  • A Probe for the Detection of Hypoxic Cancer Cells - PMC - NIH.
  • Highly sensitive detection of nitroaromatic explosives using a fluorescent porous organic cage: spatially confined triphenylamine as the sole fluorophore - Chemical Communic
  • A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - ResearchG
  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections | ACS Omega - ACS Public
  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - PMC.
  • A NIR fluorescent smart probe for imaging tumor hypoxia - PMC.
  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells.
  • (PDF) Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections.
  • Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid - ResearchG
  • Fluorescent Nitro-aromatics - An Endless Collabor
  • Photophysical and Fluorescence Nitroaromatic Sensing Properties of Methylated Deriv
  • Fluorescent Materials Containing Polycyclic Aromatic Compounds: synthesis, Fluorimetric Detection of Nitroaromatic Compounds and Color Properties - ResearchG
  • Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroarom

Sources

Method

Application Note: Visible-Light Photoredox Catalysis for the Synthesis and Late-Stage Functionalization of N-Heterocycles

Executive Summary & Scientific Context Nitrogen-containing heterocycles (N-heterocycles) are the cornerstone of modern medicinal chemistry, present in more than half of all approved small-molecule therapeutics[1]. Their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Nitrogen-containing heterocycles (N-heterocycles) are the cornerstone of modern medicinal chemistry, present in more than half of all approved small-molecule therapeutics[1]. Their ability to modulate lipophilicity, target-binding affinity, and metabolic stability makes them indispensable in drug discovery[2]. However, the late-stage functionalization (LSF) and de novo synthesis of these scaffolds have historically relied on harsh conditions—such as extreme temperatures, strong acids, and stoichiometric heavy-metal oxidants—which severely limit functional group tolerance.

The advent of visible-light photoredox catalysis has revolutionized heterocyclic chemistry. By utilizing photons as traceless reagents to drive single-electron transfer (SET) processes, chemists can now generate highly reactive radical intermediates under exceptionally mild, redox-neutral conditions[3]. This application note details two highly robust, field-proven protocols: the Photoredox Minisci C–H Alkylation for late-stage functionalization, and the Photocatalytic Oxidative Cyclization for the rapid synthesis of benzimidazole pharmacophores.

Mechanistic Rationale & Causality

The Redox-Neutral Minisci Reaction

The classical Minisci reaction involves the addition of an alkyl radical to a protonated N-heterocycle. Traditionally, this required stoichiometric amounts of silver salts and persulfate oxidants, leading to poor regioselectivity and unavoidable polyalkylation[3].

By employing N-hydroxyphthalimide (NHP) esters as redox-active esters (RAEs) in conjunction with a ruthenium photocatalyst (e.g., Ru(bpy)3​Cl2​ ), the reaction is rendered redox-neutral[4].

  • Causality of Radical Generation: Under blue LED irradiation, the excited state ∗Ru(bpy)32+​ acts as a potent reductant, transferring a single electron to the NHP-ester. This triggers a rapid, irreversible fragmentation (decarboxylation), expelling CO2​ and phthalimide to yield a carbon-centered alkyl radical[4].

  • Causality of Regioselectivity (The Role of Acid): The addition of Trifluoroacetic Acid (TFA) is critical. Protonation of the N-heterocycle dramatically lowers its Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it highly electrophilic and directing the nucleophilic (somophilic) alkyl radical exclusively to the electron-deficient α or γ positions[4].

  • Causality of Redox-Neutrality: The resulting radical cation intermediate is oxidized by the Ru(bpy)33+​ species, simultaneously rearomatizing the heterocycle and regenerating the ground-state photocatalyst[4]. This closed loop prevents over-oxidation and suppresses polyalkylation.

Minisci PC Ru(bpy)3 2+ (Photocatalyst) PC_star *Ru(bpy)3 2+ (Excited State) PC->PC_star Visible Light NHP NHP-Ester (Radical Precursor) PC_star->NHP SET (Reduction) AlkylRad Alkyl Radical (R•) + CO2 + Phthalimide NHP->AlkylRad Decarboxylation Het Protonated N-Heterocycle AlkylRad->Het Nucleophilic Addition RadCation Radical Cation Intermediate Het->RadCation RadCation->PC SET (Oxidation of PC) Product Alkylated N-Heterocycle RadCation->Product Oxidation (-e-, -H+)

Fig 1. Redox-neutral photoredox Minisci catalytic cycle using NHP-esters.

Quantitative Data: Classical vs. Photoredox Minisci
ParameterClassical MinisciPhotoredox Minisci (NHP-Esters)
Radical Precursor Carboxylic AcidsNHP-Esters (Redox-Active Esters)
Terminal Oxidant Stoichiometric AgNO3​ / (NH4​)2​S2​O8​ None (Redox-Neutral Cycle)
Reaction Temperature 70°C – 100°CRoom Temperature (20°C – 25°C)
Polyalkylation Risk High (Requires excess heterocycle)Very Low (1:1 stoichiometry possible)
Functional Group Tolerance Poor (Alkenes, alkynes oxidized)Excellent (Tolerates sensitive APIs)

Protocol 1: Late-Stage Minisci C–H Alkylation of N-Heteroarenes

This protocol describes the alkylation of complex pyridines/quinolines using NHP-esters.

Reagents & Materials:

  • N-Heterocycle substrate (1.0 mmol)

  • Alkyl NHP-ester (1.5 mmol)

  • Ru(bpy)3​Cl2​⋅6H2​O (0.02 mmol, 2 mol%)

  • Trifluoroacetic acid (TFA) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Blue LED photoreactor (450 nm, 10–30 W)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the N-heterocycle, the NHP-ester, and the Ru(bpy)3​Cl2​ photocatalyst.

  • Solvent & Activation: Add 10 mL of anhydrous DCM, followed by the dropwise addition of TFA. Causality Note: The solution will likely undergo a slight color shift as the heterocycle is protonated, activating it for radical attack[4].

  • Deoxygenation (Critical Step): Seal the tube with a rubber septum and sparge the solution with dry Argon or Nitrogen gas for 15 minutes. Causality Note: Molecular oxygen is a potent triplet quencher and will rapidly deactivate the ∗Ru(bpy)32+​ excited state, halting the catalytic cycle.

  • Irradiation: Place the Schlenk tube in the Blue LED photoreactor. Stir vigorously at room temperature for 12–24 hours. A cooling fan should be used to ensure the reaction remains at ambient temperature.

  • Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:3). The disappearance of the UV-active NHP-ester spot ( Rf​≈0.6 ) and the emergence of a new fluorescent/UV-active product spot indicates successful conversion.

  • Workup & Isolation: Quench the reaction mixture with saturated aqueous NaHCO3​ (15 mL) to neutralize the TFA and deprotonate the alkylated heterocycle. Extract the aqueous layer with DCM ( 3×15 mL). Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol 2: Photocatalytic Synthesis of Benzimidazoles

Benzimidazoles are privileged scaffolds in drug discovery (e.g., omeprazole, telmisartan). Traditional syntheses require strong mineral acids and prolonged reflux. The following protocol utilizes an organic dye (Fluorescein) and visible light to drive the oxidative condensation of o-phenylenediamines and aldehydes[5].

Setup Reagents Reagents o-Phenylenediamine + Aryl Aldehyde Mixer Mixing Chamber Homogeneous Solution Reagents->Mixer Catalyst Photocatalyst Fluorescein Dye (0.5 - 1.0 mol%) Catalyst->Mixer Solvent Solvent System EtOH / Open Air (O2) Solvent->Mixer Reactor Photoreactor Blue/Green LED Array (Room Temp, 10-30 min) Mixer->Reactor Workup Downstream Processing Solvent Evaporation & Recrystallization Reactor->Workup High Yield (>85%) API Final Product Benzimidazole Scaffold Workup->API

Fig 2. Workflow for the visible-light-mediated synthesis of benzimidazoles.

Reagents & Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Fluorescein (0.01 mmol, 1 mol%)

  • Ethanol (5 mL)

  • Blue or Green LED array (depending on dye absorption max)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL round-bottom flask, dissolve o-phenylenediamine and the aryl aldehyde in 5 mL of Ethanol. Add the Fluorescein photocatalyst.

  • Atmospheric Control: Unlike the Minisci protocol, do not degas this mixture. Leave the flask open to the ambient atmosphere (or attach an air balloon). Causality Note: The initial condensation forms a dihydrobenzimidazole intermediate. Molecular oxygen ( O2​ ) from the air acts as the terminal oxidant, accepting electrons from the photocatalyst to drive the final oxidative aromatization step to the benzimidazole[5].

  • Irradiation: Stir the mixture under LED irradiation at room temperature for 10–30 minutes.

  • Self-Validation Check: The reaction is typically extremely rapid. The formation of the benzimidazole often results in the precipitation of the product directly from the ethanolic solution as it becomes supersaturated.

  • Workup & Isolation: If the product precipitates, simply filter the solid, wash with ice-cold ethanol ( 2×2 mL), and dry under vacuum. If it remains in solution, evaporate the solvent and purify via recrystallization (EtOH/Water) or short-pad silica chromatography. Yields routinely exceed 85%[5].

Quantitative Data: Benzimidazole Synthesis Comparison
ParameterTraditional CondensationPhotoredox Catalysis
Catalyst Strong Acids (e.g., HCl, p-TsOH)Fluorescein / Rose Bengal (1 mol%)
Temperature Reflux (80°C – 120°C)Room Temperature
Reaction Time 2 – 12 Hours10 – 30 Minutes
Terminal Oxidant Often requires added oxidantsAmbient Air ( O2​ )
Average Yield 60% – 75%> 85%

References

  • Singh, M., Kaifl, M., Akthar, M. N., Gupta, N., & Sagar, P. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.
  • Wimmer, A., & König, B. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. MDPI / Molecules.
  • Proctor, R. S. J., & Phipps, R. J. (2021). Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes. NIH / ACS.
  • Jakhade, et al. (2022). Sustainable and Advanced LED-Implanted Microfluidic Photoreactor with Coupled Optical Fiber Enabling Efficient Photocatalytic Synthesis Beside Online Reaction Progress Monitoring. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Substituted Acrylic Acids

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing substituted acrylic acids, key intermediates in pharmaceuticals and materials science, can present significant ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing substituted acrylic acids, key intermediates in pharmaceuticals and materials science, can present significant challenges. Low reaction yield is a frequent and frustrating issue. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common problems encountered during these syntheses, primarily focusing on the Knoevenagel and Doebner-Knoevenagel condensation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of substituted acrylic acid is consistently low. What are the primary factors I should investigate?

A1: Low yields in Knoevenagel-type condensations are rarely due to a single cause. It's a multifactorial problem that requires a systematic approach to troubleshoot. The reaction involves the nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration, and in the case of the Doebner modification, decarboxylation.[1] The primary areas to investigate are:

  • Catalyst Activity & Choice: The base catalyst is essential for deprotonating the active methylene compound to form the reactive enolate.[2] An old, impure, or inappropriate catalyst is a common point of failure.

  • Purity of Reactants: Impurities in your aldehyde/ketone or active methylene compound can inhibit the catalyst or participate in side reactions. Aldehydes, in particular, can oxidize to carboxylic acids upon storage.

  • Reaction Conditions: The delicate balance between temperature, reaction time, and solvent choice is critical. Suboptimal conditions can lead to an incomplete reaction or the promotion of undesired side pathways.[3]

  • Water Removal: The condensation step generates water. According to Le Châtelier's principle, the presence of this water can inhibit the forward reaction by shifting the equilibrium back toward the reactants.[2][3]

  • Workup & Purification: Significant product loss can occur during isolation and purification if the protocol is not optimized for your specific acrylic acid derivative.

Below is a systematic workflow to guide your troubleshooting process.

G start Low Yield Observed catalyst 1. Verify Catalyst - Fresh/Active? - Correct Choice/Loading? start->catalyst reactants 2. Check Reactants - Purity (NMR/GC)? - Correct Stoichiometry? catalyst->reactants Catalyst OK end Yield Improved catalyst->end Issue Found & Resolved conditions 3. Optimize Conditions - Temperature? - Solvent? - Water Removal? reactants->conditions Reactants OK reactants->end Issue Found & Resolved workup 4. Review Workup - Proper pH? - Correct Extraction Solvent? - Recrystallization Loss? conditions->workup Conditions Optimized conditions->end Issue Found & Resolved workup->end Workup Optimized G cluster_0 Reaction Pathways Aldehyde Aldehyde Product (Acrylic Acid) Product (Acrylic Acid) Aldehyde->Product (Acrylic Acid) + Active Methylene (Desired Path) Self-Condensation Self-Condensation Aldehyde->Self-Condensation + Aldehyde (Side Reaction) Active Methylene Active Methylene Active Methylene->Product (Acrylic Acid) Michael Adduct Michael Adduct Product (Acrylic Acid)->Michael Adduct + Active Methylene (Side Reaction) G start Doebner Reaction Started temp_check Is Temp > 80°C? start->temp_check high_temp High Yield of Vinyl Byproduct temp_check->high_temp Yes low_temp High Yield of Acrylic Acid temp_check->low_temp No

Sources

Optimization

Technical Support Center: Purification of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid

Introduction This technical support guide provides in-depth purification methodologies and troubleshooting advice for 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid. This compound possesses a unique combination of functio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide provides in-depth purification methodologies and troubleshooting advice for 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid. This compound possesses a unique combination of functional groups that dictate its chemical behavior and present specific challenges during purification. Its structure includes:

  • An acidic carboxylic acid group , which is the primary handle for purification by extraction.

  • A polar nitroaromatic system , which influences solubility and is a strong chromophore for UV detection.

  • A thioether linkage , which can be susceptible to oxidation.

  • An acrylic acid double bond , which introduces potential for E/Z isomerism and polymerization under harsh conditions.

This guide is designed for researchers, chemists, and drug development professionals, offering practical, field-tested solutions to common purification issues.

Section 1: Primary Purification via Acid-Base Extraction

Expertise & Experience: The carboxylic acid moiety is the most chemically distinct functional group in the molecule, with a pKa significantly lower than other protons. This makes acid-base extraction a powerful and highly selective first-pass purification technique to separate the desired acidic product from neutral starting materials (e.g., unreacted 3-nitro-4-(p-tolylthio)benzaldehyde) or non-acidic byproducts.[1][2][3]

Troubleshooting Guide: Acid-Base Extraction

Q1: After adding acid to my basic aqueous layer, my product isn't precipitating or the yield is very low. What went wrong?

A1: This is a common issue that can arise from several factors:

  • Incomplete Acidification: The most likely cause is that the pH of the aqueous solution is not low enough to fully protonate the carboxylate salt. Use pH paper or a pH meter to ensure the pH is acidic, ideally pH 2-3, by adding concentrated HCl dropwise.[1]

  • Excessive Volume: If a large volume of water was used, the concentration of your protonated, water-insoluble product might be below its solubility limit.

  • Troubleshooting Steps:

    • First, confirm the pH is below 3. If not, add more acid.

    • If the pH is correct and there is still no precipitate, the product may need to be recovered by back-extraction.[4] Cool the acidic aqueous solution in an ice bath and extract it several times with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to recover your product.[4]

Q2: A thick, persistent emulsion has formed at the interface of the organic and aqueous layers. How can I resolve this?

A2: Emulsion formation is common when dealing with complex organic molecules. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: As a last resort, pass the entire emulsified mixture through a pad of Celite (diatomaceous earth) in a Büchner funnel. This can break the emulsion, and the two layers can then be separated.

Q3: Which base should I use for the extraction: a strong base like NaOH or a weak base like NaHCO₃?

A3: A weak base like sodium bicarbonate (NaHCO₃) is the preferred choice.[4] 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid is a carboxylic acid and is therefore acidic enough to be deprotonated by sodium bicarbonate. Using a weak base provides greater selectivity, as it will not extract weakly acidic impurities like phenols, should they be present.[1][4] Strong bases like NaOH are less selective and could potentially hydrolyze other functional groups if the reaction conditions are not carefully controlled.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake gently, then allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution reaches a pH of ~2-3 (verify with pH paper). The purified product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Allow the product to air-dry on the filter, then transfer to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a low temperature.

Workflow for Acid-Base Extraction

start Crude Product (in Ethyl Acetate) extract Extract with sat. NaHCO₃ (aq) start->extract separate Separate Layers extract->separate org_layer Organic Layer: Neutral Impurities (e.g., starting aldehyde) separate->org_layer Top Layer aq_layer Aqueous Layer: Sodium 3-(3-nitro-4-(p-tolylthio)phenyl)acrylate separate->aq_layer Bottom Layer acidify Acidify with conc. HCl to pH 2-3 aq_layer->acidify filter Vacuum Filtration acidify->filter product Pure Solid Product filter->product

Caption: Workflow diagram for purification by acid-base extraction.

Section 2: Final Purification via Recrystallization

Expertise & Experience: Recrystallization is an essential technique for achieving high purity, especially for crystalline solids. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[5] For 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid, its polarity suggests that polar solvents or mixed-solvent systems will be most effective.

Troubleshooting Guide: Recrystallization

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[6] It is often caused by using a solvent with too high a boiling point or by the presence of significant impurities that depress the melting point.

  • Solution 1: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to make the solution slightly less saturated. Allow it to cool much more slowly. A slower cooling rate encourages proper crystal lattice formation.

  • Solution 2: If the first solution fails, it may indicate a poor solvent choice. Recover the compound by evaporating the solvent and attempt the recrystallization with a different solvent or solvent pair.[6]

Q2: Crystal formation is very rapid and results in a fine powder. Is this a problem?

A2: Yes, rapid precipitation is undesirable as it tends to trap impurities within the rapidly forming crystals, defeating the purpose of recrystallization.[6] Ideal crystallization should occur slowly over 15-30 minutes. To slow down crystallization, reheat the solution and add a small excess of the hot solvent (10-20% more) before allowing it to cool slowly and undisturbed.[6]

Q3: After cooling, no crystals have formed. How can I induce crystallization?

A3: If crystals do not form spontaneously, the solution may be unsaturated or requires a nucleation site.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a surface for crystal nucleation.[7]

  • Seeding: If you have a pure crystal of the compound, add a tiny speck to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility. This should be done only after the solution has cooled to room temperature first.

  • Reduce Volume: If none of the above work, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration and attempt cooling again.[6]

Data Presentation: Common Recrystallization Solvents
SolventBoiling Point (°C)PolaritySuitability Notes
Water100HighMay have low solubility even when hot. Good for solvent-pairs.[8]
Ethanol78HighExcellent general-purpose polar solvent. Evaporates easily.[8]
Methanol65HighGood for polar compounds, but lower boiling point may be a factor.[8]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.[8]
Toluene111LowGood for aromatic compounds, but high boiling point may cause oiling out.[8]
Acetone/Water56 (Acetone)MixedA common and effective solvent pair for polar compounds.[9]
Ethanol/Water78 (Ethanol)MixedAnother excellent and widely used solvent pair.[9]
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of ~50 mg of your crude product in various solvents from the table above. A good solvent will dissolve the compound when boiling but show poor solubility at room temperature.[7]

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Hot Addition: Continue adding small portions of the hot solvent until the solid just dissolves completely. Do not add a large excess.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals to a constant weight.

Decision Tree for Recrystallization Solvent Selection

start Start: Test ~50mg crude solid with 1mL of a test solvent dissolves_cold Dissolves in cold solvent? start->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No reject1 Reject Solvent: Too soluble dissolves_cold->reject1 Yes reject2 Reject Solvent: Not soluble enough dissolves_hot->reject2 No crystals_cool Crystals form on cooling? dissolves_hot->crystals_cool Yes suitable Suitable Solvent! crystals_cool->suitable Yes consider_pair Consider a Mixed-Solvent Pair crystals_cool->consider_pair No start Problem Encountered p1 Poor Separation start->p1 p2 Streaking / Tailing start->p2 p3 Cracked Silica Bed start->p3 s1 Adjust eluent polarity (Target Rf = 0.25) p1->s1 s4 Use a shallower gradient or isocratic elution p1->s4 s2 Add 0.5-2% Acetic Acid to eluent p2->s2 s3 Repack column more carefully Avoid rapid polarity changes p3->s3

Sources

Troubleshooting

Technical Support Center: Optimizing Knoevenagel Condensation of Nitrobenzaldehydes

Welcome to the technical support guide for the Knoevenagel condensation of nitrobenzaldehydes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Knoevenagel condensation of nitrobenzaldehydes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate this crucial C-C bond-forming reaction. This guide is structured to address common challenges and fundamental questions, moving beyond simple protocols to explain the causality behind experimental choices.

The Knoevenagel condensation is a powerful tool in organic synthesis, particularly for creating the α,β-unsaturated systems that are precursors to a wide range of biologically active molecules.[1][2] When working with nitrobenzaldehydes, the strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive and an excellent substrate for this reaction.[1][3] However, this reactivity also presents unique challenges. This guide will help you optimize your reaction conditions to achieve high yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction, providing a solid foundation for troubleshooting and optimization.

Q1: What is the detailed mechanism of the Knoevenagel condensation, and how does the nitro group influence it?

A1: The Knoevenagel condensation is a base-catalyzed reaction that proceeds in three main steps:

  • Deprotonation: A base removes an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion or enolate.[4] The active methylene compound must have sufficiently strong electron-withdrawing groups (Z) to allow for deprotonation by a mild base.[5]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the nitrobenzaldehyde. This forms a tetrahedral intermediate, a β-hydroxy carbonyl compound (an aldol-type adduct).[4][6]

  • Dehydration: This intermediate is then dehydrated (loses a molecule of water) to form the final α,β-unsaturated product.[4] This step is often spontaneous or facilitated by the reaction conditions and drives the equilibrium toward the product.[7]

The nitro group (—NO₂) on the benzaldehyde ring is a powerful electron-withdrawing group. It enhances the partial positive charge on the carbonyl carbon, making the aldehyde significantly more susceptible to nucleophilic attack. This increased reactivity often leads to faster reaction rates and higher yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.[3][8]

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Carbanion Z-CH⁻-Z' (Carbanion) ActiveMethylene->Carbanion Base Base (B:) Base->ActiveMethylene Deprotonates Nitrobenzaldehyde O₂N-Ar-CHO Carbanion->Nitrobenzaldehyde Attacks Carbonyl Intermediate β-Nitro Aldol Adduct Nitrobenzaldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Eliminates H₂O Water H₂O

Caption: The three-step mechanism of the Knoevenagel condensation.

Q2: How do I select the appropriate catalyst? Should I use a base or an acid?

A2: The choice of catalyst is critical. While both Lewis acids and bases can catalyze the reaction, weak bases are most commonly used for nitrobenzaldehydes .[9]

  • Weak Bases (Recommended): Piperidine, pyridine, and ammonium salts (like ammonium acetate) are highly effective.[10] They are basic enough to deprotonate the active methylene compound but not so strong as to induce side reactions like the self-condensation of the aldehyde or the Cannizzaro reaction.[5]

  • Strong Bases: Strong bases like NaOH or NaH should generally be avoided. Nitrobenzaldehydes lack α-hydrogens, making them susceptible to the Cannizzaro reaction under strongly basic conditions, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid.[7][11]

  • Lewis Acids: Lewis acids, such as ZnCl₂, TiCl₄, or those in ionic liquids, can also catalyze the reaction by activating the aldehyde's carbonyl group.[8][12] These are often explored in the context of developing novel or heterogeneous catalytic systems.

  • Heterogeneous Catalysts: Solid catalysts like ZnO, CaO-MgO, and metal-organic frameworks (MOFs) are gaining traction.[13][14][15] Their primary advantage is ease of separation from the reaction mixture, simplifying purification and allowing for catalyst recycling.

Q3: What is the role of the solvent, and which one should I choose?

A3: The solvent plays a crucial role in stabilizing intermediates and influencing reaction kinetics.[7][16]

  • Polar Solvents (Recommended): Polar solvents are generally preferred as they can facilitate the reaction steps.[7]

    • Protic Polar: Ethanol is a common and effective choice. It readily dissolves the reactants and is environmentally benign.[1]

    • Aprotic Polar: Solvents like DMF and DMSO can also lead to faster reaction kinetics.[7][14]

  • Water: Water is an excellent "green" solvent for this reaction.[14][17] For highly activated substrates like 4-nitrobenzaldehyde, reactions in water can be very fast and may even proceed without a catalyst.[8]

  • Non-Polar Solvents for Water Removal: If water removal is necessary to drive the equilibrium, a non-polar solvent like toluene can be used with a Dean-Stark apparatus to azeotropically remove the water byproduct.[7][10]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you resolve problems quickly.

Q: My reaction yield is consistently low. What are the likely causes and how can I fix it?

A: Low yield is a common problem that can usually be traced back to one of five key areas. The strong activation provided by the nitro group means that suboptimal conditions are often the culprit rather than inherent lack of reactivity.[3][8]

  • Inefficient Water Removal: The Knoevenagel condensation is a reversible reaction that produces water.[7] If water is not removed, the equilibrium can shift back towards the reactants.

    • Solution: If you are using a solvent like ethanol, ensure your reagents are anhydrous. For reactions in non-polar solvents like toluene, use a Dean-Stark apparatus to continuously remove water.[10]

  • Suboptimal Catalyst Choice or Amount: The catalyst may be inappropriate for your specific substrates or used in the wrong concentration.

    • Solution: Screen a few different weak bases (e.g., piperidine, pyridine, ammonium acetate) at a catalytic loading (e.g., 5-10 mol%). Piperidine is often a robust starting point.[1][10]

  • Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. Many Knoevenagel condensations are run at reflux in ethanol.[1] However, be cautious, as excessively high temperatures can promote side reactions.[10]

  • Inappropriate Solvent: The solvent may not be effectively solvating the reactants or intermediates.

    • Solution: As discussed in the FAQ, solvent polarity is key.[7] If you are using a non-polar solvent without a Dean-Stark trap, consider switching to a polar solvent like ethanol or even water.[14]

  • Impure Reactants: Aldehydes, in particular, can oxidize over time to carboxylic acids if not stored properly.

    • Solution: Use freshly purified or commercially available high-purity nitrobenzaldehyde. Ensure your active methylene compound and solvent are also of high quality.

Troubleshooting_Low_Yield start Low Yield Observed q1 Is water being removed? start->q1 s1 Implement water removal (e.g., Dean-Stark trap) q1->s1 No q2 Is the catalyst optimal? q1->q2 Yes s1->q2 s2 Screen different weak bases (piperidine, NH₄OAc) q2->s2 No q3 Is the temperature sufficient? q2->q3 Yes s2->q3 s3 Increase temperature cautiously (e.g., reflux) q3->s3 No q4 Is the solvent appropriate? q3->q4 Yes s3->q4 s4 Switch to a polar solvent (Ethanol, Water) q4->s4 No end_node Verify reactant purity q4->end_node Yes s4->end_node

Caption: A systematic workflow for troubleshooting low reaction yields.

Q: I'm observing multiple spots on my TLC plate. What are the common side reactions with nitrobenzaldehydes?

A: Besides unreacted starting materials, several side reactions can occur:

  • Cannizzaro Reaction: As mentioned, this is a significant risk if you use a strong base.[7][11] You will see the corresponding 4-nitrobenzyl alcohol and 4-nitrobenzoic acid.

    • Mitigation: Use a weak base like piperidine or an ammonium salt. Avoid stoichiometric amounts of any base.[11]

  • Michael Addition: The α,β-unsaturated product is a Michael acceptor. If there is an excess of the active methylene carbanion, it can add to the product in a conjugate addition.[11]

    • Mitigation: Use a stoichiometry of roughly 1:1 or a slight excess (1.1 equivalents) of the active methylene compound.[1] Avoid large excesses.

  • Oxidation of Aldehyde: The aldehyde group can be oxidized to a carboxylic acid (e.g., 4-nitrobenzoic acid), especially if the reaction is run open to air for long periods at high temperatures.[11]

    • Mitigation: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is a persistent issue.

Q: My product is difficult to purify. What are the best practices for isolating nitro-substituted Knoevenagel products?

A: Fortunately, these products are often highly crystalline solids, which simplifies purification.

  • Recrystallization (Primary Method): The most common and effective method is recrystallization. After the reaction is complete, the mixture is typically cooled, often precipitating the product.[1] The solid is collected by filtration and can be recrystallized from a suitable solvent, such as hot ethanol.[18]

  • Filtration and Washing: Once the reaction is cooled, the precipitated product can be collected by vacuum filtration. Washing the solid with cold ethanol helps remove unreacted starting materials and soluble impurities.[1]

  • Column Chromatography: If recrystallization does not yield a pure product, or if you have a mixture of isomers or byproducts, column chromatography is necessary. A silica gel column with a solvent system like ethyl acetate/hexane is a good starting point.

Section 3: Experimental Protocols

The following protocols are provided as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile

This protocol is a robust method for synthesizing 2-(4-nitrobenzylidene)malononitrile.

Materials:

  • 4-Nitrobenzaldehyde (1 equivalent)

  • Malononitrile (1.1 equivalents)

  • Ethanol (anhydrous)

  • Piperidine (catalytic amount, ~2-3 drops)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Nitrobenzaldehyde (1 eq.) in a minimal amount of warm ethanol.

  • Add malononitrile (1.1 eq.) to the solution and stir.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.[1]

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.

  • Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), cool the flask to room temperature, then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.[1]

  • Dry the product under vacuum to obtain the pure 2-(4-nitrobenzylidene)malononitrile, which typically appears as a yellow crystalline solid.

Section 4: Data Summaries

The choice of solvent and catalyst can significantly impact reaction outcomes. The table below summarizes typical results for the condensation of 4-nitrobenzaldehyde with malononitrile under various conditions, providing a reference for optimization.

AldehydeActive MethyleneCatalystSolventTimeYield (%)Reference
4-NitrobenzaldehydeMalononitrileZnOWater16 min96[14]
4-NitrobenzaldehydeMalononitrileZnOMethanol18 min89[14]
4-NitrobenzaldehydeMalononitrileZnODMSO22 min92[14]
4-NitrobenzaldehydeMalononitrileNoneWater (50 °C)15 min>99[8]
4-NitrobenzaldehydeMalononitrileAmmonium AcetateSolvent-free (Ultrasound)60 min93.14[19]
4-Chloro-3-nitrobenzaldehydeMalononitrilePiperidineEthanol2 h92[1]

Section 5: References

  • Application Notes and Protocols for the Knoevenagel Condensation of 4-Methoxy-3-nitrobenzaldehyde - Benchchem.

  • Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions - Benchchem.

  • Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction.

  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega.

  • Knoevenagel Condensation - Alfa Chemistry.

  • Knoevenagel condensation - Wikipedia.

  • Knoevenagel condensation reactions catalysed by metal-organic frameworks.

  • Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one.

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.

  • ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. JOCPR.

  • Knoevenagel Condensation Reaction - Sigma-Aldrich.

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.

  • Lewis Acidic Ionic Liquids for the Synthesis of Electrophilic Alkenes via the Knoevenagel Condensation. Request PDF - ResearchGate.

  • Troubleshooting low conversion rates in Knoevenagel reactions - Benchchem.

  • identification of byproducts of 4-Methoxy-3-nitrobenzaldehyde in condensation reactions - Benchchem.

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University.

  • Knoevenagel condensation – Knowledge and References - Taylor & Francis.

  • Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A - Benchchem.

  • Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of Nitrostyrene Derivatives - Benchchem.

  • The Importance and Applications of Knoevenagel Reaction (Brief Review).

  • nitrostyrene - Organic Syntheses Procedure.

Sources

Optimization

Acrylic Acid Technical Support Center: Stabilization, Handling, and Troubleshooting

Welcome to the Technical Support Center for Acrylic Acid (AA) handling and polymerization control. As a highly reactive α,β-unsaturated carboxylic acid, acrylic acid is a critical monomer in the synthesis of superabsorbe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Acrylic Acid (AA) handling and polymerization control. As a highly reactive α,β-unsaturated carboxylic acid, acrylic acid is a critical monomer in the synthesis of superabsorbent polymers, hydrogels, and specialty coatings[1]. However, its inherent reactivity makes it prone to spontaneous, highly exothermic runaway polymerization[2][3].

This guide is engineered for researchers and development professionals. It moves beyond basic safety data sheets to explain the mechanistic causality behind acrylic acid instability, providing self-validating protocols to ensure your monomer remains stable during storage and performs predictably during your experiments.

The Core Mechanism: Why Inhibitors Fail

The most common point of failure in acrylic acid handling is a misunderstanding of its stabilization system. Commercial acrylic acid is stabilized with Monomethyl Ether of Hydroquinone (MEHQ) , typically at 200 ppm[4].

The Mechanistic Reality: MEHQ is not a direct radical scavenger. It is a peroxy radical scavenger. MEHQ is virtually useless in a strictly anaerobic environment[3][5].

  • When a primary carbon radical ( R∙ ) forms via thermal or photolytic initiation, MEHQ cannot efficiently trap it.

  • Instead, dissolved oxygen ( O2​ ) reacts with the primary radical at diffusion-controlled rates to form a peroxy radical ( RO2∙​ )[3][5].

  • MEHQ then easily donates a hydrogen atom to the peroxy radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical, effectively terminating the chain[3].

MEHQ_Inhibition Init Thermal/Photo Initiation R_Rad Primary Carbon Radical (R•) Init->R_Rad Cleavage RO2_Rad Peroxy Radical (RO2•) R_Rad->RO2_Rad + O2 (Fast) Runaway Runaway Polymerization R_Rad->Runaway Anaerobic (No O2) O2 Dissolved Oxygen (O2) Stable Stable Phenoxy Radical (Chain Termination) RO2_Rad->Stable + MEHQ RO2_Rad->Runaway No MEHQ MEHQ MEHQ Inhibitor

Fig 1: Synergistic mechanism of MEHQ and dissolved oxygen in terminating primary carbon radicals.

Troubleshooting & FAQs

Q1: We stored our acrylic acid under a strict Nitrogen ( N2​ ) blanket to prevent fire hazards, but it polymerized in the drum. Why?

A: You starved the inhibitor of oxygen. Because MEHQ requires oxygen to form the intermediate peroxy radical, storing acrylic acid under pure nitrogen deactivates the inhibitor system[1][3].

  • The Fix: Never use pure inert gas for acrylic acid storage. Industry standards dictate the use of "lean air" (a gas mixture containing 5% to 21% oxygen) in the headspace to maintain the dissolved oxygen necessary for MEHQ functionality while mitigating flammability risks.

Q2: Our lab is kept at a cool 10°C (50°F). We found the acrylic acid crystallized. We melted it with a heat gun, and it violently polymerized. What went wrong?

A: You triggered the "Freezing/Thawing Paradox." Glacial acrylic acid has a relatively high freezing point of 13°C (55°F)[1][6]. When it crystallizes, the pure monomer forms a solid lattice, effectively excluding impurities—including the MEHQ inhibitor and dissolved oxygen—into the remaining liquid fraction[1].

  • The Consequence: The solid ice is 100% uninhibited acrylic acid. Applying localized high heat (like a heat gun or live steam) melts this uninhibited monomer and simultaneously provides the thermal activation energy for polymerization[7].

  • The Fix: See Protocol 1 below for the safe thawing methodology.

Q3: My acrylic acid has been stored perfectly at 20°C for 6 months, but my polymer yields are low and the molecular weight is off. Is the MEHQ failing?

A: No, the acrylic acid is dimerizing. Upon standing, acrylic acid slowly undergoes a spontaneous, ionic Michael-type addition reaction where the carboxylic group of one molecule attacks the double bond of another, forming diacrylic acid (β-acryloxypropionic acid)[6][8].

  • The Consequence: Because this is an ionic mechanism, radical inhibitors like MEHQ cannot prevent it[6]. Dimer formation is strictly temperature and time-dependent. At 30°C, about 1.2% dimer forms per month[6]. High dimer concentrations interfere with free radical polymerization kinetics[6].

  • The Fix: Purchase monomer in quantities that can be consumed within 3-6 months, and strictly maintain storage temperatures below 25°C[7].

Quantitative Data & Parameters

Table 1: Critical Storage & Operational Limits
ParameterLimit / Target ValueMechanistic Rationale
Optimal Storage Temp 15°C – 25°C[7]< 15°C risks crystallization (inhibitor separation); > 25°C accelerates dimerization and thermal initiation[6][7].
Freezing Point 13°C (55°F)[6]Pure monomer solidifies, excluding MEHQ into the liquid phase.
Headspace Oxygen 5% – 21% O2​ [1]Required to convert primary radicals to peroxy radicals for MEHQ trapping[3][9].
MEHQ Concentration 180 – 220 ppm[1]Optimal stoichiometric balance to prevent runaway without permanently poisoning intentional polymerization.
Dimerization Rate ~1.2% per month @ 30°C[6]Ionic Michael addition (diacrylic acid formation). Cannot be chemically inhibited[6].
Table 2: Troubleshooting Matrix
SymptomPrimary SuspectDiagnostic Check
Exothermic Runaway Oxygen depletion or improper thawingCheck headspace gas (was pure N2​ used?). Check ambient storage history for drops below 13°C.
Altered Polymer MW / Low Yield High Diacrylic Acid (Dimer) contentRun GC assay for dimer content. Values >2000 ppm indicate degraded stock[1].
Delayed Polymerization Onset Excess MEHQ remaining in monomerVerify MEHQ removal column efficiency via UV-Vis spectroscopy (MEHQ absorbs at ~290 nm).

Experimental Protocols

Protocol 1: Safe Recovery of Crystallized Acrylic Acid

If your acrylic acid has dropped below 13°C and crystallized, it must be reconstituted without triggering runaway polymerization[1][7].

Self-Validating Steps:

  • Isolate: Move the container to a temperature-controlled environment between 20°C and 25°C[7].

  • Mild Heating: Place the container in a water bath set to a strict maximum of 25°C . Never use electrical heating mantles, heat guns, or live steam.[1][10]

  • Continuous Agitation: As the solid melts, the liquid must be continuously agitated or recirculated. This is critical to mechanically force the MEHQ-rich liquid phase back into the newly melted, uninhibited monomer[1].

  • Validation: Do not withdraw any liquid for use until the entire mass is 100% liquid and has been thoroughly mixed. Withdrawing liquid early removes the concentrated inhibitor, leaving the remaining solid dangerously unprotected[1][10].

Thawing_Protocol Frozen Crystallized Acrylic Acid (< 13°C) Isolate Isolate Container Verify Ambient Temp Frozen->Isolate WaterBath Apply Mild Heat (Water Bath Max 25°C) Isolate->WaterBath Danger DO NOT use live steam or withdraw liquid early Isolate->Danger Agitate Continuous Agitation (Redistribute MEHQ) WaterBath->Agitate Verify Verify Complete Melting Before Withdrawal Agitate->Verify

Fig 2: Safe recovery workflow for crystallized acrylic acid to prevent localized runaway reactions.

Protocol 2: Laboratory-Scale Removal of MEHQ for Controlled Polymerization

To achieve precise molecular weights and predictable kinetics in your experiments, MEHQ must be removed immediately prior to use.

Materials:

  • Glass chromatography column

  • Basic Aluminum Oxide (Alumina, Al2​O3​ ), Brockmann I, ~150 mesh

  • Glass wool

  • UV-Vis Spectrophotometer (for validation)

Methodology:

  • Column Preparation: Pack a glass column with a small plug of glass wool at the stopcock. Dry-pack basic alumina into the column (approx. 10g of alumina per 50 mL of acrylic acid to be purified).

  • Elution: Pour the required volume of acrylic acid through the column. The basic alumina selectively adsorbs the phenolic MEHQ via acid-base interactions and hydrogen bonding, allowing the monomer to pass through.

  • Collection: Collect the eluent in an amber glass vial to prevent premature photolytic initiation.

  • System Validation (Crucial): To ensure complete MEHQ removal, take a 1 mL aliquot of the purified monomer and analyze it via UV-Vis spectroscopy. MEHQ exhibits a distinct absorption peak at ~290 nm. The absence of this peak validates that the monomer is uninhibited and ready for immediate use.

  • Usage Window: Use the purified monomer within 2 hours. Do not store uninhibited acrylic acid[3].

References

  • Gantrade Corporation. "Glacial Acrylic Acid Uses & FAQ".[Link]

  • Synthomer. "ACRYLIC ACID - STABILIZED". [Link]

  • ChemAnalyst. "Acrylic Acid Procurement Guide for Professionals".[Link]

  • ACS Publications / Macromolecules. "Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization". [Link]

  • Scilit. "Formation of diacrylic acid during acrylic acid storage".[Link]

  • Redox. "Safety Data Sheet Acrylic Acid". [Link]

  • INCHEM. "Acrylic acid (HSG 104)". [Link]

  • RSC Publishing. "Inhibition of acrylic acid and acrylate autoxidation".[Link]

Sources

Troubleshooting

Solutions for common problems in acrylic resin production

Welcome to the Polymethacrylate Formulation & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Polymethacrylate Formulation & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Successful drug delivery relies on understanding the thermodynamic, rheological, and physicochemical causality behind polymer behavior. Every solution and protocol provided here functions as a self-validating system, ensuring that your acrylic resin (e.g., Eudragit®) coating workflows are robust, reproducible, and scientifically grounded.

Section 1: Diagnostic Workflow for Coating Defects

The following logical pathway illustrates the primary failure modes encountered during the application of aqueous polymethacrylate dispersions and their mechanistic resolutions.

Troubleshooting Start Coating Defect Detected Tackiness Agglomeration (Twinning) Start->Tackiness Cracking Film Cracking (Brittle Fracture) Start->Cracking Release Premature Drug Release Start->Release Tackiness_Sol Decrease inlet temp. Increase anti-tacking agent. Tackiness->Tackiness_Sol Cracking_Sol Increase plasticizer. Blend flexible polymers. Cracking->Cracking_Sol Release_Sol Apply seal coat. Optimize thermal curing. Release->Release_Sol Validate In-Vitro Dissolution & SEM Morphology Check Tackiness_Sol->Validate Cracking_Sol->Validate Release_Sol->Validate

Diagnostic workflow for identifying and resolving polymethacrylate film coating defects.

Section 2: FAQs on Common Formulation Issues

Q1: Why do my pellets agglomerate (twin) during the enteric coating process, and how can I prevent it? Causality: Acrylic resins, particularly aqueous dispersions like Methacrylic Acid Copolymer Type C (e.g., Eudragit L 30 D-55), are highly thermoplastic. As the product bed temperature approaches the polymer's minimum film-forming temperature (MFT), the polymer particles become rubbery and exhibit increased tackiness[1]. If the spray rate exceeds the thermodynamic drying capacity of the system, localized overwetting occurs. This allows polymer chains from adjacent pellets to interpenetrate, forming solid bridges upon drying. Solutions:

  • Incorporate Anti-Tacking Agents: Add an anti-adhesive agent such as talc, glyceryl monostearate (GMS), or magnesium stearate to the coating formulation[1].

  • Polymer Blending: Blending the primary enteric polymer with a highly miscible, non-ionic dispersion like Eudragit NE 30D can significantly reduce surface tackiness during processing and subsequent storage[2].

  • Thermodynamic Balancing: Maintain the product bed temperature precisely 10–15°C above the MFT, but strictly below the point of excessive polymer softening.

Q2: My coated tablets are exhibiting macroscopic cracking during stability testing. What is the mechanistic cause? Causality: Cracking (brittle fracture) occurs when the internal stress generated within the film during water evaporation and volumetric shrinkage exceeds the tensile strength of the polymer matrix[3]. Polymethacrylates inherently possess low elasticity. Furthermore, exposure to fluctuating temperature and relative humidity (RH) during storage exacerbates thermal stress, especially if the tablet core undergoes hygroscopic expansion[3]. Solutions:

  • Plasticization: Intercalate small-molecule plasticizers like Triethyl Citrate (TEC) or Polyethylene Glycol (PEG) between the polymer chains. This increases free volume and lowers the glass transition temperature (Tg). A standard requirement is 5-20% w/w plasticizer relative to the dry polymer weight[3].

  • Polymer Blending: Incorporate a highly flexible polymer into the matrix. For instance, a higher concentration of Eudragit NE 30D blended with L 30 D-55 yields a softer, less stiff film, drastically reducing the likelihood of stress-induced cracking[2].

Q3: We are observing premature drug release (dose dumping) in the acidic phase of our dissolution testing. How do we ensure enteric integrity? Causality: Dose dumping in enteric acrylic coatings typically stems from two phenomena:

  • Incomplete Coalescence: Aqueous dispersions deposit as discrete submicron spheres. If the curing temperature or time is insufficient, capillary forces fail to drive complete polymer chain entanglement, leaving a porous, permeable film[2].

  • Chemical Incompatibility: Direct interaction between an acidic/alkaline active pharmaceutical ingredient (API) and the anionic functional groups of the methacrylic acid copolymer can disrupt the film's pH-dependent solubility[2]. Solutions:

  • Seal Coating: Apply a sub-coat of a non-enteric, water-soluble polymer (e.g., Hydroxypropyl Methylcellulose - HPMC) to physically isolate the API from the functional acrylic layer[2].

  • Thermal Curing: Implement a post-coating curing phase to ensure complete particle coalescence and pore closure (see Protocol B below)[2].

Section 3: Quantitative Troubleshooting Matrix

The following table summarizes the directional adjustments required for critical process parameters to resolve specific film defects.

Process ParameterAgglomeration (Twinning)Film CrackingOrange Peel (Roughness)Premature Release
Spray Rate DecreaseMaintainDecreaseMaintain
Atomization Air Pressure IncreaseMaintainIncreaseMaintain
Inlet Air Temperature DecreaseDecreaseDecreaseOptimize / Cure
Plasticizer Concentration DecreaseIncrease (5-20% w/w)IncreaseMaintain
Anti-Tacking Agent Increase (25-50% w/w)MaintainMaintainMaintain

Section 4: Standardized Experimental Protocols

Protocol A: Preparation of Anti-Tacking Acrylic Dispersion (Eudragit L 30 D-55)

Self-validating mechanism: This protocol ensures that the anti-tacking agent is fully homogenized before introduction to the polymer latex, preventing localized shear-induced coagulation of the pH-sensitive acrylic resin.

  • Excipient Homogenization: In a separate stainless-steel vessel, add the required amount of plasticizer (e.g., Triethyl Citrate, 10% w/w based on dry polymer) and anti-tacking agent (e.g., Talc, 25% w/w based on dry polymer) to purified water.

  • High-Shear Mixing: Homogenize the excipient suspension using a high-shear mixer (e.g., Ultra-Turrax) for 10-15 minutes to ensure complete breakdown of talc agglomerates. (Causality: Introducing unhomogenized talc directly into the polymer dispersion causes localized shear stress and rapid water absorption, leading to irreversible polymer coagulation).

  • Polymer Incorporation: Pour the commercial 30% aqueous acrylic dispersion into the main processing tank. Equip the tank with a low-shear overhead stirrer (propeller or anchor type).

  • Suspension Blending: Slowly pour the homogenized excipient suspension into the polymer dispersion while stirring at a low speed (approx. 150-200 RPM).

  • Equilibration: Allow the final coating formulation to stir gently for at least 30 minutes prior to the coating process. This dwell time allows the plasticizer to fully partition into and swell the polymer latex particles.

Protocol B: Post-Coating Thermal Curing and Coalescence Validation

Self-validating mechanism: Validates the transition of the coating from discrete latex particles to a continuous, impermeable polymeric network.

  • In-Pan Curing: Upon completion of the spray phase, cease the atomization air and liquid feed. Maintain the fluidizing air to keep the bed in motion.

  • Temperature Adjustment: Elevate the inlet air temperature to achieve a product bed temperature approximately 10°C above the polymer's formulated glass transition temperature (Tg). For highly plasticized methacrylic acid copolymers, target a bed temperature of 40°C.

  • Time-Dependent Coalescence: Maintain these conditions for 2 to 24 hours depending on the film thickness and formulation. (Causality: This thermal energy provides the polymer chains with sufficient mobility to diffuse across the latex particle boundaries, sealing interstitial pores).

  • Morphological Validation: Sample the cured pellets and examine the cross-section under a Scanning Electron Microscope (SEM). A successfully coalesced film will appear as a continuous, homogenous layer without visible particulate boundaries.

Section 5: References

  • Title: Technical Support Center: Blending Eudragit L 30D-55 for Modified Release Source: benchchem.com URL: 2

  • Title: Defects in Film Coating Process: Causes and Possible Solutions Source: pharmapproach.com URL: 1

  • Title: The development of cracks on delayed release film of hygroscopic cores Source: scispace.com URL: 3

Sources

Optimization

Technical Support Center: Separation of Cis/Trans Phenylacrylic Acid Derivatives

Welcome to the Technical Support Center for the chromatographic separation and analysis of phenylacrylic acid derivatives (e.g., cinnamic, ferulic, p-coumaric, and caffeic acids). This guide provides drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic separation and analysis of phenylacrylic acid derivatives (e.g., cinnamic, ferulic, p-coumaric, and caffeic acids). This guide provides drug development professionals and analytical scientists with field-proven troubleshooting logic, validated protocols, and mechanistic insights to overcome common chromatographic challenges.

Core Mechanisms & FAQs

Q: Why do cis and trans isomers of phenylacrylic acids frequently co-elute, and what is the mechanistic solution? A: Cis (Z) and trans (E) isomers of phenylacrylic acids possess identical molecular weights and highly similar hydrophobic profiles. However, they differ slightly in their dipole moments; the spatial proximity of the carboxylic acid group to the aromatic ring in the cis-isomer generally results in a higher polarity. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this subtle difference dictates that the more polar cis-isomer elutes before the trans-isomer[1]. The Causality: Co-elution typically occurs when the carboxylic acid moiety (pKa ~4.5) is partially ionized. Ionization drastically increases the polarity of both isomers, causing them to bypass hydrophobic interactions with the stationary phase. The self-validating solution is to acidify the mobile phase (pH 2.5–3.5) using formic or phosphoric acid, ensuring the molecules remain in their fully protonated, neutral state for optimal stationary phase interaction[2].

Q: My cis/trans ratio fluctuates unpredictably between consecutive HPLC injections. What is the root cause? A: Phenylacrylic acid derivatives are highly susceptible to photo-isomerization. Exposure to ambient laboratory daylight or UV light induces a thermodynamically driven trans-to-cis conversion until a photostationary equilibrium is reached[3]. The Causality: UV photons provide the activation energy required to break the π-bond temporarily, allowing rotation around the carbon-carbon double bond. To establish a self-validating analytical system, all standards and samples must be prepared under low-light conditions and stored in amber vials at 4 °C in complete darkness[1].

Experimental Workflows & Logic

To ensure reproducibility, follow the established workflow for generating standards and analyzing samples.

Workflow SamplePrep Sample Preparation (Amber vials, 4°C, Darkness) PhotoIsom UV Irradiation (Optional) (Generate cis-isomers at 254nm) SamplePrep->PhotoIsom Standard generation HPLC RP-HPLC Separation (C8/C18 Column, Acidified Mobile Phase) SamplePrep->HPLC Direct analysis PhotoIsom->HPLC Detection PDA/DAD Detection (290-320 nm) HPLC->Detection Data Chromatographic Analysis (Identify cis/trans ratio) Detection->Data

Figure 1: Standardized workflow for the analysis of cis/trans phenylacrylic acid derivatives.

Troubleshooting Logic

Troubleshooting Start Issue: Poor Resolution of cis/trans Isomers CheckPH Check Mobile Phase pH Is pH < pKa of acid? Start->CheckPH AdjustPH Acidify to pH 2.5-3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckTemp Check Column Temperature Is it optimized? CheckPH->CheckTemp Yes AdjustTemp Set to 30-35°C for consistent mass transfer CheckTemp->AdjustTemp No CheckLight Issue: Shifting Peak Areas (Inconsistent Ratios) FixLight Use Amber Vials & Block Ambient Light CheckLight->FixLight

Figure 2: Troubleshooting logic for resolving common chromatographic failures.

Validated Experimental Protocols

Protocol 1: Analytical RP-HPLC Separation of Cis/Trans Ferulic and Coumaric Acids

This methodology ensures baseline resolution of geometric isomers by controlling ionization and utilizing differential polarity[1][4].

Step-by-Step Methodology:

  • Stationary Phase Selection: Install a fully endcapped reversed-phase C8 or C18 column (e.g., 5 µm particle size, 250 x 4.6 mm) to minimize secondary silanol interactions.

  • Mobile Phase Preparation: Prepare an isocratic mixture of aqueous solvent and an organic modifier (e.g., Water:Acetonitrile or Water:Methanol). Acidify the aqueous phase with 0.1% formic acid or 1% acetic acid to achieve a pH of ~2.8[2]. Degas the mixture thoroughly via vacuum sonication.

  • Standard Preparation: Dissolve commercially available trans-ferulic or trans-p-coumaric acid standards in ethanol or methanol to a concentration of 0.1 mg/mL[1].

  • Controlled Photo-isomerization (Standard Generation): Because pure cis-standards are rarely commercially available, irradiate a portion of the trans-standard solution with a 254 nm UV lamp or direct daylight for 1 to 5 hours. This will generate a reliable mixture of cis and trans isomers (typically 20-40% conversion) for peak identification[3].

  • Chromatographic Execution: Set the flow rate to 1.0 mL/min and maintain the column compartment at 30 °C to ensure reproducible mass transfer kinetics. Inject 5–10 µL of the sample.

  • Detection & Verification: Monitor the eluent using a Photodiode Array (PDA) detector. Set the extraction wavelength between 290 nm and 320 nm. Verify peak identity by extracting the UV spectra at the peak apices; cis-isomers often exhibit a slight hypsochromic (blue) shift compared to their trans counterparts[1].

Troubleshooting Guide

Issue: I am observing a broad, tailing peak instead of two sharply resolved isomer peaks. Diagnosis & Solution: This is a classic symptom of secondary interactions with unendcapped silanol groups on the silica support, or partial ionization of the carboxylic acid group. Ensure your mobile phase pH is strictly maintained at least 1.5 units below the pKa of the specific phenylacrylic acid derivative. If the pH is correct, switch to a high-purity, fully endcapped C18 column[2].

Issue: The cis-isomer peak is completely absent in my natural extract samples. Diagnosis & Solution: Trans-isomers are the thermodynamically stable and naturally predominant form in biological matrices (e.g., oats, barley, malt)[5]. Cis-isomers are typically only present if the sample was exposed to UV light or specific enzymatic/chemical processes during extraction. If your goal is to profile the natural state, the absence of the cis-isomer indicates excellent protection from photo-degradation during your 70% methanol extraction[3].

Quantitative Data Summary

The following table summarizes the typical chromatographic and spectral behaviors of common phenylacrylic acid derivatives to aid in peak identification and method development.

Phenylacrylic DerivativeTypical RP-HPLC Elution OrderUV Max (Trans)Isomerization TriggerNatural Abundance
Ferulic Acid Cis elutes before Trans[1]~320 nmUV 254 nm / Daylight[3]Predominantly Trans[5]
p-Coumaric Acid Cis elutes before Trans[5]~310 nmUV 254 nm / Daylight[3]Predominantly Trans[5]
Cinnamic Acid Cis elutes before Trans~275 nmUV 254 nmPredominantly Trans

References

  • Borges, M. F. M., Roleira, F. M. F., & Pinto, M. M. M. (1991). Isocratic HPLC Separation of Scopoletin and Cis/Trans Isomers of Ferulic Acid as Well as Isoscopoletin and Cis/Trans Isomers of Isoferulic Acid. Journal of Liquid Chromatography.[Link]

  • ResearchGate. HPLC results of p-coumaric (P), ferulic (F), and caffeic (C) acids before (A) and after daylight treatment (B) for 5 hr.[Link]

  • Goupy, P., Hugues, M., Boivin, P., & Amiot, M. J. (1999). Evolution of Antioxidant Activity during Kilning: Role of Insoluble Bound Phenolic Acids of Barley and Malt. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Acrylic Acid Polymerization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with acrylic acid (AA) polymeriza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with acrylic acid (AA) polymerization. This resource moves beyond basic safety data to explore the causality of thermal runaways, providing drug development professionals and researchers with self-validating protocols and mechanistic troubleshooting strategies.

Part 1: The Causality of Acrylic Acid Exotherms (FAQs)

Q1: Why is acrylic acid polymerization uniquely prone to catastrophic thermal runaway? A1: The danger lies in the inherent thermodynamics of the monomer. Free-radical polymerization of acrylic acid is exceptionally exothermic, releasing approximately 1074 kJ/kg (or 63–77 kJ/mol) of heat[1][2]. If the heat generation rate exceeds the reactor's cooling capacity, the system enters auto-acceleration (the Trommsdorff-Norrish effect). As the polymerizing mixture becomes more viscous, the mobility of growing polymer chains decreases, drastically reducing the rate of termination while propagation continues unabated[3]. This results in an exponential temperature spike.

Q2: I inhibited the radical polymerization pathway, but my reactor still experienced a runaway. What is the mechanistic cause? A2: You likely encountered the Michael Addition Reaction (MAR). While radical inhibitors (like MEHQ) prevent free-radical propagation, they do not stop MAR, which is an ionic process where the double bond of one AA molecule reacts with the carboxylic group of another to form dimers and trimers[4]. MAR is also exothermic. If the bulk temperature exceeds 120 °C, the heat generated by MAR can rapidly escalate the system temperature, eventually overcoming the radical inhibitors and triggering a spontaneous, violent thermal runaway[4].

Q3: Why did my standard inhibitor, MEHQ, fail when I purged the reactor with Argon? A3: Hydroquinone monomethyl ether (MEHQ) is not a standalone inhibitor; it is a pro-inhibitor that strictly requires the presence of dissolved molecular oxygen to function[5]. MEHQ works by scavenging peroxide radicals to form stable complexes. Under anaerobic conditions (like an Argon or Nitrogen purge), MEHQ cannot form these complexes, rendering it completely ineffective and leaving the monomer vulnerable to spontaneous polymerization[5][6].

Part 2: Troubleshooting Guide: Recognizing & Mitigating Runaway Risks

Issue 1: Unexpected temperature spikes during the thawing of crystallized monomer.

  • Mechanistic Cause: Acrylic acid has a relatively high freezing point of 13 °C[2]. During freezing, the MEHQ inhibitor can separate from the monomer matrix. If operators use steam or localized heating to thaw the drum, the uninhibited localized zones can rapidly polymerize, generating massive heat[6].

  • Resolution: Never use steam. Thaw acrylic acid slowly in a temperature-controlled environment (15–25 °C) using gentle, continuous agitation to ensure the MEHQ is uniformly redistributed before use[2][6].

Issue 2: Rapid exotherm detected during bulk polymerization scale-up.

  • Mechanistic Cause: Batch processing of concentrated AA lacks the surface-area-to-volume ratio required for efficient heat dissipation. High initial monomer and initiator concentrations lead to an uncontrollable radical burst[1][7].

  • Resolution: Transition from a batch process to a continuous-dropping (semi-batch) reaction method. By feeding the monomer and initiator dropwise into a pre-heated, stirred solvent, the energy release rate is delicately controlled by the reactant feeding rate, preventing thermal accumulation[1][7].

Part 3: Quantitative Data Presentation

Table 1: Physicochemical & Thermodynamic Properties of Acrylic Acid
PropertyValueMechanistic Implication
Heat of Polymerization 1074 kJ/kgExtremely high energy release; requires robust active cooling[2].
Freezing Point 13 °CProne to crystallization in standard storage; risks inhibitor separation[2].
Auto-ignition Temperature 429 °CVapor accumulation in unvented runaways can lead to secondary explosions[2].
Optimal Storage Temp 15 °C to 25 °CPrevents freezing while minimizing the rate of spontaneous dimer formation[6].
Table 2: Inhibitor Selection Matrix
InhibitorMechanismOperating ConditionPrimary Use Case
MEHQ (Monomethyl Ether of Hydroquinone)Radical ScavengerAerobic (Requires O₂)Standard storage and transport stabilization (typically 200 ppm)[2][5].
PTZ (Phenothiazine)Catalytic CycleAnaerobic / AerobicEmergency shortstopping of runaway reactions; highly effective without O₂[8][9].

Part 4: Visualizations of Reaction Dynamics

Mechanism A Acrylic Acid Monomer B Radical Initiation A->B C Exothermic Polymerization (1074 kJ/kg) B->C D Temperature Spike C->D E Michael Addition (MAR) Ionic Process D->E T > 120°C F Thermal Runaway D->F Cooling Failure E->D Heat Release I1 MEHQ + O2 (Radical Scavenger) I1->B Inhibits I2 PTZ (Anaerobic Shortstop) I2->C Halts

Mechanistic pathway of acrylic acid thermal runaway and inhibitor intervention points.

Protocol S1 1. Monomer Prep Verify MEHQ & O2 S2 2. Reactor Setup Jacketed Cooling S1->S2 S3 3. Initiator Dosing Controlled Dropwise S2->S3 S4 4. Real-Time Monitoring dT/dt Tracking S3->S4 S5 5. Safe Completion S4->S5 E1 Exotherm Detected dT/dt > Limit S4->E1 Anomaly E2 Emergency Protocol Inject PTZ & Max Cooling E1->E2 Action E2->S4 Stabilized

Step-by-step experimental workflow and emergency decision tree for safe polymerization.

Part 5: Validated Experimental Protocols

Protocol A: Controlled Aqueous Polymerization of Acrylic Acid (Semi-Batch Method)

This protocol utilizes a continuous-dropping methodology to ensure the rate of heat generation never exceeds the reactor's cooling capacity.

Step 1: Monomer Preparation & Inhibitor Removal

  • Action: Pass the commercial AA (containing 200 ppm MEHQ) through an inhibitor-removal column packed with basic alumina immediately prior to use[1].

  • Causality: Removing MEHQ ensures predictable initiation kinetics. If left in, the initiator would first be consumed by the MEHQ, creating a dangerous induction period where unreacted monomer accumulates, risking a sudden, massive exotherm once the inhibitor is depleted.

  • Validation Gate: Confirm the eluent is clear and proceed to dilute the monomer in deionized water to a concentration of <40% w/w to increase the thermal mass of the solvent[1].

Step 2: Reactor Setup

  • Action: Equip a jacketed glass reactor with a mechanical stirrer, a reflux condenser, and dual redundant internal temperature probes. Circulate cooling fluid (e.g., ethylene glycol/water) at 5 °C through the jacket[1].

  • Causality: High surface-area-to-volume ratio cooling is mandatory. Mechanical stirring prevents localized hot spots where the Trommsdorff-Norrish effect could initiate.

Step 3: Initiator Dosing (The Critical Control Point)

  • Action: Heat the reactor solvent to the target initiation temperature (e.g., 70 °C). Begin the dropwise addition of the monomer solution and the initiator solution (e.g., Potassium Persulfate) simultaneously via programmable syringe pumps over 2–3 hours[1].

  • Causality: By starving the reactor of monomer, the reaction becomes feed-rate limited rather than kinetic-limited. The heat of polymerization is released gradually.

  • Validation Gate: Monitor the derivative of temperature with respect to time ( dT/dt ). If dT/dt>1.5 °C/min, immediately pause the syringe pumps. The temperature must stabilize before resuming.

Protocol B: Emergency Shortstopping Protocol

To be executed immediately if cooling fails or auto-acceleration is detected.

Step 1: Terminate Feed & Maximize Cooling

  • Action: Instantly halt all monomer and initiator feeds. Drive the jacket cooling system to maximum capacity.

Step 2: Chemical Shortstopping (PTZ Injection)

  • Action: Inject a pre-prepared concentrated solution of Phenothiazine (PTZ) directly into the reactor to achieve a final concentration of 200–500 ppm[8][9].

  • Causality: Unlike MEHQ, PTZ does not require oxygen to function. It rapidly and catalytically terminates propagating polymer radicals even in the anaerobic environment of a sealed, boiling reactor[8].

Step 3: Aqueous Quenching (Last Resort)

  • Action: If temperature continues to rise past 100 °C, flood the reactor with a massive excess of cold, deionized water[9].

  • Causality: Water acts as a massive heat sink (due to its high specific heat capacity) and physically dilutes the monomer, drastically slowing the reaction kinetics. Note: This will ruin the batch but prevent a reactor rupture.

Part 6: References

1.8 2. 1 3. 9 4.5 5. 6 6. 2 7.4 8.3 9. 7

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions

Welcome to the technical support center for optimizing reactions involving 4-Nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving 4-Nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful synthetic outcomes. Here, we will address common challenges, provide in-depth scientific explanations, and offer practical, field-tested protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 4-Nitrobenzaldehyde?

4-Nitrobenzaldehyde is a pale yellow crystalline solid. Its solubility is a key factor in solvent selection. It is generally soluble in a range of organic solvents, including ethanol, acetone, chloroform, benzene, and glacial acetic acid. However, its solubility in water is limited due to its predominantly non-polar aromatic structure. As with many organic compounds, the solubility of 4-nitrobenzaldehyde in these solvents tends to increase with temperature.

A study on the solubility of 4-nitrobenzaldehyde in various solvents at temperatures ranging from 273.15 K to 313.15 K found the mole fraction solubility to follow this general order: N,N-dimethylformamide (DMF) > acetone > 2-butanone > ethyl acetate > methanol > toluene > ethanol > n-propanol > n-butanol > isopropanol.[1][2][3]

Q2: How does solvent polarity—protic vs. aprotic—impact the reactivity of 4-Nitrobenzaldehyde?

Solvent polarity plays a crucial role in influencing reaction rates and mechanisms. The choice between a polar protic solvent (e.g., ethanol, methanol) and a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) can significantly alter the outcome of a reaction.

  • Polar Protic Solvents: These solvents have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds. They are effective at solvating both cations and anions. In reactions like the Knoevenagel condensation, polar protic solvents such as ethanol can facilitate the initial aldol addition step.

  • Polar Aprotic Solvents: These solvents lack an acidic proton and do not act as hydrogen bond donors. They are excellent at solvating cations but leave anions relatively "naked" and more reactive. This property makes them ideal for reactions involving strong nucleophiles. For instance, in nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the nucleophile, thereby increasing its reactivity. In the Knoevenagel condensation, aprotic solvents can speed up the subsequent dehydration step.

Q3: What are the most common side reactions with 4-Nitrobenzaldehyde, and how can solvent choice help minimize them?

Common side reactions include self-condensation (particularly in the presence of strong bases), oxidation to 4-nitrobenzoic acid, and the Cannizzaro reaction. The selection of an appropriate solvent system is a key strategy to mitigate these issues.

  • Self-Condensation: Using a solvent that allows for the use of a weaker base can help prevent the self-condensation of 4-Nitrobenzaldehyde.

  • Oxidation: To reduce the oxidation of the aldehyde to a carboxylic acid, it is advisable to carry out the reaction under an inert atmosphere.

  • Cannizzaro Reaction: This disproportionation reaction, which can occur in the presence of a strong base, can be minimized by carefully selecting the base and solvent system to favor the desired reaction pathway.

Q4: Are there "green" or more sustainable solvent alternatives for reactions with 4-Nitrobenzaldehyde?

Yes, the principles of green chemistry encourage the use of more environmentally benign solvents. For reactions involving 4-Nitrobenzaldehyde, several greener alternatives have been explored:

  • Water: For certain reactions, like the Henry reaction, water has been successfully used as a solvent, offering a non-toxic and environmentally friendly option.[4]

  • Ethanol: Derived from renewable resources, ethanol is a greener alternative to many petroleum-based solvents and is effective in reactions like the Knoevenagel condensation.

  • Solvent-free Conditions: In some cases, reactions can be carried out under solvent-free or mechanochemical (ball milling) conditions, which completely eliminates the need for a solvent.[5][6] Studies on the Knoevenagel condensation have shown that using polar solvents like ethanol and DMF in liquid-assisted grinding leads to faster reaction kinetics.

Q5: How does the choice of solvent affect the crystallization and final form of the product?

The solvent used for reaction and crystallization can have a profound impact on the crystal habit, and in the case of polymorphic compounds, it can determine which crystalline form is obtained.[7][8] This is a critical consideration in drug development, as different polymorphs can have different solubilities, stabilities, and bioavailabilities. For instance, recrystallization of a compound from different solvents like acetone, ethyl acetate, acetonitrile, and toluene can lead to a metastable polymorph, while ethanol might yield the stable form.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered in reactions involving 4-Nitrobenzaldehyde, with a focus on optimizing the solvent system.

Issue 1: Low Yield in Knoevenagel Condensation
Potential Cause Troubleshooting Suggestion & Rationale
Unfavorable Solvent Choice Suggestion: Screen a variety of solvents with different polarities. The polarity of the solvent is a critical factor. Rationale: Polar solvents can stabilize charged intermediates, potentially accelerating the reaction. Protic and aprotic polar solvents can affect the initial addition and subsequent dehydration steps differently.
Inefficient Water Removal Suggestion: For solvent-based reactions, consider using a Dean-Stark apparatus to azeotropically remove water, especially with solvents like toluene. Rationale: The Knoevenagel condensation is a reversible reaction. Removing water, a byproduct, shifts the equilibrium towards the formation of the desired α,β-unsaturated product.
Issue 2: Difficulties in Wittig Reaction
Potential Cause Troubleshooting Suggestion & Rationale
Low Reaction Conversion Suggestion: Ensure strictly anhydrous conditions. Use an anhydrous aprotic solvent such as THF. Rationale: The phosphonium ylide is a strong base and will be quenched by protic solvents or water.
Product Isolation Challenges Suggestion: To remove the triphenylphosphine oxide byproduct, try precipitating it from a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes) while the desired alkene remains in solution. Alternatively, purification by column chromatography on silica gel is effective. Rationale: Triphenylphosphine oxide has different solubility properties compared to the desired alkene product, allowing for separation through precipitation or chromatography.
Issue 3: Poor Selectivity in the Reduction of the Nitro Group
Potential Cause Troubleshooting Suggestion & Rationale
Reduction of Both Nitro and Aldehyde Groups Suggestion: Achieving selective reduction of the nitro group in the presence of an aldehyde can be challenging. A recommended system is the use of iron powder with ammonium chloride in an ethanol/water mixture. Rationale: The choice of reducing agent and solvent system is crucial for chemoselectivity. Iron in the presence of a mild proton donor like ammonium chloride can preferentially reduce the nitro group over the more sensitive aldehyde functionality.
Polymerization of the Product Suggestion: The product, 4-aminobenzaldehyde, can be unstable and prone to polymerization. It is best to work up the reaction under neutral or slightly acidic conditions and use the product immediately in the subsequent step. Rationale: Aromatic amines containing an aldehyde group are susceptible to self-condensation. Minimizing exposure to harsh conditions and prolonged storage can improve the yield of the desired product.

Visualizing Solvent Selection Logic

The following diagram illustrates a general decision-making workflow for selecting an appropriate solvent system for a reaction involving 4-Nitrobenzaldehyde.

SolventSelectionWorkflow Start Start: Define Reaction Type (e.g., Knoevenagel, Wittig, Reduction) SolubilityCheck Is 4-Nitrobenzaldehyde & other reactants soluble? Start->SolubilityCheck ReactionMechanism Consider Reaction Mechanism SolubilityCheck->ReactionMechanism Yes PolarityScreen Screen Solvents of Varying Polarity (e.g., Ethanol, DMF, Toluene) SolubilityCheck->PolarityScreen No, test solvents ProticAprotic Protic or Aprotic? ReactionMechanism->ProticAprotic ProticAprotic->PolarityScreen SideReactions Assess Potential Side Reactions (Oxidation, Self-condensation) PolarityScreen->SideReactions GreenSolvents Consider Green Alternatives (Water, Ethanol, Solvent-free) SideReactions->GreenSolvents Optimization Optimize Temperature & Concentration GreenSolvents->Optimization WorkupPurification Plan for Work-up & Purification (Crystallization, Chromatography) Optimization->WorkupPurification FinalProtocol Final Optimized Protocol WorkupPurification->FinalProtocol

Caption: Decision workflow for solvent system optimization.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile

This protocol details a standard procedure for the Knoevenagel condensation, a key C-C bond-forming reaction.

Materials:

  • 4-Nitrobenzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-Nitrobenzaldehyde in ethanol.

  • Add 1.1 equivalents of malononitrile to the solution.

  • Add a catalytic amount (e.g., 2-3 drops) of piperidine.

  • Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product should precipitate.

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2-(4-nitrobenzylidene)malononitrile.

Causality of Solvent Choice: Ethanol is chosen as it is a polar protic solvent that effectively dissolves the reactants and the piperidine catalyst. It facilitates the initial nucleophilic addition step of the reaction. Its volatility allows for easy removal during work-up, and its lower polarity compared to water allows for the precipitation of the product upon cooling.

Protocol 2: Wittig Reaction of 4-Nitrobenzaldehyde

This protocol outlines the synthesis of an alkene from 4-Nitrobenzaldehyde using a phosphonium ylide.

Materials:

  • (Carbethoxymethyl)triphenylphosphonium bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Nitrobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1.1 equivalents of (carbethoxymethyl)triphenylphosphonium bromide.

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add 1.1 equivalents of sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • In a separate flask, dissolve 1 equivalent of 4-Nitrobenzaldehyde in anhydrous THF.

  • Slowly add the 4-Nitrobenzaldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Solvent Choice: Anhydrous THF is a polar aprotic solvent that is crucial for the success of the Wittig reaction. It effectively dissolves the phosphonium salt and the aldehyde. Critically, as an aprotic solvent, it does not have an acidic proton that would quench the strongly basic ylide intermediate.

Protocol 3: Selective Reduction of the Nitro Group

This protocol describes the reduction of the nitro group of 4-Nitrobenzaldehyde to an amine while preserving the aldehyde functionality.

Materials:

  • 4-Nitrobenzaldehyde

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 1.0 equivalent of 4-Nitrobenzaldehyde, ethanol, and water (a common ratio is 2:1 ethanol:water).

  • Add approximately 4 equivalents of ammonium chloride and 3-5 equivalents of iron powder to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction may be vigorous initially.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Remove the organic solvent from the filtrate under reduced pressure.

Causality of Solvent Choice: The ethanol/water solvent system is effective for this selective reduction. Ethanol helps to solubilize the organic starting material, while water is necessary for the reaction with iron. The presence of a mild proton donor, ammonium chloride, in this aqueous-organic mixture allows for the preferential reduction of the nitro group over the aldehyde.

Visualizing Reaction Workflows

The following diagram illustrates the key steps in the Knoevenagel condensation protocol.

KnoevenagelWorkflow Start Start: Dissolve 4-Nitrobenzaldehyde in Ethanol AddReactant Add Malononitrile Start->AddReactant AddCatalyst Add Piperidine (catalyst) AddReactant->AddCatalyst Reflux Reflux for 2 hours (Monitor by TLC) AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Product Precipitates Cool->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry End End: Pure Product Dry->End

Caption: Experimental workflow for the Knoevenagel condensation.

References

  • - Benchchem. (URL: )
  • Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. (2025, August 7). ResearchGate. (URL: [Link])

  • Technical Support Center: Temperature Control in 4-Nitrobenzaldehyde Synthesis - Benchchem. (URL: )
  • Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures. ResearchGate. (URL: [Link])

  • Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. ResearchGate. (URL: [Link])

  • Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. (URL: [Link])

  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. (2012, January 6). National Institutes of Health. (URL: [Link])

  • Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. (2024, March 7). Royal Society of Chemistry. (URL: [Link])

  • Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. (2004, February 10). National Institutes of Health. (URL: [Link])

  • Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. (2012, January 6). PubMed. (URL: [Link])

  • Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. CDN. (URL: [Link])

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2024, June 1). White Rose Research Online. (URL: [Link])

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Hindawi. (URL: [Link])

  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. ACS Publications. (URL: [Link])

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017, September 10). Sciencemadness Discussion Board. (URL: [Link])

  • Reaction of acetone with 4‐nitrobenzaldehyde and benzaldehyde. ResearchGate. (URL: [Link])

  • The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone,... ResearchGate. (URL: [Link])

  • Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. (URL: [Link])

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (2020, January 10). National Institutes of Health. (URL: [Link])

  • Measurement and Correlation of Solubility of o-Nitrobenzaldehyde in Four Binary Solvents from 273.15 to 313.15 K. (2026, February 24). ACS Publications. (URL: [Link])

  • Applications of Green Solvents for the Development of Sustainable Chemical Process. Lincoln Publication. (URL: [Link])

  • The role of solvents in chemical reactions. (URL: [Link])

  • Efficient solvent-controlled crystallization of pure polymorphs of 1-nitro-4-(4-nitrophenylmethylthio)benzene. (2015, January 1). Royal Society of Chemistry. (URL: [Link])

  • Green Solvents in Organic Synthesis. (2024, January 9). IntechOpen. (URL: [Link])

  • Green and Sustainable Solvents in Chemical Processes. (2018, January 4). ACS Publications. (URL: [Link])

  • The Wittig Reaction. (URL: [Link])

  • Perkin Reaction. (URL: [Link])

  • p-NITROBENZALDEHYDE. Organic Syntheses Procedure. (URL: [Link])

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. ResearchGate. (URL: [Link])

  • A Concise Introduction of Perkin Reaction. (2017, March 29). Longdom Publishing. (URL: [Link])

  • Crystallization of polymorphs: The effect of solvent. ResearchGate. (URL: [Link])

  • Effect of Solvent and Polymer Additives on Crystallization. (2004, March-April). Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory. (2020, May 25). Science and Education Publishing. (URL: [Link])

  • [FREE] Draw the mechanism for the aldol addition product and the aldol condensation product for the aldold reaction. (2022, December 9). Brainly.com. (URL: [Link])

  • Safety Data Sheet: 4-Nitrobenzaldehyde. Carl ROTH. (URL: [Link])

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. (URL: [Link])

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Reference Data & Comparative Studies

Validation

Differentiating Isomers of Nitrocinnamic Acid: A Technical Comparison Guide

Nitrocinnamic acid is a critical building block in organic synthesis, frequently utilized in the development of active pharmaceutical ingredients (APIs), agricultural chemicals, and advanced materials. The compound exist...

Author: BenchChem Technical Support Team. Date: March 2026

Nitrocinnamic acid is a critical building block in organic synthesis, frequently utilized in the development of active pharmaceutical ingredients (APIs), agricultural chemicals, and advanced materials. The compound exists primarily as three positional isomers—ortho (2-nitrocinnamic acid), meta (3-nitrocinnamic acid), and para (4-nitrocinnamic acid)—each possessing distinct physicochemical and spectroscopic properties.

As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, objective framework for differentiating these isomers. By understanding the causality behind their physical properties and employing self-validating analytical protocols, scientists can definitively identify and quantify these isomers in complex mixtures.

Physicochemical Properties & Causality

The most immediate method for differentiating the trans-isomers of nitrocinnamic acid is through their melting points. The variation in melting temperatures is not random; it is a direct consequence of molecular symmetry and crystal packing efficiency.

  • 4-Nitrocinnamic Acid (Para): Exhibits the highest melting point (286–289 °C, with decomposition)[1],[2]. The linear, highly symmetrical nature of the para-substitution allows for optimal molecular packing within the crystal lattice. This maximizes intermolecular hydrogen bonding between carboxylic acid dimers and facilitates strong π−π stacking interactions.

  • 2-Nitrocinnamic Acid (Ortho): Possesses an intermediate melting point (243–245 °C)[3],. The bulky nitro group in the ortho position creates steric hindrance with the acrylic acid side chain. This steric clash forces the molecule out of perfect planarity, disrupting the crystal lattice and weakening intermolecular forces compared to the para isomer.

  • 3-Nitrocinnamic Acid (Meta): Demonstrates the lowest melting point (200–202 °C)[4]. The bent molecular geometry of the meta-substitution leads to the least efficient crystal packing, requiring less thermal energy to disrupt the solid lattice.

Quantitative Comparison Table
Propertytrans-2-Nitrocinnamic Acidtrans-3-Nitrocinnamic Acidtrans-4-Nitrocinnamic Acid
Substitution Pattern OrthoMetaPara
Melting Point (°C) 243 – 245200 – 202286 – 289 (dec.)
Crystal Packing Efficiency Moderate (Steric hindrance)Lowest (Bent geometry)Highest (Linear symmetry)
1 H NMR Alkene J -coupling ~16 Hz (trans geometry)~16 Hz (trans geometry)~16 Hz (trans geometry)
1 H NMR Aromatic Pattern Complex asymmetric multipletDistinct singlet at ~8.5 ppmAA'BB' doublets ( J≈8 Hz)

Spectroscopic Differentiation: Mechanistic Insights

While melting point provides a rapid preliminary identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural elucidation.

H NMR Spectroscopy

All three commercially relevant isomers exist predominantly in the trans (E) configuration. This is universally confirmed across all three isomers by the large coupling constant ( J≈15.6−16.1 Hz) between the vinylic protons on the acrylic acid chain[5],[6].

Differentiation relies entirely on the aromatic region (7.5 – 8.5 ppm) , driven by the electron-withdrawing nature of the nitro group:

  • 4-Nitrocinnamic Acid: The symmetry of the 1,4-disubstituted benzene ring creates a classic AA'BB' spin system. This manifests as two distinct, heavily coupled doublets (each integrating to 2H) with an ortho-coupling constant of J≈8 Hz.

  • 3-Nitrocinnamic Acid: The H-2 proton is situated directly between the electron-withdrawing nitro group and the acrylic acid moiety. This dual-deshielding effect pushes the H-2 signal downfield, appearing as a highly characteristic singlet at approximately 8.49 ppm[6].

  • 2-Nitrocinnamic Acid: The proximity of the nitro group to the alkene causes unique anisotropic deshielding. The aromatic protons lack the symmetry of the para isomer and the isolated H-2 proton of the meta isomer, resulting in a complex, asymmetric multiplet[6].

Analytical Workflow & Logic

The following Graphviz diagram illustrates the logical decision tree for differentiating an unknown nitrocinnamic acid isomer using the most reliable analytical techniques.

IsomerDifferentiation Start Unknown Nitrocinnamic Acid Isomer Sub1 Melting Point Analysis Start->Sub1 Sub2 1H NMR Spectroscopy Start->Sub2 MP_200 200–202 °C Sub1->MP_200 MP_240 243–245 °C Sub1->MP_240 MP_289 286–289 °C (dec) Sub1->MP_289 NMR_Meta Aromatic Singlet (~8.5 ppm) Sub2->NMR_Meta NMR_Ortho Complex Multiplet (Asymmetric) Sub2->NMR_Ortho NMR_Para AA'BB' Doublets (J ≈ 8 Hz) Sub2->NMR_Para Meta 3-Nitrocinnamic Acid (Meta Isomer) MP_200->Meta Ortho 2-Nitrocinnamic Acid (Ortho Isomer) MP_240->Ortho Para 4-Nitrocinnamic Acid (Para Isomer) MP_289->Para NMR_Meta->Meta NMR_Ortho->Ortho NMR_Para->Para

Analytical workflow for differentiating nitrocinnamic acid isomers via Melting Point and 1H NMR.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls guarantee that the data acquired is a true reflection of the sample rather than an artifact of the instrument.

Protocol A: Self-Validating Melting Point Determination

Causality: Impurities disrupt the crystal lattice, lowering and broadening the melting point. A sharp melting range validates both the identity and the purity of the isomer.

  • Instrument Calibration (Validation Step): Before testing the unknown, calibrate the melting point apparatus using a certified reference standard with a similar thermal range (e.g., Caffeine, MP 235–238 °C). This ensures the thermal sensor is accurate.

  • Sample Preparation: Pulverize 2–5 mg of the nitrocinnamic acid sample using an agate mortar and pestle. Fine powders ensure uniform heat distribution and prevent localized cold spots.

  • Capillary Loading: Pack the pulverized sample into a glass capillary tube (sealed at one end) to a depth of exactly 2–3 mm. Tap the tube firmly on a hard surface to eliminate insulating air pockets.

  • Thermal Ramping: Insert the capillary into the heating block. Rapidly heat the block to 15 °C below the expected melting point.

  • Precision Measurement: Reduce the heating ramp rate to 1–2 °C/min. Record the onset temperature (first appearance of liquid) and the clear point (complete liquefaction).

  • Data Interpretation: A melting range of 2 °C confirms high purity. Match the clear point against the established values (202 °C, 245 °C, or 289 °C) to identify the isomer.

Protocol B: 1 H NMR Sample Preparation and Acquisition

Causality: Nitrocinnamic acids feature rigid, planar, and highly polar structures, making them virtually insoluble in standard non-polar NMR solvents like CDCl 3​ . DMSO-d6 must be used to disrupt intermolecular hydrogen bonding.

  • Solvent Selection: Weigh 5–10 mg of the purified isomer into a clean glass vial. Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Referencing (Validation Step): Ensure the DMSO-d6 contains 0.03% v/v tetramethylsilane (TMS). The TMS peak must be rigidly set to 0.00 ppm during processing to validate the chemical shift axis.

  • Sample Transfer: Transfer the homogeneous solution to a 5 mm NMR tube. Ensure there is no particulate matter, which can distort magnetic field homogeneity (shimming).

  • Acquisition Parameters: Acquire the spectrum at 400 MHz (or higher). Use a standard 1D proton pulse sequence. Set the relaxation delay (D1) to at least 2 seconds to ensure complete longitudinal relaxation, guaranteeing accurate integration of the aromatic protons.

  • Analysis: Phase and baseline correct the spectrum. First, locate the vinylic doublets (~6.5 ppm and ~7.8 ppm) and measure the J -coupling to confirm the trans geometry ( J≈16 Hz). Next, analyze the aromatic region (7.5–8.5 ppm) to determine the substitution pattern as outlined in Section 2.

References

  • NIST Mass Spectrometry Data Center. "4-Nitrocinnamic acid". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Royal Society of Chemistry. "Preparation of Trans-Substituted Cinnamic Acids - Supplementary Information". Photochemical & Photobiological Sciences. Available at:[Link]

  • PubMed Central (PMC). "An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives". National Institutes of Health. Available at:[Link]

Sources

Comparative

Comparative analysis of the biological activity of nitro-containing compounds

The biological activity of nitro-containing compounds is fundamentally defined by their nature as prodrugs. The nitro group ( −NO2​ ) is a strongly electron-withdrawing moiety that remains relatively inert until it under...

Author: BenchChem Technical Support Team. Date: March 2026

The biological activity of nitro-containing compounds is fundamentally defined by their nature as prodrugs. The nitro group ( −NO2​ ) is a strongly electron-withdrawing moiety that remains relatively inert until it undergoes enzymatic bioreduction. This comparative guide provides an in-depth analysis of how different classes of nitro-compounds—ranging from antitubercular agents to hypoxia-activated oncological prodrugs—leverage specific reductive pathways to exert their biological effects.

Mechanistic Causality: The Divergence of Bioreductive Pathways

The efficacy, selectivity, and toxicity of a nitro-drug are dictated by the specific nitroreductase (NTR) enzyme that activates it and the local oxygen tension of the microenvironment . The activation pathways diverge into two distinct mechanisms:

  • Type I (Oxygen-Insensitive) Reduction: Catalyzed by bacterial or protozoal flavoenzymes (e.g., deazaflavin-dependent nitroreductase, Ddn). These enzymes perform a direct two-electron reduction, bypassing the formation of an unstable radical. The nitro group is reduced to a nitroso ( −NO ) intermediate, then to a hydroxylamine ( −NHOH ), ultimately releasing reactive nitrogen species (RNS) or forming lethal adducts1[1]. Because this process does not involve a radical intermediate, it is highly effective even in oxygen-rich environments.

  • Type II (Oxygen-Sensitive) Reduction: Catalyzed by ubiquitous mammalian one-electron reductases (e.g., cytochrome P450 oxidoreductase). The drug undergoes a single-electron transfer to form a nitro radical anion ( R-NO2∙−​ ). In normoxic (oxygenated) tissues, oxygen rapidly strips this electron away, regenerating the parent prodrug and producing superoxide radicals (ROS) in a process known as "futile cycling"2[2]. However, in severe hypoxia (e.g., solid tumor cores), the radical anion persists and undergoes further reduction to a cytotoxic effector (e.g., a DNA crosslinker) 3[3].

G Prodrug Nitro Prodrug (R-NO2) Enz1 Type II NTR (1e- reduction) Prodrug->Enz1 Enz2 Type I NTR / Ddn (2e- reduction) Prodrug->Enz2 Radical Nitro Radical Anion (R-NO2•-) Enz1->Radical Nitroso Nitroso Intermediate (R-NO) Enz2->Nitroso Oxygen Insensitive O2 Normoxia (O2) Radical->O2 Futile Cycling Radical->Nitroso Hypoxia (<0.1% O2) O2->Prodrug Regeneration ROS Superoxide (ROS) Oxidative Stress O2->ROS Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Effector Active Effector (DNA Damage / NO) Hydroxyl->Effector

Diagram 1: Divergent bioreductive activation pathways of nitro-compounds based on oxygen tension.

Comparative Analysis of Key Nitro-Drug Classes

By exploiting the mechanistic differences outlined above, drug developers have engineered nitro-compounds for vastly different indications.

Antitubercular Agents (e.g., Pretomanid, Delamanid)

Pretomanid is a nitroimidazooxazine that exhibits dual bactericidal mechanisms against Mycobacterium tuberculosis4[4]. It is activated exclusively by the mycobacterial enzyme Ddn, which utilizes the rare reduced cofactor F4205[5]. Under aerobic conditions, it inhibits mycolic acid biosynthesis, destroying the bacterial cell wall. Under anaerobic conditions (targeting dormant bacilli in granulomas), its reduction releases nitric oxide (NO), acting as a severe respiratory poison that halts ATP synthesis 6[6].

Hypoxia-Activated Prodrugs (HAPs) (e.g., TH-302/Evofosfamide, PR-104)

HAPs are designed to exploit the pathological hypoxia found in solid tumors and leukemic bone marrow niches7[7]. TH-302 is a 2-nitroimidazole linked to a bromo-isophosphoramide mustard. In healthy, oxygenated tissues, futile cycling prevents activation, sparing normal cells. In hypoxic tumor regions, the nitro group is fully reduced, triggering molecular fragmentation that releases the DNA-crosslinking mustard agent 8[8].

Quantitative Biological Activity Comparison
CompoundPrimary IndicationActivating EnzymeEffector MechanismOxygen DependenceEfficacy Metric (Approx.)
Pretomanid TuberculosisDdn (Type I, F420-dep)NO release / Cell wall inhibitionActive in Aerobic & AnaerobicMIC: 0.01 - 0.2 µg/mL
Delamanid TuberculosisDdn (Type I, F420-dep)Des-nitro metabolite / Cell wallActive in Aerobic & AnaerobicMIC: 0.001 - 0.05 µg/mL
TH-302 Solid Tumors / AML1e- Reductases (Type II)DNA crosslinking mustardStrictly Hypoxic (<0.1% O2)IC50: ~0.2 µM (Hypoxia)
Benznidazole Chagas DiseaseTrypanosomal Type I NTRROS / Covalent adductsOxygen InsensitiveIC50: 1 - 10 µM

Experimental Methodologies & Self-Validating Protocols

To objectively assess the biological activity of nitro-compounds, researchers must isolate the enzymatic activation kinetics from cellular variables, and subsequently validate the physiological oxygen dependence.

Protocol 1: Cell-Free Kinetic Assay for Type I Nitroreductase (Ddn) Activity

Causality: To prove that a compound (e.g., Pretomanid) is a direct substrate for Ddn, we must measure the consumption of its specific cofactor, F420. Because reduced F420 (F420H2) absorbs strongly at 420 nm, its oxidation provides a direct, real-time spectrophotometric readout of drug activation9[9].

  • Reagent Preparation: Prepare a 50 mM Tris-HCl (pH 7.5) assay buffer. Dissolve the nitro-compound in DMSO (10 mM stock). Purify recombinant Ddn and prepare a standardized solution of F420H2.

  • Baseline Validation (Self-Validation Step): In a UV-Vis cuvette, combine buffer and F420H2. Monitor absorbance at 420 nm for 2 minutes without the enzyme or drug. Logic: This ensures F420H2 is not auto-oxidizing due to ambient light or buffer impurities.

  • Reaction Assembly: Add the nitro-compound to the cuvette (final concentration 10-50 µM).

  • Initiation & Measurement: Inject the Ddn enzyme to initiate the reaction. Immediately record the continuous decrease in absorbance at 420 nm for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope. Plot V0​ against varying drug concentrations to determine Michaelis-Menten kinetics ( Km​ and Vmax​ ).

Protocol 2: Hypoxia-Selective Cytotoxicity Assay for HAPs

Causality: To validate a Class II HAP (like TH-302), one must prove that its cytotoxicity is exponentially higher in the absence of oxygen due to the cessation of futile cycling10[10].

  • Cell Seeding: Seed target cancer cells (e.g., HT-29 or MOLM-13) into two identical 96-well plates. Incubate overnight at 37°C, 21% O2​ to allow adherence.

  • Environmental Equilibration: Transfer Plate A to a specialized hypoxia chamber (gas mixture: 5% CO2​ , 10% H2​ , 85% N2​ , yielding <0.1% O2​ ). Keep Plate B in a standard normoxic incubator (21% O2​ ). Equilibrate for 2-4 hours.

  • Drug Dosing: Apply a serial dilution of the HAP (e.g., 0.01 µM to 100 µM) to both plates.

    • Self-Validation Step: Include a row treated with a standard non-hypoxia-activated chemotherapeutic (e.g., Cisplatin). Logic: If Cisplatin shows drastically different IC50s between the plates, the hypoxic environment itself is altering baseline cell viability, invalidating the HAP comparison.

  • Incubation & Wash: Incubate for 4 hours. Remove the drug, wash cells with PBS, and replace with fresh media. Return both plates to the normoxic incubator for 48-72 hours to allow cell death pathways to manifest.

  • Viability Readout: Add Resazurin (Alamar Blue) to all wells. Viable cells reduce resazurin to highly fluorescent resorufin. Measure fluorescence (Ex 540 nm / Em 590 nm).

  • HCR Calculation: Calculate the Hypoxic Cytotoxicity Ratio (HCR) = IC50(Normoxia)​/IC50(Hypoxia)​ . An HCR > 50 indicates an excellent hypoxia-activated profile.

W Seed Seed Cells in 96-well plates Split Split into two environments Seed->Split Norm Normoxia (21% O2) Split->Norm Hyp Hypoxia (<0.1% O2) Split->Hyp Dose Apply Nitro-Drug Gradient + Cisplatin Control Norm->Dose Hyp->Dose Incubate Incubate (4h) Dose->Incubate Wash Wash & Return to Normoxia (72h Outgrowth) Incubate->Wash Assay Resazurin Viability Assay Wash->Assay Calc Calculate Hypoxic Cytotoxicity Ratio (HCR = IC50_Norm / IC50_Hyp) Assay->Calc

Diagram 2: Experimental workflow for determining the Hypoxic Cytotoxicity Ratio (HCR) of Class II prodrugs.

References

Sources

Validation

Validation of the structure of substituted acrylic acids by 1H NMR

Structural Validation of Substituted Acrylic Acids: A Comparative Guide to 1 H NMR and Orthogonal Analytical Techniques Substituted acrylic acids—such as cinnamic acid, crotonic acid, and methacrylic acid—are foundationa...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of Substituted Acrylic Acids: A Comparative Guide to 1 H NMR and Orthogonal Analytical Techniques

Substituted acrylic acids—such as cinnamic acid, crotonic acid, and methacrylic acid—are foundational building blocks in polymer chemistry, adhesive manufacturing, and the synthesis of active pharmaceutical ingredients (APIs). A critical bottleneck in their development and quality control is the precise structural validation of the alkene double bond, specifically determining regiochemistry and stereochemistry ( E/Z or cis/trans isomerism).

As a Senior Application Scientist, I have evaluated numerous analytical modalities for this purpose. While several techniques provide complementary data, Proton Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy remains the definitive gold standard. This guide objectively compares 1 H NMR against alternative methodologies, explains the quantum-mechanical causality behind its superiority, and provides a self-validating experimental protocol for researchers.

Part 1: Objective Comparison of Analytical Modalities

To select the appropriate analytical tool, one must understand the specific limitations of each technique regarding stereochemical resolution. Table 1 summarizes the performance of standard analytical modalities when applied to substituted acrylic acids.

Table 1: Comparison of Analytical Modalities for Substituted Acrylic Acids

Analytical TechniquePrimary UtilityStereochemical Resolution ( E/Z )Quantitative AccuracySample Recovery
1 H NMR (Gold Standard) Proton environments, connectivityExcellent (Directly measured via J -coupling)High (Directly proportional to molar ratio)Complete (Non-destructive)
13 C NMR Carbon skeleton frameworkModerate (Requires advanced 2D techniques like NOESY/HSQC)Low (Variable NOE enhancements and relaxation times)Complete (Non-destructive)
FTIR Spectroscopy Functional group identification (C=O, C=C)Poor (Cannot reliably distinguish complex stereoisomers)Moderate (Requires rigorous calibration curves)Complete (Non-destructive)
Mass Spectrometry (MS) Molecular weight, fragmentationPoor (Isomers often yield identical fragmentation patterns)High (With internal standards)None (Destructive)

While FTIR and MS are excellent for confirming the presence of the acrylic acid functional groups and molecular mass, they fail to definitively resolve the spatial arrangement of atoms. 1 H NMR is uniquely capable of solving this due to the physical phenomenon of spin-spin coupling.

Part 2: The Causality of 1 H NMR in Alkene Elucidation

The superiority of 1 H NMR for validating substituted acrylic acids relies on two fundamental physical principles: Magnetic Anisotropy and the Karplus Relationship .

Chemical Shifts ( δ ) and Magnetic Anisotropy

In an external magnetic field ( B0​ ), the π -electrons of the alkene double bond circulate, generating an induced magnetic field. This field opposes B0​ at the center of the double bond but reinforces it on the periphery where the vinylic protons reside. This causes the protons to be strongly deshielded, shifting their resonance downfield to the 4.5 – 7.5 ppm region ().

Furthermore, the electron-withdrawing carboxylate group (-COOH) polarizes the double bond via resonance. This pulls electron density away from the β -carbon, making the β -proton significantly more deshielded (appearing further downfield) than the α -proton. This predictable causality allows for immediate regiochemical assignment.

Stereochemical Assignment via J -Coupling

The definitive proof of E/Z isomerism lies in the vicinal coupling constant ( 3J ), which is the magnetic interaction between protons on adjacent carbons. The magnitude of 3J is dictated by the dihedral angle between the protons, described mathematically by the Karplus equation.

  • Trans Isomers ( E ): The dihedral angle is 180°, maximizing orbital overlap. This results in a large coupling constant, typically ranging from 11 to 19 Hz ()[1].

  • Cis Isomers ( Z ): The dihedral angle is 0°, resulting in a smaller coupling constant, typically ranging from 5 to 14 Hz [2].

  • Geminal Protons: For terminal acrylic acids (e.g., methacrylic acid), protons on the same carbon exhibit very weak coupling due to the ~120° bond angle, typically yielding 2J values of 0 to 3 Hz [1].

Part 3: Self-Validating Experimental Protocol for 1 H NMR

To ensure trustworthy and reproducible data, the following protocol must be strictly adhered to. Every step is designed to optimize resolution and quantitative accuracy.

Step 1: Sample Preparation

  • Action: Accurately weigh 5–10 mg of the substituted acrylic acid and dissolve it completely in 0.6 mL of a deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) ()[3].

  • Causality: 5–10 mg provides an optimal signal-to-noise (S/N) ratio. Higher concentrations increase viscosity, which restricts molecular tumbling, shortens transverse relaxation time ( T2​ ), and causes line broadening that obscures critical J -coupling multiplets.

Step 2: Instrument Setup & Shimming

  • Action: Transfer the solution to a clean 5 mm NMR tube. Insert into the spectrometer, lock to the deuterium frequency, and execute gradient shimming.

  • Causality: Shimming corrects spatial inhomogeneities in the B0​ magnetic field. Poor shimming results in asymmetrical, broadened peaks, making it impossible to accurately measure the Hz difference between multiplet peaks.

Step 3: Acquisition Parameters

  • Action: Set a 90° excitation pulse. Crucially, set the relaxation delay ( D1​ ) to 2 to 5 seconds . Acquire 16 to 64 transients.

  • Causality: The D1​ delay ensures complete longitudinal relaxation ( T1​ ) of all protons between pulses. If D1​ is too short, protons will not fully relax, and the resulting integration will not accurately reflect the true molar ratio of E/Z isomers in a mixed sample.

Step 4: Data Processing & Validation

  • Action: Apply an exponential apodization function (Line Broadening, LB = 0.3 Hz) prior to the Fourier Transform (FT). Perform rigorous zero-order and first-order phase correction. Calibrate the TMS peak to exactly 0.00 ppm.

  • Validation Check: Integrate the vinylic protons. The integral ratio of the α -proton to the β -proton must be exactly 1:1. If it is not, the baseline correction is flawed, or an impurity is overlapping the signal.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical progression from raw sample to stereochemical validation.

NMR_Workflow SamplePrep 1. Sample Preparation (5-10 mg in Deuterated Solvent) Acquisition 2. NMR Acquisition (Lock, Shim, Pulse, FID) SamplePrep->Acquisition Insert Tube Processing 3. Data Processing (FT, Phase & Baseline Correction) Acquisition->Processing Raw FID Data Analysis 4. Spectral Analysis (Chemical Shifts & Integration) Processing->Analysis 1D Spectrum Stereo 5. Stereochemical Assignment (Calculate J-Coupling Constants) Analysis->Stereo Multiplet Extraction Validation 6. Structural Validation (Confirm E/Z Isomerism) Stereo->Validation Karplus Correlation

Workflow for 1H NMR data acquisition and structural elucidation of substituted acrylic acids.

Part 5: Experimental Data Presentation

To demonstrate the power of this methodology, Table 2 presents comparative 1 H NMR data for the stereoisomers of 3-phenylacrylic acid (Cinnamic acid). Notice how the chemical shifts and coupling constants independently validate the structure.

Table 2: 1 H NMR Data Comparison for Cinnamic Acid Isomers

Compound Isomer α -Proton δ (ppm) α -Proton J (Hz) β -Proton δ (ppm) β -Proton J (Hz)Structural Conclusion
(E)-Cinnamic Acid 6.45 (doublet)16.0 7.80 (doublet)16.0 Large J value (>14 Hz) definitively confirms trans (E) geometry.
(Z)-Cinnamic Acid 5.95 (doublet)12.5 6.95 (doublet)12.5 Moderate J value (<14 Hz) definitively confirms cis (Z) geometry.

Note: The β -proton is consistently further downfield than the α -proton due to the resonance-driven electron withdrawal by the carboxylic acid group.

References

  • Chemistry LibreTexts. "Nuclear Magnetic Resonance (NMR) of Alkenes." Chemistry LibreTexts, Jan 2023.[Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. "CIS TRANS ISOMERS AND NMR." Organic Spectroscopy Blog, Nov 2014.[Link]

Sources

Comparative

Spectroscopic differentiation of E/Z isomers of acrylic acid derivatives

Introduction In the development of active pharmaceutical ingredients (APIs) and fine chemicals, the unambiguous assignment of stereochemistry is not merely an academic exercise—it is a regulatory and functional imperativ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of active pharmaceutical ingredients (APIs) and fine chemicals, the unambiguous assignment of stereochemistry is not merely an academic exercise—it is a regulatory and functional imperative. Acrylic acid derivatives, such as cinnamic acid and pent-2-enoic acid, frequently exist as synthetic mixtures of E (trans) and Z (cis) isomers. Because the spatial arrangement around the alkene significantly alters the molecule's pharmacological efficacy, thermodynamic stability, and physicochemical properties, robust analytical differentiation is required.

This guide objectively compares the three primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—detailing the physical causality behind their diagnostic signals and providing self-validating experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Stereochemical Gold Standard

Mechanistic Causality: The Karplus Relationship and Steric Compression NMR is the premier, non-destructive technique for stereochemical assignment. For disubstituted acrylic acid derivatives, the differentiation relies entirely on the through-bond spin-spin coupling between the vinylic protons. The magnitude of the vicinal coupling constant ( 3JHH​ ) is mathematically dictated by the dihedral angle ( ϕ ) between the coupled protons, a phenomenon described by the [3].

  • E-Isomers (Trans): The vinylic protons are anti-periplanar with a dihedral angle of approximately 180°. This optimal orbital overlap results in a large coupling constant, typically 15–18 Hz [4].

  • Z-Isomers (Cis): The vinylic protons are syn-periplanar with a dihedral angle of approximately 0°. This geometry yields a significantly smaller coupling constant, typically 10–13 Hz [4].

For tri- or tetra-substituted acrylic systems where vinylic proton coupling is unavailable, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. NOESY identifies through-space interactions (< 5 Å) rather than through-bond coupling, allowing chemists to observe the spatial proximity of the substituent groups to the vinylic proton or to each other.

Experimental Protocol: ¹H NMR Acquisition for E/Z Mixtures

  • Sample Preparation: Dissolve 5–10 mg of the acrylic acid derivative (e.g., [2]) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO- d6​ ). Ensure the solvent does not overlap with the vinylic region (5.5–8.0 ppm).

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher to ensure sufficient resolution of the multiplet splitting.

  • Processing & Phasing: Apply a mild exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without artificially broadening the peaks. Phase and baseline-correct the spectrum.

  • Coupling Analysis: Locate the vinylic doublet signals. Measure the distance between the peak centers in parts per million (ppm) and multiply by the spectrometer frequency (e.g., 400 MHz) to calculate the 3JHH​ in Hertz.

  • Validation: Integrate the separated E and Z vinylic signals to determine the exact thermodynamic isomeric ratio of the mixture.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Orthogonal Validation

Mechanistic Causality: Dipole Moments and Out-of-Plane Bending While NMR provides definitive connectivity, FT-IR offers rapid, orthogonal validation based on molecular vibrations. The E and Z isomers of acrylic acid derivatives exhibit distinct differences in the "fingerprint region" due to the symmetry and dipole moments of the alkene.

  • E-Isomers: The trans configuration allows for a highly characteristic, strong C-H out-of-plane bending vibration that consistently appears between 960–990 cm⁻¹ [1].

  • Z-Isomers: Because the cis configuration lacks the same symmetry, this 980 cm⁻¹ band is conspicuously absent. Instead, the C-H out-of-plane bend shifts to a broader, often less distinct region below 750 cm⁻¹ [1].

Experimental Protocol: ATR-FTIR Analysis

  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (ambient air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Sample Application: Place 1–2 mg of the neat solid or liquid isomer directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the sample and the crystal.

  • Acquisition: Scan the sample 32 times to achieve a high signal-to-noise ratio.

  • Spectral Analysis: Isolate the 1000–600 cm⁻¹ region. The presence of a sharp, intense peak at ~980 cm⁻¹ positively identifies the E-isomer.

UV-Visible Spectroscopy: Conjugation Analysis

Mechanistic Causality: Steric Hindrance and Coplanarity UV-Vis spectroscopy differentiates isomers based on the extent of π -electron conjugation. In [1], the E-isomer adopts a highly planar conformation, allowing maximum orbital overlap between the aromatic ring, the alkene, and the carboxylic acid. The Z-isomer, however, suffers from steric clash between the aromatic ring and the carbonyl group, forcing the molecule out of planarity.

  • This disruption in the Z-isomer reduces the effective conjugation length, resulting in a hypsochromic shift (lower λmax​ ) and a hypochromic effect (lower molar absorptivity, ϵ ) compared to the E-isomer [1].

Experimental Protocol: UV-Vis Absorbance Measurement

  • Preparation: Prepare highly dilute, equimolar solutions (e.g., 0.01 mM) of both isolated isomers in UV-transparent spectroscopic-grade methanol.

  • Baselining: Zero the double-beam spectrophotometer using pure methanol in matched quartz cuvettes (1 cm path length).

  • Measurement: Scan the absorbance from 200 to 400 nm.

  • Analysis: Identify the λmax​ . For example, trans-cinnamic acid peaks at ~270 nm, while cis-cinnamic acid peaks at ~262 nm [1].

Comparative Data Presentation

The following table synthesizes the quantitative diagnostic markers for differentiating E and Z acrylic acid derivatives, allowing researchers to select the optimal technique based on available sample and required precision.

Analytical TechniqueDiagnostic FeatureE-Isomer (Trans) Expected RangeZ-Isomer (Cis) Expected RangeSensitivity / Sample Required
¹H NMR Vicinal Coupling ( 3JHH​ )15 – 18 Hz10 – 13 HzHigh / ~5 mg
2D NOESY NMR Through-Space NOEAbsent between substituentsPresent between substituentsModerate / ~10 mg
FT-IR C-H Out-of-Plane BendSharp peak at 960 – 990 cm⁻¹Absent (shifted to < 750 cm⁻¹)High / ~1 mg
UV-Vis λmax​ & Absorptivity ( ϵ )Higher λmax​ (e.g., ~270 nm)Lower λmax​ (e.g., ~262 nm)Very High / < 0.1 mg

Workflow Visualization

The following decision matrix outlines the logical progression for the spectroscopic assignment of an unknown E/Z acrylic acid derivative mixture.

EZ_Workflow Start Acrylic Acid Derivative E/Z Mixture NMR 1H NMR Spectroscopy (Primary Method) Start->NMR IR FT-IR Spectroscopy (Orthogonal Validation) Start->IR UV UV-Vis Spectroscopy (Conjugation Analysis) Start->UV J_Coupling Analyze ³J_HH Coupling (Karplus Equation) NMR->J_Coupling Disubstituted Alkene NOESY 2D NOESY (Through-Space NOE) NMR->NOESY Trisubstituted Alkene IR_Trans ~980 cm⁻¹ (C-H out-of-plane) IR->IR_Trans IR_Cis Absent ~980 cm⁻¹ (Present <750 cm⁻¹) IR->IR_Cis UV_Trans Higher λ_max & ε (Planar) UV->UV_Trans UV_Cis Lower λ_max & ε (Steric Twist) UV->UV_Cis Trans_J ³J = 15-18 Hz (E-Isomer) J_Coupling->Trans_J Cis_J ³J = 10-13 Hz (Z-Isomer) J_Coupling->Cis_J

Caption: Decision workflow for the spectroscopic differentiation of E/Z acrylic acid isomers.

References

  • Bally, T., et al. "Quantum-Chemical Simulation of 1H NMR Spectra. 2. Comparison of DFT-Based Procedures for Computing Proton–Proton Coupling Constants in Organic Molecules." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Bogdanov, M., et al. "Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids." MDPI.[Link]

Validation

Comparing the efficacy of different catalysts for thioether synthesis

Title: Strategic Catalyst Selection for Thioether Synthesis: A Comparative Guide to C–S Cross-Coupling Introduction: The Challenge of the C–S Bond Thioethers (sulfides) are ubiquitous motifs in pharmaceuticals (e.g., vor...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Catalyst Selection for Thioether Synthesis: A Comparative Guide to C–S Cross-Coupling

Introduction: The Challenge of the C–S Bond

Thioethers (sulfides) are ubiquitous motifs in pharmaceuticals (e.g., vortioxetine, cimetidine), agrochemicals, and advanced materials. However, constructing the Carbon-Sulfur (C–S) bond via cross-coupling has historically been challenging. Unlike amines or alkoxides, thiols are highly nucleophilic and possess a strong affinity for transition metals. This often leads to "catalyst poisoning," where multiple thiolate ligands tightly bind to the metal center (particularly Palladium), forming thermodynamically stable, catalytically inactive resting states[1].

To overcome this, the field has evolved from traditional high-temperature Copper (Ullmann-type) and Palladium (Buchwald-Hartwig) systems to modern Nickel catalysis and visible-light-driven photocatalysis[2][3]. This guide objectively compares the efficacy, mechanistic advantages, and operational realities of these catalytic systems to help you select the optimal workflow for your synthesis.

Mechanistic Dichotomy: Transition Metal vs. Photocatalysis

Understanding the causality behind catalyst performance begins with the reaction mechanism. Transition metal catalysis relies on a two-electron redox cycle, whereas photocatalysis typically operates via single-electron transfer (SET) to generate reactive radical intermediates[2][4].

Mechanism cluster_TM Transition Metal Pathway (Pd/Ni/Cu) cluster_Photo Photocatalytic Pathway (Visible Light) Substrates Aryl Halide + Thiol OxAdd Oxidative Addition [M(0) → M(II)] Substrates->OxAdd Excitation Photoexcitation (PC → PC*) Substrates->Excitation TransMet Transmetalation (Thiolate Coordination) OxAdd->TransMet RedElim Reductive Elimination [M(II) → M(0)] TransMet->RedElim Product Thioether Product (C–S Bond) RedElim->Product SET Single Electron Transfer (Thiyl Radical Formation) Excitation->SET RadCoupling Radical Trapping/Coupling SET->RadCoupling RadCoupling->Product

Figure 1: Mechanistic divergence between traditional metal cycles and radical-based photocatalysis.

  • Transition Metal Catalysis: Requires bulky, electron-rich ligands (e.g., Josiphos, DPPF) to accelerate reductive elimination and prevent the coordination of a second thiolate molecule, which would stall the cycle.

  • Photocatalysis: Bypasses metal-thiolate poisoning entirely. By oxidizing the thiol to a thiyl radical (RS•) via SET, the reaction proceeds through a highly reactive, open-shell pathway that enables C–S bond formation at room temperature[1][4].

Catalyst Efficacy & Performance Comparison

A. Palladium (Pd) Catalysis: The High-Efficiency Standard

Palladium remains the gold standard for unhindered aryl halides and triflates. It offers exceptionally high turnover frequencies (TOF). However, Pd is highly susceptible to steric hindrance in thioester decarbonylative couplings and requires expensive proprietary ligands[5].

  • Best for: Large-scale synthesis of unhindered diaryl sulfides; coupling aryl bromides/iodides.

B. Copper (Cu) Catalysis: The Economical Workhorse

Ullmann-type C–S coupling using CuI (often with ligands like 1,10-phenanthroline or BINAM) is highly cost-effective[6]. However, it typically requires harsh conditions (100–120 °C) and strong bases (e.g., KOtBu), making it unsuitable for late-stage functionalization (LSF) of delicate APIs[6].

  • Best for: Early-stage building block synthesis where budget is a primary constraint.

C. Nickel (Ni) Catalysis: The Versatile Challenger

Nickel has emerged as a powerful alternative, particularly for sterically hindered substrates and cross-electrophile couplings[3][7]. Because Ni is smaller and more nucleophilic than Pd, it excels in decarbonylative C–S coupling of thioesters to thioethers, often outperforming Pd when ortho-substituents are present[5]. Furthermore, air-stable Ni-precatalysts can couple aryl triflates with alkyl thiols efficiently[7].

  • Best for: Sterically hindered substrates; converting thioesters or triflates to thioethers.

D. Photocatalysis (Ru/Ir, Organic Dyes, Carbon Nitrides): The Mild Innovator

Visible-light photoredox catalysis allows C–S coupling at room temperature under air or mild inert conditions[8][9]. Using organic dyes (like Rhodamine 6G) or heterogeneous carbon nitrides (CN-OA-m), this method boasts unparalleled functional group tolerance[8][9]. The primary limitation is scale-up, as light penetration depth decreases exponentially in batch reactors (Beer-Lambert Law), necessitating continuous flow setups for kilogram-scale production.

  • Best for: Late-stage functionalization; highly functionalized APIs; green chemistry initiatives.

Quantitative Efficacy Matrix
Catalyst SystemTypical Temp (°C)Catalyst CostFunctional Group ToleranceSteric TolerancePrimary Limitation
Palladium (Pd) 80 – 110HighModerateLow-ModerateCatalyst poisoning by thiols; expensive ligands.
Copper (Cu) 100 – 120LowLowModerateHarsh conditions degrade sensitive substrates[6].
Nickel (Ni) 60 – 130LowModerateHigh Air-sensitivity of some Ni(0) species[7].
Photocatalysis 20 – 25 (RT) Low-MedHigh ModerateScale-up requires specialized flow photoreactors[8].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol A: Nickel-Catalyzed C–S Cross-Coupling of Aryl Triflates

Reference methodology adapted from recent advances in Ni-catalyzed triflate couplings[7].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂(dppf) (5 mol%), dppf ligand (5 mol%), and K₂CO₃ (2.0 equiv).

    • Causality Check: The bidentate dppf ligand is critical to enforce the cis-geometry required for the final reductive elimination step.

  • Reagent Addition: Add the aryl triflate (1.0 mmol) and alkyl thiol (1.2 mmol), followed by anhydrous toluene (3.0 mL).

  • Reaction: Seal the tube, remove from the glovebox, and stir at 110 °C for 16 hours.

    • Validation: The solution should transition from a pale suspension to a dark, homogeneous mixture as the active Ni(0) species is generated and enters the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove metal salts, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Visible-Light Photocatalytic Thioetherification

Reference methodology utilizing organic dyes under mild conditions[8].

  • Preparation: To a 10 mL transparent glass vial, add the alkene/aryl precursor (0.4 mmol), thiol (1.2 mmol), Rhodamine 6G (5 mol% as photocatalyst), and CF₃COOH (0.8 mmol)[8].

  • Solvent & Degassing: Add CH₃CN (2.0 mL). Sparge the solution with Argon for 10 minutes.

    • Causality Check: Degassing is absolute paramount. Molecular oxygen (O₂) is a potent triplet state quencher and will intercept the excited photocatalyst (PC*), killing the reaction yield and forming undesired disulfides.

  • Irradiation: Seal the vial and irradiate with 3W Blue LEDs (λ = 450 nm) at room temperature for 24 hours[8]. Ensure vigorous stirring to maximize surface area exposure to light.

    • Validation: Monitor via TLC/LC-MS. The disappearance of the thiol peak alongside the absence of heavy disulfide byproducts confirms successful radical cross-coupling rather than simple thiol oxidation.

  • Workup: Evaporate the solvent directly and purify via silica gel column chromatography (EtOAc/Hexane gradient)[8].

Strategic Selection Guide

Use the following decision matrix to determine the optimal catalytic pathway for your specific C–S coupling requirement.

Workflow Start Target C–S Coupling Q1 Mild Conditions / LSF Required? Start->Q1 Photo Photocatalysis (Org. Dyes / Ru / Ir) Q1->Photo Yes (RT, Light) Q2 Sterically Hindered Substrate? Q1->Q2 No NiCat Nickel Catalysis (e.g., NiCl2/dppf) Q2->NiCat Yes Q3 Budget / Scale Constraints? Q2->Q3 No CuCat Copper Catalysis (High Temp) Q3->CuCat Low Budget PdCat Palladium Catalysis (High Efficiency) Q3->PdCat High Efficiency

Figure 2: Decision tree for selecting the optimal thioether synthesis catalyst based on substrate and process constraints.

Conclusion

The synthesis of thioethers has moved far beyond the limitations of classical catalyst poisoning. For industrial-scale, unhindered couplings, Palladium and Copper remain the most economically viable choices[5][6]. However, for complex drug discovery and late-stage functionalization, the mild, radical-driven pathways of Photocatalysis offer unmatched functional group tolerance[4][8]. Meanwhile, Nickel bridges the gap, offering excellent performance for sterically demanding and cross-electrophile couplings at a fraction of Palladium's cost[3][7].

References

  • Wang, C.-S., et al. "Recent advances in the dichalcogenation reactions of unsaturated compounds via double functionalization." Organic Chemistry Frontiers, 2023. 2

  • ResearchGate Contributors. "Scope of photocatalytic thioetherification." Organic & Biomolecular Chemistry, 2024. 8

  • CCS Publishing. "Carbon–sulfur bond formation via photochemical strategies: An efficient method for the synthesis of sulfur-containing compounds." Chinese Chemical Society, 2022. 4

  • ResearchGate Contributors. "Visible-Light Photocatalytic Preparation of Alkenyl Thioethers from 1,2,3-Thiadiazoles and Hantzsch Esters." ResearchGate, 2025.1

  • ACS Publications. "Semiheterogeneous Dual Nickel/Photocatalytic (Thio)etherification Using Carbon Nitrides." Organic Letters, 2019. 9

  • Chemical Review and Letters. "Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols." Chem. Rev. Lett., 2024. 10

  • Zhou, J.-Y., et al. "Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers." Organic Letters, 2017. 5

  • Geiger, V. J., et al. "Recent Metal-Catalyzed Methods for Thioether Synthesis." Synthesis, 2022. 3

  • Arkat USA. "Recent advances in copper-catalyzed C-S cross-coupling reactions." ARKIVOC, 2024.6

  • ChemRxiv. "Nickel Catalyzed Cross Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols." ChemRxiv, 2022. 7

Sources

Comparative

Comparative study of the photophysical properties of different nitroaromatics

Comparative Photophysics of Nitroaromatics: Navigating Intersystem Crossing, Charge Transfer, and Fluorescence Introduction Nitroaromatic compounds are ubiquitous across environmental chemistry, explosive detection, and...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photophysics of Nitroaromatics: Navigating Intersystem Crossing, Charge Transfer, and Fluorescence

Introduction

Nitroaromatic compounds are ubiquitous across environmental chemistry, explosive detection, and photopharmacology. Historically, these molecules have been stigmatized as universally non-fluorescent or "dark" species. Due to the presence of oxygen-centered non-bonding orbitals, they undergo some of the strongest couplings between singlet and triplet manifolds among organic molecules, leading to 1[1]. However, recent comparative studies reveal that structural isomerism, solvent polarity, and intramolecular charge transfer (ICT) can dramatically alter these pathways, occasionally yielding highly emissive species. This guide provides a rigorous comparative analysis of the photophysical properties of distinct nitroaromatic classes, supported by experimental protocols and mechanistic data.

Mechanistic Foundations: The Spin-Orbit Coupling Paradigm

The photophysics of nitroaromatics is governed by the fierce competition between radiative decay and non-radiative deactivation channels. According to El-Sayed’s rules, ISC is exceptionally fast when it involves a change in molecular orbital type (e.g., 1ππ∗→3nπ∗ ). In most nitroaromatics, the initial excitation to a 1ππ∗ state is rapidly followed by crossing into an intermediate 3nπ∗ state, leading to near-unity triplet quantum yields ( ΦT​ ) and2[2].

ISC_Pathway S0 Ground State (S0) S1 Singlet Excited State (1ππ*) S0->S1 UV Excitation S1->S0 Fluorescence (Quenched) Tint Upper Triplet State (3nπ*) S1->Tint Ultrafast ISC (<1 ps) El-Sayed Allowed T1 Lowest Triplet State (3ππ*) Tint->T1 Internal Conversion Decay Photochemistry / NO Release T1->Decay Relaxation

Jablonski logic diagram illustrating ultrafast intersystem crossing in nitroaromatics.

Comparative Photophysical Data

To understand the structural dependence of these properties, we must compare the kinetic and thermodynamic parameters across different nitroaromatic families. The table below synthesizes the photophysical behavior of representative compounds.

Compound ClassRepresentative Analyte Φf​ (Fluorescence Yield) S1​ Lifetime ( τS1​ )Dominant Deactivation Pathway
Simple Nitroarene Nitrobenzene <10−4 <1 psUltrafast ISC to T1​ via 3nπ∗ / Conical Intersections
Nitro-PAH (peri) 1-Nitropyrene <10−3 ∼3 psUltrafast ISC to triplet manifold
Nitro-PAH (isolated) 2-Nitropyrene ∼0.05 1.2 nsRadiative decay / Slowed ISC
Nitrophenol o-Nitrophenol <10−4 <1 psExcited-State Intramolecular Proton Transfer (ESIPT) & ISC
Nitroaniline p-Nitroaniline <10−3 ∼1−5 psIntramolecular Charge Transfer (ICT) & ISC
Structural Nuances and Anomalies
  • Nitrobenzene: The simplest nitroaromatic is characterized by a challenging photophysics where3[3].

  • Nitropyrenes: The position of the nitro group dictates the lifetime. 1-Nitropyrene decays in ~3 ps. In contrast,4[4], making it atypically emissive.

  • Nitrophenols: The presence of an ortho-hydroxyl group introduces strong intramolecular hydrogen bonding. Upon UV excitation, it undergoes5[5].

Experimental Protocol: Resolving Ultrafast Excited-State Dynamics

To accurately capture the sub-picosecond ISC rates of nitroaromatics, Femtosecond Transient Absorption Spectroscopy (fs-TAS) is the gold standard. Below is a self-validating protocol designed to mitigate the unique experimental challenges posed by these molecules.

Step 1: Sample Preparation & Circulation
  • Action: Prepare a 1 mM solution of the nitroaromatic analyte in a spectroscopic-grade solvent. Circulate the solution through a 1 mm path-length quartz flow cell using a peristaltic pump.

  • Causality: Nitroaromatics (especially nitrophenols and nitroanilines) are6[6]. Continuous circulation ensures that each pump pulse interrogates a fresh volume of the sample, preventing the spectral contamination of transient signals by accumulating photoproducts.

  • Self-Validation: Record steady-state UV-Vis absorption spectra before and immediately after the fs-TAS experiment. A deviation of less than 2% in the ground-state absorption profile validates that no bulk photodegradation occurred during the measurement.

Step 2: Pump-Probe Polarization (Magic Angle Configuration)
  • Action: Set the relative polarization between the pump beam (e.g., 266 nm or 355 nm) and the broadband white-light continuum (WLC) probe beam to 54.7° using a half-wave plate and a polarizer.

  • Causality: Excitation with linearly polarized light creates an anisotropic distribution of excited molecules. If probed at parallel or perpendicular polarizations, the kinetic decay traces will be convoluted with the rotational diffusion of the molecule. The 54.7° "magic angle" mathematically cancels out the rotational dipole contribution, isolating the pure electronic population dynamics.

  • Self-Validation: Measure the kinetics of a known standard (e.g., an organic dye with a known long lifetime) at the magic angle. The absence of a fast, solvent-viscosity-dependent decay component confirms proper polarization alignment.

Step 3: Global Target Analysis & Singular Value Decomposition (SVD)
  • Action: Export the ΔA(λ,t) data matrix and apply SVD to extract the principal kinetic components and their Evolution Associated Difference Spectra (EADS).

  • Causality: Nitroaromatics exhibit heavily overlapping Excited-State Absorption (ESA) bands for singlet ( S1​→Sn​ ) and triplet ( T1​→Tn​ ) states. SVD mathematically deconvolutes these overlapping spectral signatures by determining the minimum number of independent kinetic species required to reconstruct the dataset, allowing for the precise extraction of the sub-picosecond S1​→T1​ intersystem crossing rate.

  • Self-Validation: The residuals matrix (Experimental Data - SVD Fit) must exhibit random noise with no structured spectral features. Structured residuals indicate an omitted kinetic intermediate (e.g., a conformational relaxation state).

TAS_Workflow Prep 1. Flow Cell Preparation Pump 2. Pump Pulse (Excitation) Prep->Pump Fresh Sample Probe 3. WLC Probe (Interrogation) Pump->Probe Delay Stage Detect 4. Spectrometer Detection Probe->Detect ΔA Signal SVD 5. SVD Target Analysis Detect->SVD Kinetic Traces

Step-by-step experimental workflow for femtosecond transient absorption spectroscopy.

References

  • Title: Excited State Dynamics and Photochemistry of Nitroaromatic Compounds Source: ResearchGate URL
  • Title: Revisiting the non-fluorescence of nitroaromatics: presumption versus reality Source: RSC Publishing URL
  • Title: Role of Upper Triplet States on the Photophysics of Nitrated Polyaromatic Compounds: S1 Lifetimes of Singly Nitrated Pyrenes Source: ACS Publications URL
  • Title: Excited-State Decay and Photolysis of O-Nitrophenol after Proton Transfer.
  • Title: Mechanistic variances in NO release: ortho vs.
  • Title: Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene Source: ACS Publications URL

Sources

Validation

How to distinguish constitutional isomers from stereoisomers

An in-depth understanding of isomerism is not just an academic exercise; it is a critical regulatory and pharmacological imperative. The spatial arrangement of atoms dictates how a molecule interacts with biological targ...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of isomerism is not just an academic exercise; it is a critical regulatory and pharmacological imperative. The spatial arrangement of atoms dictates how a molecule interacts with biological targets, influencing both pharmacodynamics and pharmacokinetics. Since the publication of the [1], regulatory bodies have mandated the rigorous characterization of isomeric composition, as different isomers of the same drug can exhibit drastically different efficacy and toxicity profiles.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical alternatives used to resolve isomeric complexity. Rather than merely listing instruments, we will explore the fundamental causality behind why specific techniques succeed or fail depending on the isomer class, supported by self-validating experimental protocols.

The Causality of Isomeric Differentiation

To select the correct analytical technique, one must first understand the physical and electronic causality that differentiates isomeric classes[2].

Constitutional Isomers (Structural Isomers) These molecules share the same empirical formula but differ in their bond connectivity.

  • The Causality: Because the atoms are linked in a different order, the electron density surrounding specific nuclei is fundamentally altered. This difference in electronic shielding makes constitutional isomers readily distinguishable by techniques that probe scalar properties, such as the chemical shifts in Nuclear Magnetic Resonance (NMR) or the fragmentation pathways in Mass Spectrometry (MS)[3].

Stereoisomers (Diastereomers & Enantiomers) Stereoisomers share identical bond connectivity but differ in their 3D spatial arrangement.

  • Diastereomers (Non-mirror images): Because the distances between non-bonded atoms differ, diastereomers possess different internal energies. This asymmetry results in distinct physical properties (e.g., dipole moments, boiling points, steric hindrance). Consequently, they can be resolved using standard achiral chromatography or 2D NMR techniques (like NOESY) that measure through-space interactions.

  • Enantiomers (Non-superimposable mirror images): All internal distances and scalar physical properties are perfectly identical in an achiral environment. Standard NMR or achiral HPLC will fail to distinguish them. The Causality of Resolution: To differentiate enantiomers, we must introduce an asymmetric environment—such as a Chiral Stationary Phase (CSP). The (R) and (S) enantiomers interact with the CSP to form transient diastereomeric complexes. Because these new complexes are diastereomeric, they possess different free energies of formation ( ΔΔG=0 ), causing one enantiomer to elute faster than the other[4].

IsomerDecisionTree Start Unknown Isomeric Mixture Q1 Do they have the same bond connectivity? Start->Q1 Const Constitutional Isomers (Use 1D NMR / MS) Q1->Const No Stereo Stereoisomers (Same connectivity) Q1->Stereo Yes Q2 Are they non-superimposable mirror images? Stereo->Q2 Enant Enantiomers (Use Chiral HPLC / CDAs) Q2->Enant Yes Diast Diastereomers (Use 2D NMR / Achiral LC) Q2->Diast No

Decision matrix for identifying and resolving isomeric mixtures.

Experimental Workflows & Self-Validating Protocols

Protocol A: Differentiating Constitutional Isomers via 1D NMR

When structural connectivity is , 1D NMR ( 1 H and 13 C) is the gold standard[3]. The distinct connectivity yields non-overlapping signals due to variations in magnetic shielding.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified analyte in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ) containing 0.03% Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire the 1 H NMR spectrum (minimum 16 scans, relaxation delay D1≥1s ) and the 13 C NMR spectrum (minimum 256 scans, D1≥2s ) using a spectrometer operating at 400 MHz.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to ensure accurate peak area representation.

  • Self-Validation System (Critical): The protocol is only validated if the integration of all proton signals—normalized against the TMS standard—mathematically matches the exact proton count of the proposed molecular formula. Any fractional deviation indicates an impure mixture, overlapping isomers, or incomplete relaxation (necessitating an increased D1 delay).

Protocol B: Differentiating Enantiomers via Chiral HPLC

Because enantiomers share identical scalar properties, we must force them into a diastereomeric state using a [4].

Step-by-Step Methodology:

  • Column Selection: Install an immobilized polysaccharide-based CSP column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v). For basic pharmaceutical compounds, add 0.1% Diethylamine (DEA) to suppress secondary tailing interactions with residual silanols.

  • Self-Validation System (Racemate Screening): Before analyzing the unknown, you must inject a certified racemic mixture (1:1 R/S) of the target compound. The system is validated only if the resulting chromatogram displays two distinct peaks with an area ratio of exactly 50:50 ( ±1% ) and a resolution factor ( Rs​ ) ≥1.5 . This proves the column's chiral recognition mechanism is active, unbiased, and capable of baseline resolution.

  • Quantitative Analysis: Inject the unknown sample. Calculate the Enantiomeric Excess ( ee ) using the integrated peak areas:

    ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100

ChiralWorkflow Sample Racemic Mixture (R + S Enantiomers) CSP Chiral Stationary Phase (Asymmetric Environment) Sample->CSP Injection ComplexR Transient Complex [R-CSP] CSP->ComplexR Interaction ComplexS Transient Complex [S-CSP] CSP->ComplexS Interaction Detector Differential Elution (Resolved Peaks) ComplexR->Detector Weaker Affinity (Elutes First) ComplexS->Detector Stronger Affinity (Elutes Later)

Mechanism of transient diastereomeric complex formation in Chiral HPLC.

Quantitative Performance Comparison

To streamline instrument selection during drug development, the following table synthesizes the performance metrics and primary mechanisms of the industry-standard analytical alternatives.

Analytical TechniqueTarget Isomer ClassPrimary Mechanism of DifferentiationLimit of Detection (LOD)Key Resolution Metric
1D NMR ( 1 H, 13 C) ConstitutionalChemical shift dispersion via altered electronic shielding~1–5% mol Δδ (ppm) > 0.1
Tandem MS (MS/MS) ConstitutionalDistinct collision-induced dissociation (CID) pathwayspg/mLUnique m/z fragments
Achiral HPLC / UHPLC DiastereomersDifferential partitioning based on dipole/steric variationsng/mL Rs​ > 1.5
2D NMR (NOESY/ROESY) DiastereomersThrough-space dipolar coupling (< 5 Å distance)~5% molCross-peak intensity
Chiral HPLC / SFC EnantiomersTransient diastereomeric complex free energy ( ΔΔG )< 0.1% ee Rs​ > 1.5, α > 1.1

References

  • U.S. Food and Drug Administration (FDA). "Development of New Stereoisomeric Drugs" (May 1992). FDA Guidance Documents. URL:[Link]

  • Chemical Society Reviews. "Advances in chiral analysis: from classical methods to emerging technologies" (2024). Royal Society of Chemistry. URL:[Link]

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" (2025). URL:[Link]

  • Master Organic Chemistry. "Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers" (2018). URL:[Link]

Sources

Comparative

Advanced HPLC Strategies for the Quantification of Acrylic Acid Derivatives: A Comparative Guide

Introduction & Analytical Challenges Acrylic acid and its esterified derivatives (e.g., methyl methacrylate, ethylhexyl acrylate, isobornyl acrylate) are foundational monomers in the synthesis of industrial polymers, adh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Acrylic acid and its esterified derivatives (e.g., methyl methacrylate, ethylhexyl acrylate, isobornyl acrylate) are foundational monomers in the synthesis of industrial polymers, adhesives, and coatings. However, unreacted residual monomers are potent skin and eye irritants, necessitating rigorous quantification in both industrial products and environmental matrices.

The Causality of Method Selection: Why is High-Performance Liquid Chromatography (HPLC) the gold standard over Gas Chromatography (GC) for these compounds? Acrylates possess low boiling points but are highly susceptible to thermal self-polymerization. When exposed to the high temperatures of a GC injection port, these monomers polymerize in situ, leading to poor recovery, peak tailing, and column degradation 1[1]. HPLC circumvents this by operating at ambient or slightly elevated temperatures (e.g., 40 °C), preserving the structural integrity of the monomers during analysis 2[2].

Comparative Methodologies: Industrial vs. Environmental Matrices

The quantification strategy must be dictated by the sample matrix and the required limit of detection (LOD). Below, we objectively compare two field-proven HPLC methodologies designed for vastly different analytical environments.

Method A: Direct Dual-Gradient RP-HPLC (Industrial Polymers)
  • Target: Residual monomers in polyacrylate manufacturing.

  • Mechanistic Rationale: Extracting polar (acrylic acid) and non-polar (butyl acrylate) monomers from a solid polymer matrix is traditionally a tedious, multi-step process prone to analyte loss. By directly dissolving the polymer in tetrahydrofuran (THF) and utilizing a dual-gradient elution, we eliminate the extraction step entirely . The first gradient (Water to Acetonitrile) separates the free monomers. The critical second gradient (Acetonitrile to THF) washes the highly retained polyacrylate matrix off the C18 column 2[2]. Without this second step, precipitated polymers would irreversibly foul the stationary phase.

Method B: Pre-column Derivatization HPLC (Environmental Water)
  • Target: Trace nanomolar concentrations of acrylic acid in freshwater and marine environments.

  • Mechanistic Rationale: Direct UV detection of acrylic acid at 210 nm in environmental samples suffers from severe matrix interference from dissolved organic matter. By derivatizing aqueous acrylic acid with o-thiosalicylic acid, we form 2-[(2-carboxyethyl)thio]benzoic acid 3[3]. This nucleophilic addition shifts the absorbance maximum to 257 nm, moving it away from background noise and drastically lowering the LOD to 0.2 nM—over an order of magnitude more sensitive than direct UV methods 3[3].

Workflow Decision Matrix

G Start Sample Matrix: Acrylic Acid Derivatives Q1 Target Concentration & Matrix? Start->Q1 Path1 Industrial Polymers (High µg/mL) Q1->Path1 Path2 Environmental Water (Trace nM levels) Q1->Path2 Method1 Direct RP-HPLC (Dual Gradient) Path1->Method1 Dissolve in THF Method2 Pre-column Derivatization (o-thiosalicylic acid) Path2->Method2 Aqueous Reaction Det1 UV/DAD Detection (210 nm) Method1->Det1 Det2 Absorbance Detection (257 nm) + HRMS Method2->Det2

Decision workflow for selecting HPLC quantification methods for acrylic acid derivatives.

Quantitative Data Comparison

ParameterMethod A: Direct Dual-Gradient RP-HPLCMethod B: Pre-column Derivatization HPLC
Primary Application Industrial polymers, adhesives, coatingsEnvironmental water, trace analysis
Target Analytes Acrylic acid, methyl methacrylate, etc.Acrylic acid / Acrylate
Sample Matrix Polyacrylates dissolved in THFFreshwater, seawater
Detection Mode UV/Diode Array Detector (DAD) at 210 nmUV Absorbance at 257 nm
Limit of Detection (LOD) ~1.7 µg/mL (1.7 ppm)0.2 nM (~0.014 µg/L)
Sample Preparation Direct dissolution in THFDirect aqueous derivatization (90 °C, 6 h)
Column Wash Requirement High (Requires THF flush)Low (Standard RP equilibration)

Self-Validating Experimental Protocols

Protocol A: Dual-Gradient RP-HPLC for Polymer Matrices

Objective: Quantify free monomers in polyacrylates without prior extraction.

  • Sample Preparation: Dissolve the polyacrylate sample in THF to a concentration of ~5 mg/mL .

    • Self-Validation Check: Spike a known concentration of acrylic acid into a blank THF sample to calculate recovery rates. A robust system should yield a measured concentration within ±2.5% of the spiked concentration .

  • Chromatographic Setup:

    • Column: C18 silica (e.g., 150 x 4.6 mm, 3 µm) maintained at 40 °C 2[2].

    • Mobile Phase A: LC-MS Grade Water.

    • Mobile Phase B: Acetonitrile.

    • Mobile Phase C: Tetrahydrofuran (THF).

  • Gradient Elution Program:

    • Step 1 (Monomer Separation): 0-15 min, gradient from 100% A to 100% B.

    • Step 2 (Polymer Wash): 15-20 min, gradient from 100% B to 100% C. This critical step elutes the polymer matrix 2[2].

    • Step 3 (Equilibration): 20-25 min, return to 100% A.

  • Detection: DAD set to 210 nm. Quantify using external calibration curves (0.001 to 0.02 mg/mL) 2[2].

Protocol B: Pre-column Derivatization for Aqueous Samples

Objective: Trace quantification of acrylic acid in environmental water.

  • Derivatization: Add o-thiosalicylic acid to 3 mL of the aqueous sample. Incubate in a hot water bath at 90 °C for 6 hours 4[4].

    • Causality: The thermal energy drives the nucleophilic addition of the thiol to the α,β-unsaturated carbonyl of acrylic acid.

  • Sample Filtration: Cool to room temperature and filter through a 0.2 µm PTFE syringe filter to remove particulates prior to injection.

  • Chromatographic Setup:

    • Column: Reversed-phase C18 column maintained at 40 °C.

    • Mobile Phase: Gradient of Water (with 0.1% formic acid) and Acetonitrile.

  • Detection: Absorbance detection at 257 nm 3[3].

    • Self-Validation Check: Confirm the identity of the derivatized peak using high-resolution mass spectrometry (HRMS) with a mass tolerance of <5 ppm 4[4].

References

  • KNAUER Wissenschaftliche Geräte GmbH.
  • ACS ES&T Water.
  • Waters Corporation.
  • E3S Web of Conferences.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid

An Essential Protocol for Laboratory Safety and Operational Integrity As a novel compound, 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid presents a unique combination of chemical functionalities. Its structure, incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Protocol for Laboratory Safety and Operational Integrity

As a novel compound, 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid presents a unique combination of chemical functionalities. Its structure, incorporating a nitroaromatic group, a thioether linkage, and an acrylic acid moiety, necessitates a multi-faceted approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The protocols outlined herein are synthesized from established best practices for its constituent chemical classes, providing a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for the compound itself.

Understanding the Hazard Profile: A Triad of Risks

The key to safe handling lies in understanding the potential hazards associated with the three primary functional groups within 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid:

  • The Nitroaromatic Moiety: Nitroaromatic compounds are recognized for their potential toxicity. A primary concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[1] These compounds and their byproducts can be hazardous to human health and are often listed as priority pollutants.[2][3]

  • The Acrylic Acid Backbone: Acrylic acid and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[4][5][6] They can also be respiratory irritants.[4] Many are flammable liquids and vapors, requiring careful management of ignition sources.[5][7][8]

  • The Thioether (p-tolylthio) Group: While specific data on this compound's thioether group is unavailable, organosulfur compounds should be handled with care. General principles for similar compounds include avoiding inhalation and skin contact.[9]

Given this composite hazard profile, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.

Part 1: Personal Protective Equipment (PPE) Ensemble

The selection of PPE must create a complete barrier against potential splashes, inhalation of aerosols or dust, and skin contact.[10][11] The following ensemble is required for all procedures involving 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid.

Core PPE Requirements
PPE ComponentSpecificationRationale
Primary Gloves Nitrile, chemical-resistant, long-cuffedProvides primary barrier against chemical splashes. Nitrile offers good resistance to a range of chemicals. Long cuffs protect the wrist area.[12]
Secondary Gloves Heavy-duty chemical-resistant (e.g., Butyl or Viton)Worn over primary gloves for added protection during high-risk procedures like weighing or transfers. Offers enhanced resistance to corrosive materials.
Body Protection Chemical-resistant lab coat or disposable coverallsProtects skin and personal clothing from contamination. A lab coat should be flame-resistant. Coveralls ("bunny suits") offer more complete protection.[13]
Eye Protection Chemical splash gogglesEssential for protecting the eyes from splashes, which can cause severe damage.[13][14] Must be worn at all times in the laboratory.
Face Protection Full-face shield (worn over goggles)Required when there is a significant risk of splashes, such as during bulk transfers or when reacting the compound under pressure.[11][12]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesNecessary if handling the powder outside of a certified chemical fume hood or if aerosols may be generated. Protects against inhalation of harmful vapors or dust.[5]
Footwear Closed-toe, chemical-resistant safety shoesProtects feet from spills and falling objects.

Part 2: Operational and Disposal Plans

A systematic workflow minimizes exposure and ensures safe containment and disposal of the chemical and its associated waste.

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid, from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble All PPE don_ppe 3. Don PPE (Correct Sequence) weigh 4. Weigh Compound (In Fume Hood) don_ppe->weigh Proceed to Handling transfer 5. Perform Transfer/Reaction (Use Non-Sparking Tools) decontaminate 6. Decontaminate Surfaces transfer->decontaminate Proceed to Cleanup dispose 7. Segregate & Dispose Waste (Solid & Liquid) doff_ppe 8. Doff PPE (Correct Sequence) wash 9. Wash Hands Thoroughly

Caption: A procedural workflow for handling the target compound.

Step-by-Step Handling Protocol
  • Area Preparation : All handling of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid, especially the solid form, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1] Ensure the work area is clean and uncluttered.

  • PPE Donning :

    • Put on inner nitrile gloves.

    • Don the lab coat or coverall.

    • Put on outer heavy-duty gloves.

    • Fit and wear chemical splash goggles.

    • If required, don a face shield and respirator.

  • Weighing and Transfer :

    • Use non-sparking tools to handle the compound, as acrylic acid derivatives can be flammable.[4][8]

    • Weigh the solid in a tared container inside the fume hood to prevent the escape of dust.

    • When transferring the compound into a reaction vessel, do so slowly and carefully to minimize dust or aerosol generation.

  • Reaction Setup :

    • Ensure all glassware is free of contaminants.

    • Keep the reaction vessel within the fume hood.

    • If heating, use a controlled heating mantle and monitor the reaction closely.

Emergency Spill and Exposure Plan
  • Minor Spill (in fume hood) :

    • Alert others in the immediate area.

    • Use an absorbent material (e.g., sand or clay) to contain the spill.[15]

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Skin Contact :

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[8]

    • Remove all contaminated clothing while flushing.[5][8]

    • Seek immediate medical attention.

  • Eye Contact :

    • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8]

    • Remove contact lenses if possible.

    • Seek immediate medical attention.[7]

  • Inhalation :

    • Move the affected person to fresh air immediately.[16]

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

    • Seek immediate medical attention.

Disposal Plan

Proper waste segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • All solid waste contaminated with 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid (e.g., used gloves, weigh paper, absorbent materials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste :

    • Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not pour any waste down the drain.[1][7] Nitroaromatic compounds can be toxic to aquatic life.[4][5]

  • Disposal Pathway :

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1]

Conclusion

The handling of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid demands a proactive and informed approach to safety. By understanding its composite chemical nature and adhering strictly to the PPE, operational, and disposal protocols outlined in this guide, researchers can mitigate risks, ensure a safe laboratory environment, and maintain the integrity of their scientific work. Always consult with your institution's safety officer before beginning work with a new compound of this nature.

References

  • PENTA. (2025, April 7). Acrylic acid Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2002, June 5). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

  • Chemwatch. (2016, March 15). Glacial Acrylic Acid Safety Data Sheet. Retrieved from [Link]

  • Chemwatch. (n.d.). Thiophene Safety Data Sheet. Retrieved from [Link]

  • Redox. (2021, August 18). Safety Data Sheet Acrylic Acid. Retrieved from [Link]

  • International Programme on Chemical Safety. (1997). Health and Safety Guide No. 104: Acrylic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Carl ROTH. (2023, July 13). Safety data sheet. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for separating nitroaromatic compounds from spent nitric acid.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

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